molecular formula C8H8ClN3O2 B1427266 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid CAS No. 1289386-16-8

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

Cat. No.: B1427266
CAS No.: 1289386-16-8
M. Wt: 213.62 g/mol
InChI Key: FRVAYACKJCZXSR-UHFFFAOYSA-N
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Description

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a high-value chemical building block with the molecular formula C8H8ClN3O2 . This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel active compounds. Its structure features a 5-chloropyrimidine ring, a privileged scaffold in drug discovery known for its ability to engage in hydrogen bonding and fit into various enzyme binding sites. The azetidine ring contributes molecular rigidity, and the carboxylic acid functional group (-COOH) provides a versatile handle for further synthetic modification . Carboxylic acids are pivotal in organic synthesis because they can be readily converted into various derivatives, such as amides, esters, and acid halides, making them crucial for constructing more complex molecular architectures . This specific reagent, which contains both a carboxylic acid and a chloropyrimidine group, is well-suited for applications such as targeted library synthesis, fragment-based drug design, and as a precursor in developing protein kinase inhibitors or other small-molecule therapeutics. The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2/c9-6-1-10-8(11-2-6)12-3-5(4-12)7(13)14/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVAYACKJCZXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204941
Record name 3-Azetidinecarboxylic acid, 1-(5-chloro-2-pyrimidinyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-16-8
Record name 3-Azetidinecarboxylic acid, 1-(5-chloro-2-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinecarboxylic acid, 1-(5-chloro-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, a valuable building block in contemporary drug discovery. The guide elucidates the strategic design of the synthetic route, focusing on the key nucleophilic aromatic substitution (SNAr) reaction. It offers a detailed, step-by-step experimental protocol, discusses the critical process parameters, and outlines methods for purification and characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical applications.

Introduction: The Significance of Azetidine Scaffolds in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug design.[1] Their inherent ring strain and three-dimensional architecture offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and increase the solubility of drug candidates.[1] Specifically, azetidine-3-carboxylic acid serves as a versatile scaffold, providing a rigid framework for the presentation of pharmacophoric elements.[2] The incorporation of a substituted pyrimidine ring, a common feature in kinase inhibitors and other targeted therapies, further underscores the pharmaceutical relevance of the title compound, 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is conceptually straightforward, relying on the formation of a carbon-nitrogen bond between the azetidine ring and the pyrimidine core. The most logical and widely practiced approach is a nucleophilic aromatic substitution (SNAr) reaction.

G Target 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid Retrosynthesis C-N Bond Disconnection (SNAr Reaction) Target->Retrosynthesis StartingMaterials 2,5-Dichloropyrimidine + Azetidine-3-carboxylic acid Retrosynthesis->StartingMaterials

Caption: Retrosynthetic analysis of the target molecule.

The key starting materials for this synthesis are 2,5-dichloropyrimidine and azetidine-3-carboxylic acid. Both of these precursors are commercially available, making this a convergent and efficient synthetic strategy.

Causality of Experimental Choices:

  • Choice of Nucleophile: Azetidine-3-carboxylic acid acts as the nucleophile, with the secondary amine of the azetidine ring attacking the electron-deficient pyrimidine ring.

  • Choice of Electrophile: 2,5-Dichloropyrimidine serves as the electrophile. The two chlorine atoms activate the pyrimidine ring for nucleophilic attack. The regioselectivity of the substitution is a critical consideration. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack.[3][4] However, in the case of 2,5-dichloropyrimidine, the electronic environment dictates the reactivity of the C2 and C5 positions. The presence of the two ring nitrogens significantly activates the C2 position for nucleophilic substitution.

  • Reaction Conditions: The SNAr reaction typically requires a base to deprotonate the nucleophile (or to neutralize the HCl byproduct) and a suitable solvent. The choice of base and solvent can influence the reaction rate and yield.

Experimental Protocol: Synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

This protocol is a self-validating system, designed for clarity and reproducibility.

Materials and Equipment:

Reagent/EquipmentGrade/SpecificationSupplier (Example)
2,5-Dichloropyrimidine98%Sigma-Aldrich, Combi-Blocks
Azetidine-3-carboxylic acid97%Combi-Blocks, Ark Pharm
Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99%Sigma-Aldrich
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific
Magnetic stirrer with heating-IKA, Heidolph
Round-bottom flasks-Kimble
Condenser-Kimble
Rotary evaporator-Büchi
High-performance liquid chromatography (HPLC)-Agilent, Waters
Nuclear magnetic resonance (NMR) spectrometer400 MHz or higherBruker, JEOL
Mass spectrometer (MS)ESI or APCIWaters, Thermo Fisher

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add azetidine-3-carboxylic acid (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the azetidine-3-carboxylic acid. To this suspension, add diisopropylethylamine (DIPEA) (2.5 eq).

  • Addition of Electrophile: While stirring the mixture at room temperature, add 2,5-dichloropyrimidine (1.1 eq) portion-wise over 5-10 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-18 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Precipitation: Slowly add the reaction mixture to a beaker containing vigorously stirred diethyl ether (approximately 10 volumes relative to the DMF). A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with diethyl ether.

  • Aqueous Wash: Suspend the crude solid in water and adjust the pH to approximately 2-3 with 1 M HCl. Stir for 30 minutes.

  • Final Isolation and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the desired product, 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

G Start Azetidine-3-carboxylic acid + 2,5-Dichloropyrimidine Reaction DMF, DIPEA 80-90 °C, 12-18h Start->Reaction Workup Cool to RT Precipitate in Et2O Reaction->Workup Isolation1 Vacuum Filtration Workup->Isolation1 Purification Aqueous HCl wash (pH 2-3) Isolation1->Purification Isolation2 Vacuum Filtration Wash with H2O Purification->Isolation2 Product 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid Isolation2->Product

Caption: Experimental workflow for the synthesis.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Analytical Data:

TechniqueExpected Results
1H NMR Signals corresponding to the azetidine ring protons and the pyrimidine ring protons. The chemical shifts will be influenced by the electronic nature of the substituents.
13C NMR Resonances for all carbon atoms in the molecule, including the carboxylic acid carbonyl, the pyrimidine carbons, and the azetidine carbons.
Mass Spectrometry (MS) The calculated exact mass for C8H8ClN3O2 is 213.0305. The observed mass should be within a narrow tolerance of this value. The isotopic pattern for the chlorine atom (35Cl and 37Cl) should also be observed.
HPLC A single major peak indicating the purity of the compound (typically >95%).

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis proceeds via a classical SNAr mechanism. This is a two-step process involving the addition of the nucleophile to the aromatic ring, followed by the elimination of the leaving group.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Reactants Azetidine-NH + 2,5-Dichloropyrimidine Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Reactants->Meisenheimer Addition Intermediate Meisenheimer Complex Product 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid + Cl- Intermediate->Product Loss of Leaving Group

Caption: Mechanism of the SNAr reaction.

The key intermediate in this reaction is the Meisenheimer complex, a resonance-stabilized anionic species. The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens. The subsequent loss of the chloride ion restores the aromaticity of the pyrimidine ring and yields the final product.

Conclusion

The synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid presented herein is a robust and scalable process that provides access to a key building block for pharmaceutical research and development. The SNAr reaction at the core of this synthesis is a reliable transformation, and the protocol has been designed to be both efficient and reproducible. This guide provides the necessary detail for researchers to successfully synthesize and characterize this important molecule.

References

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL CHARACTERISTICS OF PYRIMIDINE DERIVATIVES OF SCHIFF BASE AND AZETIDINE. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Azetidine-2-carboxylic acid. (2023, December 26). In Wikipedia. [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1005. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molbank, 2022(4), M1495. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(23), 5255–5258. [Link]

  • Synthesis and Characterization of Azetidine-2-One and Pyridazine Derivatives from Substituted Benzim. (2024). Rafidain Journal of Science, 33(2), 1-14. [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives. (n.d.). Google Patents.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. (2022). Asian Journal of Pharmaceutical and Clinical Research, 15(1), 123-126. [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (2009). Tetrahedron, 65(46), 9575-9581. [Link]

  • The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. (1973). Agricultural and Biological Chemistry, 37(3), 649-652. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences, 5(4), 583-589. [Link]

  • US9139593B2 - Azetidine compounds, compositions and methods of use. (n.d.). Google Patents.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2023). ChemRxiv. [Link]

  • Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. (2019). Oriental Journal of Chemistry, 35(3), 968-978. [Link]

  • Synthesis of L -Azetidine-2-Carboxylic Acid. (2013). Chinese Journal of Organic Chemistry, 33(1), 193-196. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • US 2005/0256310 A1 - (12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. (n.d.). Google Patents.
  • United States Patent - 5,175,166. (1992, December 29). University of Toledo. [Link]

  • EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (n.d.). Google Patents.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ACS Chemical Neuroscience, 3(12), 1022–1034. [Link]

Sources

"1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid CAS number"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, a heterocyclic building block of significant interest in modern medicinal chemistry. We will explore its core physicochemical properties, delve into a logical and detailed synthetic protocol, and discuss its strategic applications in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their programs. The azetidine motif is increasingly recognized for its ability to confer advantageous pharmacokinetic properties to bioactive molecules, while the chloropyrimidine moiety serves as a versatile anchor for further chemical elaboration.

Core Compound Identification and Properties

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a specialized chemical building block. Its structure uniquely combines a strained four-membered azetidine ring with a reactive chloropyrimidine system. This combination makes it a valuable starting material for creating diverse chemical libraries.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1289386-16-8 [1]
Molecular Formula C₈H₈ClN₃O₂ [1]
Molecular Weight 213.62 g/mol [1]
Canonical SMILES C1C(N(C1)C2=NC(=C(C=N2)Cl)N)C(=O)O N/A
Purity (Typical) ≥95% [1]

| Appearance | Crystalline solid (predicted) | N/A |

Strategic Synthesis Protocol

The synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two nitrogen atoms and a chlorine substituent, making the C2 position susceptible to nucleophilic attack by the secondary amine of the azetidine ring.

Experimental Workflow: Step-by-Step Synthesis

Objective: To synthesize 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid from azetidine-3-carboxylic acid and 2,5-dichloropyrimidine.

Materials:

  • Azetidine-3-carboxylic acid

  • 2,5-Dichloropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Reaction Setup: To a solution of azetidine-3-carboxylic acid (1.0 equivalent) in DMSO (or DMF), add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents). The use of a non-nucleophilic organic base like DIPEA is critical to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing in the substitution reaction.

  • Addition of Electrophile: Add 2,5-dichloropyrimidine (1.1 equivalents) to the solution. The slight excess of the pyrimidine ensures the complete consumption of the more valuable azetidine starting material.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between 80-100 °C, for 4-12 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine when the starting material has been fully consumed.

  • Workup & Extraction:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and adjust the pH to approximately 3-4 using 1M HCl. This step protonates the product's carboxylic acid, making it less water-soluble, and neutralizes any remaining base.

    • Extract the aqueous layer multiple times with ethyl acetate (EtOAc).

    • Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification & Characterization:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

    • Purify the crude material using column chromatography on silica gel or by recrystallization to obtain the final product with high purity.

    • Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials SM1 Azetidine-3-carboxylic acid Reaction Nucleophilic Aromatic Substitution (SNAr) 80-100 °C, 4-12h SM1->Reaction SM2 2,5-Dichloropyrimidine SM2->Reaction Reagents DIPEA (Base) DMSO (Solvent) Reagents->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid Purification->Product Diversification_Strategy cluster_coupling Cross-Coupling Reactions at C5-Cl cluster_amide Amide Coupling at Carboxylic Acid Core 1-(5-Chloropyrimidin-2-yl) azetidine-3-carboxylic acid (Scaffold) Suzuki Suzuki Coupling (Adds Aryl Groups) Core->Suzuki [Pd] Buchwald Buchwald-Hartwig (Adds Amines) Core->Buchwald [Pd] Sonogashira Sonogashira (Adds Alkynes) Core->Sonogashira [Pd/Cu] Amide Amide Bond Formation (Adds Diverse R-groups) Core->Amide EDC/HATU Library Diverse Library of Bioactive Candidates Suzuki->Library Buchwald->Library Sonogashira->Library Amide->Library

Caption: Diversification potential of the core scaffold.

Conclusion

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid (CAS 1289386-16-8) is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, and its structure is intelligently designed for further modification. The combination of a beneficial azetidine core and a versatile chloropyrimidine handle provides a powerful platform for the rapid development of novel, potent, and selective small molecule therapeutics. Researchers in oncology, inflammation, and infectious diseases can leverage this building block to accelerate their discovery programs and explore new frontiers of chemical biology.

References

  • 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, 95% Purity, C8H8ClN3O2, 100 mg . Adooq Bioscience. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs . Future Medicinal Chemistry. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . MDPI. [Link]

Sources

"physicochemical properties of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the pursuit of novel therapeutics, a comprehensive understanding of a molecule's physicochemical properties is not merely foundational; it is predictive of its ultimate success. This guide provides a detailed technical analysis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We move beyond a simple data sheet to provide a Senior Application Scientist's perspective, synthesizing computational predictions with the rationale behind the gold-standard experimental protocols required for their validation. This document is designed to equip drug discovery professionals with the critical insights needed to effectively utilize this scaffold in their research and development programs.

Core Molecular Profile and Structural Attributes

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a structurally distinct compound, integrating a halogenated pyrimidine ring with a strained four-membered azetidine carboxylic acid moiety. This combination imparts a unique conformational rigidity and electronic profile that is attractive for designing specific, high-affinity interactions with biological targets. The molecular formula is C8H8ClN3O2.[1]

Table 1: Key Molecular Identifiers and Properties

PropertyValueSource
IUPAC Name 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acidVendor Data
CAS Number 1289388-50-6Alchem Pharmtech[2], BLDpharm[3]
Molecular Formula C8H8ClN3O2Vendor Data[1]
Molecular Weight 213.62 g/mol Calculated
Canonical SMILES C1C(N(C1)C2=NC(=NC=C2)Cl)C(=O)OInferred from Name

The key structural features—an acidic carboxylic acid, a basic azetidine nitrogen, and an electron-deficient chloropyrimidine ring—suggest a molecule with complex acid-base chemistry and a high potential for hydrogen bonding. These characteristics are central to its behavior in both chemical and biological systems.

Computationally Predicted Physicochemical Landscape

In the absence of publicly available experimental data, we first turn to robust computational models. These in silico predictions provide a valuable baseline for understanding the molecule's likely behavior and for designing efficient experimental validation strategies.

Rationale for Parameter Selection: The parameters below were chosen as they are the primary determinants of a compound's "drug-likeness," directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Computationally Predicted Physicochemical Data

ParameterPredicted ValueScientific Implication & Rationale
logP (Octanol-Water Partition Coefficient) ~1.0 - 1.5This value suggests a relatively balanced hydrophilic-lipophilic character. It is low enough to favor decent aqueous solubility but high enough to suggest potential for membrane permeability.
Topological Polar Surface Area (TPSA) ~70-80 ŲA TPSA in this range is often correlated with good oral bioavailability. It reflects the molecule's capacity for forming non-covalent interactions, which is critical for both solubility and target binding.
Hydrogen Bond Donors 1 (from -COOH)The single donor is a key interaction point for binding to biological targets and for solvation in aqueous media.
Hydrogen Bond Acceptors ~4-5 (N atoms, O atoms)A high number of acceptors enhances water solubility and provides multiple points for specific interactions with protein residues.
pKa (Most Acidic) ~3.0 - 4.0The carboxylic acid is predicted to be a moderately strong acid, meaning it will be predominantly deprotonated and negatively charged at physiological pH (7.4). This has profound implications for solubility and cell penetration.
pKa (Most Basic) ~1.5 - 2.5The pyrimidine and azetidine nitrogens are predicted to be weakly basic. They will be largely neutral at physiological pH, but their basicity could play a role in specific binding pockets or under acidic conditions.

Note: The values in Table 2 are estimates derived from standard computational algorithms (e.g., XLogP3, ChemAxon) and are not experimentally verified. They serve as a guide for experimental design.

Gold-Standard Experimental Protocols for Physicochemical Characterization

Computational data provides a hypothesis; empirical measurement provides the facts. The following section details the essential experimental workflows required to definitively characterize 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

Thermodynamic Solubility Determination

Causality: A drug must be in solution to be absorbed. Thermodynamic solubility, measured at equilibrium, is the most accurate predictor of a compound's dissolution behavior in vivo. It is a critical parameter for formulation development and for interpreting structure-activity relationships.

Experimental Protocol: The Shake-Flask Method (ICH Guideline Compliant)

  • System Preparation: Add an excess of solid compound to a series of vials containing aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 6.5, 7.4). The use of multiple pH points is critical for this ionizable molecule.

  • Equilibration: Seal the vials and agitate in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. This extended duration ensures a true equilibrium is reached between the solid and dissolved states.

  • Phase Separation: Carefully filter the resulting slurry through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved solid. Centrifugation prior to filtration is recommended for high-solid-content samples.

  • Quantification: Analyze the clear filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard calibration curve of known concentrations.

Caption: Workflow for Thermodynamic Solubility.

Lipophilicity Profile (LogD at pH 7.4)

Causality: Lipophilicity governs a molecule's ability to cross cellular membranes. For an ionizable compound, the distribution coefficient (LogD) at a specific pH is a more biologically relevant measure than the LogP of the neutral form.

Experimental Protocol: The Shake-Flask Method

  • Phase Pre-saturation: Vigorously mix n-octanol and phosphate-buffered saline (PBS, pH 7.4) and allow the layers to separate. This ensures that the two phases are mutually saturated, preventing volume changes during the experiment.

  • Partitioning: Dissolve a known amount of the compound in the pre-saturated PBS. Add an equal volume of pre-saturated n-octanol.

  • Equilibration: Agitate the biphasic mixture for a sufficient time (e.g., 1-3 hours) to allow the compound to partition between the layers and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to achieve a sharp, clean separation between the aqueous and organic layers.

  • Quantification: Carefully sample both layers and determine the concentration of the compound in each using HPLC-UV.

  • Calculation: LogD is calculated as: Log10([Concentration in Octanol] / [Concentration in Aqueous]).

G A 1. Prepare pre-saturated n-octanol & PBS (pH 7.4) B 2. Dissolve compound in PBS, add n-octanol A->B C 3. Shake to equilibrate, then centrifuge to separate B->C D 4. Quantify concentration in BOTH phases via HPLC C->D E 5. Calculate LogD value D->E

Caption: Experimental Workflow for LogD Determination.

Ionization Constant (pKa) Measurement

Causality: The pKa dictates the charge state of a molecule at any given pH. This profoundly affects its solubility, permeability, target binding, and potential for off-target effects. Accurate pKa values are essential for building predictive ADME models.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent system (e.g., water/methanol) to ensure it remains soluble throughout the titration.

  • Titration: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) and then with a standardized strong base (e.g., 0.1 M NaOH).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the midpoint of the buffer region (the flattest part of the curve). Specialized software is used to analyze the titration curve and derive precise pKa values.

Summary and Path Forward

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid presents a physicochemical profile, based on computational predictions, of a moderately polar, ionizable molecule. Its predicted properties fall within a range that is generally considered favorable for drug discovery. However, these are only predictions. The true characterization of this important building block requires rigorous experimental validation.

We strongly recommend that researchers intending to use this scaffold in their programs perform the experiments detailed above. The resulting empirical data will be invaluable for:

  • Building accurate Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models.

  • Guiding the design of analogues with optimized ADME properties.

  • Developing suitable formulations for in vitro and in vivo studies.

  • Ensuring the reproducibility and reliability of biological assay results.

By investing in a thorough physicochemical characterization upfront, research teams can de-risk their programs and significantly increase the probability of translating a promising chemical scaffold into a successful therapeutic candidate.

References

  • Vendor Data. (n.d.). 1-(5-Chloro-pyrimidin-2-yl)-azetidine-3-carboxylic acid. Various chemical suppliers.

Sources

A Forward-Looking Analysis for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Biological Activity of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic Acid

Preamble: Unveiling the Potential of a Novel Chemical Entity

The landscape of modern drug discovery is characterized by the relentless pursuit of novel chemical entities with unique pharmacological profiles. Within this landscape, the strategic combination of established pharmacophores offers a fertile ground for innovation. This technical guide focuses on the untapped potential of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid , a molecule that marries the well-documented biological versatility of the pyrimidine nucleus with the desirable physicochemical properties of the azetidine ring.[1][2][3][4][5][6][7][8]

While specific biological data for this compound is not yet publicly available, its structural components suggest a high probability of significant pharmacological activity. This guide, therefore, serves as a prospective analysis, offering a scientifically grounded framework for initiating a comprehensive investigation into its biological functions. We will delve into hypothesized mechanisms of action, propose detailed experimental protocols for their validation, and provide the necessary tools for researchers to embark on the exploration of this promising molecule.

Section 1: Deconstruction of a Promising Scaffold - Structural and Physicochemical Rationale

The structure of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid presents a compelling case for its potential as a bioactive molecule.

  • The 5-Chloropyrimidine Moiety: The pyrimidine ring is a cornerstone of medicinal chemistry, found in a plethora of FDA-approved drugs.[2][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5] The chloro-substitution at the 5-position can significantly influence the electronic properties of the ring, potentially enhancing binding affinity to target proteins and offering a handle for further chemical modification.

  • The Azetidine-3-carboxylic Acid Moiety: The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained prominence in drug discovery for its ability to impart conformational rigidity and improve metabolic stability.[7][8] The carboxylic acid group at the 3-position introduces a key functional group for potential interactions with biological targets, such as enzymes and receptors, and can also serve as a point for prodrug strategies to enhance bioavailability. Azetidine derivatives have demonstrated a broad range of pharmacological activities, including antibacterial and anticancer effects.[6][7][8] L-azetidine-2-carboxylic acid, a related compound, is known to act as a proline analog, leading to protein misfolding and cellular stress, which can be harnessed for therapeutic purposes.[9][10][11][12][13][14]

The covalent linkage of these two moieties suggests the potential for synergistic or novel biological activities, making 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid a high-priority candidate for screening and detailed pharmacological characterization.

Section 2: Hypothesized Biological Activities and Mechanisms of Action

Based on the known activities of its constituent parts, we can hypothesize several potential biological activities for 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

Potential as an Anticancer Agent

Hypothesis: The compound may exhibit anticancer activity through the inhibition of key signaling pathways or by inducing cellular stress.

Plausible Mechanisms:

  • Kinase Inhibition: Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).[2]

  • Induction of Endoplasmic Reticulum (ER) Stress: The azetidine-3-carboxylic acid moiety, as a potential proline mimic, could be misincorporated into newly synthesized proteins, leading to protein misfolding and the activation of the unfolded protein response (UPR), which can trigger apoptosis in cancer cells.[9][11]

Potential as an Antimicrobial Agent

Hypothesis: The compound may possess antibacterial or antifungal properties.

Plausible Mechanisms:

  • Inhibition of Essential Bacterial Enzymes: The pyrimidine nucleus is a key component of several antibacterial drugs that target essential enzymes in bacteria.[4]

  • Disruption of Cell Wall Synthesis: Some azetidine derivatives have been shown to interfere with the biosynthesis of the bacterial cell wall.[15]

Potential as an Anti-inflammatory Agent

Hypothesis: The compound may exhibit anti-inflammatory effects.

Plausible Mechanisms:

  • Modulation of Pro-inflammatory Cytokine Production: Pyrimidine derivatives have been reported to modulate the production of pro-inflammatory cytokines.

  • Inhibition of Inflammatory Enzymes: The compound could potentially inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Section 3: A Roadmap for Investigation - Proposed Experimental Workflows

To systematically investigate the hypothesized biological activities, a tiered screening and characterization approach is recommended.

Tier 1: Initial In Vitro Screening

This initial phase aims to broadly assess the bioactivity of the compound across different therapeutic areas.

3.1.1 Anticancer Activity Screening

Objective: To determine the cytotoxic effects of the compound on a panel of human cancer cell lines.

Protocol:

  • Cell Line Panel: Utilize a diverse panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).

  • MTT Assay:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a range of concentrations of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid (e.g., 0.1 to 100 µM) for 72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm to determine cell viability.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

3.1.2 Antimicrobial Activity Screening

Objective: To assess the antibacterial and antifungal activity of the compound.

Protocol:

  • Microorganism Panel: Include a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution Assay:

    • Prepare serial dilutions of the compound in appropriate broth media in 96-well plates.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.

Tier 2: Mechanism of Action Studies

For any "hits" identified in Tier 1, the next step is to elucidate the mechanism of action.

3.2.1 Kinase Inhibition Assay (If Anticancer Activity is Observed)

Objective: To determine if the compound inhibits the activity of specific protein kinases.

Protocol:

  • Kinase Panel: Select a panel of kinases known to be involved in the proliferation of the sensitive cancer cell lines (e.g., EGFR, VEGFR, etc.).

  • In Vitro Kinase Assay:

    • Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the recombinant kinase with its substrate, ATP, and varying concentrations of the test compound.

    • Measure the kinase activity by quantifying the amount of ADP produced.

  • Data Analysis: Calculate the IC50 of the compound for each kinase.

3.2.2 ER Stress and Apoptosis Assays (If Anticancer Activity is Observed)

Objective: To investigate if the compound induces ER stress and apoptosis.

Protocol:

  • Western Blot Analysis:

    • Treat sensitive cancer cells with the compound for various time points.

    • Lyse the cells and perform Western blot analysis for key markers of ER stress (e.g., GRP78, CHOP) and apoptosis (e.g., cleaved caspase-3, PARP).

  • Flow Cytometry:

    • Treat cells with the compound.

    • Stain with Annexin V and Propidium Iodide (PI).

    • Analyze by flow cytometry to quantify the percentage of apoptotic cells.

Workflow Diagrams

G cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Mechanism of Action Studies start 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid anticancer Anticancer Screening (e.g., MTT Assay on NCI-60 panel) start->anticancer antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) start->antimicrobial anticancer_hit Anticancer 'Hit' anticancer->anticancer_hit antimicrobial_hit Antimicrobial 'Hit' antimicrobial->antimicrobial_hit kinase Kinase Inhibition Assays er_stress ER Stress & Apoptosis Assays bacterial_target Bacterial Target Identification anticancer_hit->kinase anticancer_hit->er_stress antimicrobial_hit->bacterial_target

Caption: Proposed experimental workflow for the biological evaluation of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

G cluster_kinase Kinase Inhibition Pathway cluster_er_stress ER Stress Pathway compound 1-(5-Chloropyrimidin-2-yl)azetidine- 3-carboxylic acid kinase Protein Kinase (e.g., EGFR) compound->kinase Inhibits protein_synthesis Protein Synthesis compound->protein_synthesis Interferes with (as Proline mimic) proliferation Cancer Cell Proliferation kinase->proliferation Promotes atp ATP atp->kinase misfolded_proteins Misfolded Proteins protein_synthesis->misfolded_proteins upr Unfolded Protein Response (UPR) misfolded_proteins->upr Activates apoptosis Apoptosis upr->apoptosis

Caption: Hypothesized anticancer mechanisms of action.

Section 4: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Template for In Vitro Anticancer Activity Data
Cell LineTumor TypeIC50 (µM) of Test CompoundIC50 (µM) of Positive Control (e.g., Doxorubicin)
MCF-7Breast
A549Lung
HCT116Colon
......
Table 2: Template for In Vitro Antimicrobial Activity Data
MicroorganismTypeMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control (e.g., Ciprofloxacin)
S. aureusGram-positive
E. coliGram-negative
C. albicansFungus
......

Section 5: Future Directions and Concluding Remarks

The journey from a novel chemical entity to a potential therapeutic agent is a long and arduous one. This guide provides the foundational steps for embarking on such a journey with 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. Should initial studies yield promising results, further investigations will be warranted, including:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of cancer or infectious diseases.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

References

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Available at: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. Available at: [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog. Available at: [Link]

  • Azetidines of pharmacological interest - PubMed. Available at: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. Available at: [Link]

  • US9139593B2 - Azetidine compounds, compositions and methods of use - Google Patents.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available at: [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - NIH. Available at: [Link]

  • (12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1 - Googleapis.com. Available at: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. Available at: [Link]

  • EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents.
  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Available at: [Link]

  • 1,2,4-oxadiazol-3-yl]thiophen-2-yl]methyl]azetidine-3-carboxylic acid - PubChem. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents - MDPI. Available at: [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - MDPI. Available at: [Link]

  • Plant amino acid analogues as antimicrobial agents - PMC - NIH. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. Available at: [Link]

  • Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants - PMC - NIH. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC - NIH. Available at: [Link]

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In Vitro Screening of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold Hybrid

In the landscape of modern medicinal chemistry, the strategic combination of validated pharmacophores into novel molecular frameworks is a cornerstone of innovative drug discovery. The compound 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid represents such a hybrid, integrating two moieties of significant pharmacological interest: the pyrimidine ring and the azetidine scaffold.

The pyrimidine nucleus is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The structure-activity relationships of numerous pyrimidine-based drugs have demonstrated that substitutions on the ring system profoundly influence their biological targets and efficacy.[1] Many pyrimidine derivatives have been developed as kinase inhibitors for cancer therapy.[2]

Complementing the pyrimidine is the azetidine ring, a four-membered saturated heterocycle.[3] Its inherent ring strain and conformational rigidity offer unique advantages in drug design, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles.[3][4] Several FDA-approved drugs incorporate the azetidine motif, highlighting its therapeutic value in oncology, infectious diseases, and inflammation.[3]

Given the established therapeutic relevance of its constituent parts, 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a compelling candidate for in vitro screening to elucidate its biological activity and therapeutic potential. This guide presents a comprehensive, tiered approach to the in vitro screening of this molecule, designed to efficiently identify and characterize its biological targets. The proposed screening cascade commences with broad, high-throughput primary assays and progresses to more specific secondary and mechanistic studies for "hit" validation and characterization.

A Tiered In Vitro Screening Strategy

The proposed screening strategy is designed as a logical progression from broad, high-throughput screening to more focused, mechanism-of-action studies. This tiered approach ensures a cost-effective and scientifically rigorous evaluation of the test compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Mechanism of Action & Selectivity A General Cytotoxicity (e.g., MTT Assay on Cancer Cell Panel) C IC50 Determination in Responsive Cancer Cell Lines A->C B Broad Kinase Panel Screen (e.g., KinomeScan®) D Biochemical Kinase Inhibition Assays (e.g., TR-FRET, AlphaScreen®) B->D G Cell-Based Pathway Analysis (e.g., Western Blot for Kinase Substrates) C->G H Apoptosis & Cell Cycle Assays C->H D->G E GPCR Panel Screen (e.g., PRESTO-Tango) I Off-Target Liability Screening (e.g., CEREP panel) E->I F Protease Panel Screen (e.g., FRET-based assays) F->I G->I H->I

Caption: A tiered in vitro screening cascade for 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

Tier 1: Primary Screening - Casting a Wide Net

The initial screening phase is designed to broadly assess the compound's biological activity across two key areas suggested by its chemical structure: anticancer effects and kinase modulation.

General Cytotoxicity Screening against a Panel of Cancer Cell Lines

Rationale: The pyrimidine scaffold is a common feature in many anticancer agents.[2] A primary screen for cytotoxicity against a diverse panel of human cancer cell lines provides a rapid and cost-effective method to identify potential anticancer activity.

Experimental Protocol: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is a widely used indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., a panel representing different tumor types such as breast, lung, colon, leukemia)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Data Presentation:

Cell LineTumor TypeTest Compound GI50 (µM)
MCF-7Breast CancerTBD
A549Lung CancerTBD
HCT116Colon CancerTBD
K562LeukemiaTBD
PC-3Prostate CancerTBD

GI50: Concentration for 50% growth inhibition.

Broad Kinase Panel Screening

Rationale: Many pyrimidine derivatives are known to be potent kinase inhibitors.[2] A broad kinase panel screen will efficiently determine if the test compound has activity against a wide range of kinases, providing initial insights into its potential mechanism of action.

Experimental Protocol: KinomeScan® (Example)

This is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Materials:

  • 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

  • Commercially available kinase screening service (e.g., DiscoverX KinomeScan®)

Procedure:

  • Compound Submission: Submit the test compound to the service provider at a specified concentration (e.g., 10 µM).

  • Assay Performance: The service provider will perform the binding assays against their panel of kinases.

  • Data Analysis: The results are typically provided as a percentage of control, indicating the degree of binding of the test compound to each kinase.

Data Presentation:

Kinase Target% of Control @ 10 µM
EGFRTBD
VEGFR2TBD
AblTBD
CDK2TBD
... (and other kinases in the panel)TBD

A lower % of control indicates stronger binding.

Tier 2: Hit Confirmation and Secondary Assays

If the primary screens yield promising "hits" (e.g., significant cytotoxicity in specific cell lines or potent binding to certain kinases), the next tier of assays is designed to confirm these findings and further characterize the compound's activity.

IC50 Determination in Responsive Cancer Cell Lines

Rationale: To quantify the potency of the cytotoxic effect observed in the primary screen.

Protocol: A dose-response MTT assay is performed on the most sensitive cell lines identified in the primary screen. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Biochemical Kinase Inhibition Assays

Rationale: To validate the kinase binding hits from the primary screen and determine the inhibitory potency (IC50) of the compound against the specific kinase(s).

Experimental Protocol: TR-FRET Kinase Assay (Example)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity.

Materials:

  • Recombinant kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • TR-FRET microplate reader

Procedure:

  • The kinase reaction is performed in the presence of varying concentrations of the test compound.

  • The reaction is stopped, and the detection reagents (Eu-antibody and SA-APC) are added.

  • If the substrate is phosphorylated, the antibody binds, bringing the Europium donor and APC acceptor into close proximity, resulting in a FRET signal.

  • The TR-FRET signal is measured, and the IC50 value is calculated.

GPCR and Protease Panel Screens (Optional Broadening of Scope)

Rationale: While the primary focus is on anticancer and kinase activity, the privileged nature of the pyrimidine and azetidine scaffolds warrants a broader screen to identify other potential targets. G protein-coupled receptors (GPCRs) and proteases are major drug target classes.

Protocols:

  • GPCR Screening: Utilize a high-throughput platform such as the PRESTO-Tango assay, which measures β-arrestin recruitment upon GPCR activation.

  • Protease Screening: Employ FRET-based assays using fluorogenic peptide substrates specific for a panel of proteases.

Tier 3: Mechanism of Action and Selectivity Profiling

For confirmed and potent hits, the final tier of in vitro screening focuses on elucidating the mechanism of action and assessing the compound's selectivity.

Cell-Based Pathway Analysis

Rationale: To confirm that the inhibition of a specific kinase in a biochemical assay translates to the inhibition of its downstream signaling pathway in a cellular context.

Experimental Protocol: Western Blotting

Procedure:

  • Treat the responsive cancer cells with the test compound at concentrations around its IC50 value.

  • Lyse the cells and perform Western blotting to detect the phosphorylation status of known downstream substrates of the target kinase. A decrease in the phosphorylation of the substrate would confirm on-target activity.

G cluster_0 Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Phosphorylates Compound 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid Compound->Receptor Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Apoptosis and Cell Cycle Assays

Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis) or cell cycle arrest.

Protocols:

  • Apoptosis: Use flow cytometry with Annexin V/Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.

  • Cell Cycle: Employ flow cytometry with PI staining of DNA to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Off-Target Liability Screening

Rationale: To assess the selectivity of the compound and identify potential off-target interactions that could lead to toxicity.

Protocol: Screen the compound against a panel of known off-targets, such as the CEREP safety panel, which includes a wide range of receptors, ion channels, and enzymes.

Conclusion and Future Directions

This in-depth technical guide provides a robust and logical framework for the initial in vitro screening of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. By systematically progressing through a tiered screening cascade, researchers can efficiently identify and characterize the biological activity of this novel compound. Positive outcomes from this screening funnel would provide a strong rationale for further preclinical development, including medicinal chemistry efforts for lead optimization, in vivo efficacy studies in animal models, and comprehensive ADME/Tox profiling. The fusion of the pyrimidine and azetidine scaffolds holds significant promise, and a thorough in vitro evaluation is the critical first step in unlocking its potential therapeutic value.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. Retrieved from [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). PubMed. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. Retrieved from [Link]

  • Azetidines of pharmacological interest. (n.d.). Sci-Hub. Retrieved from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Retrieved from [Link]

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An In-depth Technical Guide to Investigating the Therapeutic Potential of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Target Identification and Validation

Executive Summary

The confluence of novel chemical scaffolds in drug discovery presents both an immense opportunity and a significant challenge: identifying the precise molecular targets that underpin a compound's therapeutic potential. 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a small molecule that merges two biologically significant heterocyclic systems: a pyrimidine and an azetidine. While direct research on this specific molecule is nascent, the rich pharmacology of its constituent parts provides a fertile ground for hypothesis-driven target exploration. This guide outlines a comprehensive strategy for elucidating the potential therapeutic targets of this compound, intended for researchers, scientists, and drug development professionals. We will delve into hypothesized target classes based on structural analogy, detail robust experimental workflows for target identification and validation, and provide insights into the causal logic behind these experimental choices.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The structure of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid offers several clues to its potential biological activity. The pyrimidine ring is a cornerstone of many approved drugs, known to interact with a wide array of biological targets including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized in medicinal chemistry to enhance physicochemical properties and introduce conformational rigidity.[3] Azetidine derivatives have demonstrated a broad range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][2][3]

The azetidine-3-carboxylic acid moiety is particularly intriguing. Simpler compounds like azetidine-2-carboxylic acid are known to act as proline analogues, leading to their misincorporation into proteins, which can induce the unfolded protein response (UPR) and proteotoxicity.[4][5][6] This suggests one potential avenue of investigation for our compound of interest. Furthermore, the combination of these moieties could lead to novel activities, such as the inhibition of specific enzymes or signaling pathways. For instance, some azetidine derivatives have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[7][8]

Given this structural context, we can formulate several primary hypotheses for the potential therapeutic targets of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid:

  • Hypothesis 1: Kinase Inhibition. The pyrimidine scaffold is a well-established "hinge-binding" motif for many protein kinases. The specific substitution pattern on our molecule could confer selectivity for a particular kinase or family of kinases implicated in oncology or inflammatory diseases.

  • Hypothesis 2: STAT3 Pathway Modulation. Based on published data for similar azetidine-containing compounds, our molecule may interfere with the STAT3 signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation.[7][8]

  • Hypothesis 3: Induction of Proteotoxic Stress. The azetidine-carboxylic acid component could act as a mimic of proline, leading to its incorporation into newly synthesized proteins, causing misfolding and inducing the UPR.[4][5][6] This mechanism is particularly relevant in the context of cancer cells, which are often under high proteotoxic stress.

  • Hypothesis 4: Antimicrobial Activity. Both pyrimidine and azetidine scaffolds are present in numerous antimicrobial agents.[1][2][9][10] The compound could potentially inhibit essential bacterial or fungal enzymes. For example, some azetidines have been shown to block mycolate assembly in Mycobacterium tuberculosis.[9]

Strategic Framework for Target Identification

A multi-pronged approach is essential for identifying the molecular target(s) of a novel compound. This involves a combination of computational (in silico), and experimental (in vitro and in cellulo) methods. The modern drug discovery process relies on a blend of biology and technology to understand how small molecules interact with living systems.[11]

Target_Identification_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro & In Cellulo Screening cluster_validation Target Validation In_Silico Computational Modeling & Target Prediction Phenotypic_Screening Phenotypic Screening In_Silico->Phenotypic_Screening Hypothesis Generation Target_Based_Screening Target-Based Screening Phenotypic_Screening->Target_Based_Screening Identified Phenotype Direct_Binding_Assays Direct Binding Assays Target_Based_Screening->Direct_Binding_Assays Putative Targets Cellular_Target_Engagement Cellular Target Engagement Direct_Binding_Assays->Cellular_Target_Engagement Confirmed Binders Functional_Genomics Functional Genomics (e.g., CRISPR) Cellular_Target_Engagement->Functional_Genomics Validated Targets

Caption: A streamlined workflow for identifying and validating small molecule targets.

Phase 1: Hypothesis-Driven Screening and Target Deconvolution

The initial phase focuses on broad screening to narrow down the potential biological activities of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

In Silico Profiling

Before embarking on wet-lab experiments, computational methods can provide valuable initial hypotheses.

  • Target Prediction via Molecular Docking: Docking studies against libraries of known protein structures (e.g., kinases, STAT3) can predict binding affinities and modes. This can help prioritize which protein families to investigate experimentally.

  • Pharmacophore Modeling and Similarity Searching: Comparing the 3D pharmacophore of our compound to databases of known active molecules can suggest potential targets based on structural and electronic similarity.

Phenotypic Screening

Phenotypic screens assess the effect of a compound on cell behavior without a preconceived notion of the target.[12]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Utilize a panel of cell lines representing different cancer types (e.g., breast, lung, colon) and a non-cancerous control cell line.

  • Compound Treatment: Plate cells in 96- or 384-well plates and treat with a dose-response range of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

  • Staining: After a suitable incubation period (e.g., 24, 48, 72 hours), fix and stain the cells with a cocktail of fluorescent dyes to label the nucleus (e.g., DAPI), cytoplasm, and specific organelles or cytoskeletal components (e.g., Phalloidin for actin, MitoTracker for mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify a wide range of cellular features, such as cell number, nuclear size and shape, cell cycle stage, and protein expression levels of key markers (e.g., apoptosis markers like cleaved caspase-3, UPR markers like CHOP).

Rationale: This unbiased approach can reveal unexpected cellular effects and provide clues about the compound's mechanism of action. For example, a significant increase in the expression of UPR markers would lend weight to Hypothesis 3.

Target-Based Screening

Based on our initial hypotheses, we can perform more focused screens.

Hypothesized Target Class Screening Assay Principle Expected Outcome
Kinases In vitro kinase panel screen (e.g., using a commercial service)Measures the ability of the compound to inhibit the activity of a large panel of purified kinases.Identification of specific kinases that are potently inhibited by the compound.
STAT3 Pathway STAT3 reporter gene assayMeasures the transcriptional activity of STAT3 in cells.A decrease in reporter gene expression would indicate inhibition of the STAT3 pathway.
Proteotoxic Stress Western blot for UPR markers (e.g., BiP, CHOP, p-eIF2α)Detects the levels of key proteins involved in the unfolded protein response.An increase in the levels of these markers would suggest the induction of proteotoxic stress.[6]
Antimicrobial Activity Minimum Inhibitory Concentration (MIC) assayDetermines the lowest concentration of the compound that inhibits the visible growth of a microorganism.A low MIC value against specific bacterial or fungal strains would indicate antimicrobial activity.

Phase 2: Target Validation and Mechanism of Action Studies

Once putative targets have been identified, the next crucial step is to validate them and elucidate the precise mechanism of action.

Direct Target Engagement Assays

These assays confirm a direct physical interaction between the compound and its putative target protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.

Rationale: The binding of a ligand (our compound) can stabilize its target protein, leading to a higher melting temperature. An increase in the thermal stability of the putative target protein in the presence of the compound provides strong evidence of direct binding in a cellular context.

CETSA_Workflow Start Intact Cells Treatment Treat with Compound or Vehicle Start->Treatment Heating Heat Lysates at Various Temperatures Treatment->Heating Centrifugation Separate Soluble and Aggregated Proteins Heating->Centrifugation Analysis Analyze Soluble Fraction (Western Blot / MS) Centrifugation->Analysis Result Shift in Thermal Stability Indicates Binding Analysis->Result

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Affinity-Based Target Identification

For an unbiased approach to identifying binding partners, affinity-based methods are powerful.[13][14]

Experimental Protocol: Affinity Pull-Down Coupled with Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid that incorporates an affinity tag (e.g., biotin) via a linker that does not disrupt its biological activity.

  • Cell Lysate Incubation: Incubate the biotinylated probe with cell lysates.

  • Affinity Capture: Use streptavidin-coated beads to capture the probe and any bound proteins.[13]

  • Elution and Analysis: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale: This method can identify both expected and unexpected binding partners of the compound, potentially revealing novel targets and off-target effects.

Functional Genomics for Target Validation

Genetic approaches provide the highest level of evidence for target validation.

Experimental Protocol: CRISPR-Cas9 Knockout Screen

  • gRNA Library Transduction: Introduce a genome-wide or focused library of guide RNAs (gRNAs) into cells expressing Cas9 to generate a population of cells with different gene knockouts.

  • Compound Treatment: Treat the cell population with a cytotoxic concentration of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

  • Resistance Screening: Identify cells that survive the treatment, as they may harbor knockouts of genes essential for the compound's activity (i.e., the target or downstream effectors).

  • gRNA Sequencing: Sequence the gRNAs from the surviving cell population to identify the genes whose knockout confers resistance.

Rationale: If knocking out a specific gene renders cells resistant to the compound, it strongly implicates that gene product as the direct target or a critical component of the pathway through which the compound exerts its effect.

Conclusion and Future Directions

The exploration of novel chemical entities like 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a journey that begins with informed hypothesis and progresses through rigorous, multi-faceted experimental validation. The strategies outlined in this guide, from initial in silico and phenotypic screening to definitive target validation using techniques like CETSA and CRISPR-based screens, provide a robust framework for uncovering the therapeutic potential of this promising molecule. The insights gained from these studies will be instrumental in guiding future lead optimization efforts and ultimately, in translating a novel chemical structure into a potential therapeutic agent.

References

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  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate.
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  • Design and evaluate new azetidinone-pyrimidin-2-one derivatives. (2024). Vertex AI Search.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2021). National Institutes of Health.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Synthesis of Pyrimidine Based Thiazolidinones and Azetidinones: Antimicrobial and Antitubercular Agents. (2025). ResearchGate.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PubMed Central.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2024). National Institutes of Health.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). PubMed Central.
  • Plant amino acid analogues as antimicrobial agents. (2025). PubMed Central.
  • 1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. (n.d.). BLDpharm.
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An In-depth Technical Guide to 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic Acid and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its synthesis, explore the landscape of its analogues, and discuss the current understanding of its biological potential, grounded in established scientific principles and field-proven insights.

The Strategic Importance of the Azetidine-Pyrimidine Scaffold

The fusion of an azetidine ring with a pyrimidine core brings together two privileged scaffolds in drug discovery. Azetidines, as strained four-membered nitrogen-containing heterocycles, offer a unique three-dimensional geometry that can enhance binding affinity and selectivity to biological targets.[1][2] Their incorporation into drug candidates has been shown to improve physicochemical properties such as solubility and metabolic stability.[1] The pyrimidine ring, a cornerstone of nucleic acids, is a versatile pharmacophore found in a wide array of approved drugs, exhibiting activities ranging from anticancer to anti-inflammatory.[3] The combination of these two moieties in 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid presents a compelling scaffold for the development of novel therapeutics.

Synthesis of the Core Scaffold and its Analogues

The most direct and logical synthetic route to 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is particularly effective for electron-deficient heterocyclic systems like pyrimidines.

Retrosynthetic Analysis and Proposed Forward Synthesis

The disconnection of the target molecule points to two key starting materials: a suitable derivative of azetidine-3-carboxylic acid and 2,5-dichloropyrimidine. To avoid side reactions with the carboxylic acid moiety during the SNAr reaction, it is prudent to use an ester-protected form of the azetidine, such as ethyl azetidine-3-carboxylate. The ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid.

The proposed forward synthesis is outlined below:

Synthetic Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Ester Hydrolysis 2,5-Dichloropyrimidine 2,5-Dichloropyrimidine Ethyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate Ethyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate 2,5-Dichloropyrimidine->Ethyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate Base, Solvent Ethyl azetidine-3-carboxylate Ethyl azetidine-3-carboxylate Ethyl azetidine-3-carboxylate->Ethyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate Ethyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate_hydrolysis Ethyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate Target Molecule 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid Ethyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate_hydrolysis->Target Molecule Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H2O) Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival Promotes Inhibitor 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid Analogue Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Sources

Whitepaper: The Azetidine Amide Scaffold in Modern Drug Discovery: A Technical Guide to the Development of Potent, Targeted Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent conformational rigidity and three-dimensional character offer a unique structural framework that can enhance binding affinity, selectivity, and overall pharmacological properties.[2] This technical guide provides an in-depth analysis of the discovery of novel azetidine amides as potent inhibitors, with a primary focus on the well-documented development of small-molecule inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein. We will explore the strategic evolution from earlier lead compounds, delve into the intricacies of structure-activity relationships (SAR), and provide detailed, field-proven protocols for the synthesis and evaluation of these promising therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the azetidine amide scaffold in their own discovery campaigns.

Introduction: The Strategic Value of the Azetidine Scaffold

In the quest for novel therapeutics, the choice of a core chemical scaffold is a pivotal decision that influences the entire discovery cascade. The azetidine moiety is increasingly favored because its strained four-membered ring imparts a level of pre-organization to the molecule.[3] Unlike more flexible aliphatic chains, this rigidity reduces the entropic penalty upon binding to a biological target, which can translate into higher potency. Furthermore, the non-planar structure of azetidine provides vectors for substitution in three-dimensional space, allowing for more precise and effective exploration of a target's binding pocket.[4]

This guide will use the successful development of (R)-azetidine-2-carboxamide analogues as direct STAT3 inhibitors as a central case study to illustrate the principles and practices of modern inhibitor design.[5][6]

The Rationale: Targeting STAT3 in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in mediating cellular responses to cytokines and growth factors. Under normal physiological conditions, its activation is transient. However, aberrant, persistent activation of STAT3 is a hallmark of numerous human cancers, where it drives tumor cell proliferation, survival, and inflammation.[6] This makes STAT3 a compelling target for anticancer drug development.

The core function of STAT3 involves its phosphorylation, subsequent homodimerization through a reciprocal pTyr-SH2 domain interaction, translocation to the nucleus, and binding to specific DNA elements to regulate gene transcription. The development of direct small-molecule inhibitors that can disrupt these processes, particularly the crucial DNA-binding step, represents a promising therapeutic strategy.

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor 1. Binding JAK_SRC JAK/Src Kinases Receptor->JAK_SRC 2. Activation STAT3_mono STAT3 (monomer) JAK_SRC->STAT3_mono 3. Recruitment pSTAT3_mono p-STAT3 STAT3_mono->pSTAT3_mono 4. Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3_mono->pSTAT3_dimer 5. Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc 6. Nuclear Translocation Inhibitor Azetidine Amide Inhibitor Inhibitor->pSTAT3_dimer Inhibition of DNA Binding DNA DNA pSTAT3_dimer_nuc->DNA 7. DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Simplified STAT3 signaling pathway and point of inhibition.

Lead Optimization: From Proline to Azetidine

Prior research identified proline-based amides as a promising starting point for STAT3 inhibitors.[5][6] However, these initial compounds suffered from modest potency. The core strategic decision to pivot from a five-membered proline ring to a four-membered azetidine ring was driven by the hypothesis that the increased rigidity and altered bond angles of the azetidine scaffold could enforce a more optimal binding conformation.

This iterative medicinal chemistry approach led to the discovery of a novel series of (R)-azetidine-2-carboxamide analogues with significantly improved, sub-micromolar inhibitory potencies.[6][7]

Scaffold_Evolution Proline Previous Lead: Proline-based Amides (Micromolar Potency) Optimization Iterative Medicinal Chemistry Approach Proline->Optimization Address Potency Challenges Azetidine Novel Scaffold: (R)-Azetidine-2-Carboxamides (Sub-micromolar Potency) Optimization->Azetidine Scaffold Hop SAR Structure-Activity Relationship (SAR) - R1, R2, R3 modifications Azetidine->SAR Systematic Optimization Improved_Props Improved Properties: - Potency - Selectivity - Cell Permeability SAR->Improved_Props Validation_Workflow cluster_biochem Biochemical & Biophysical Validation cluster_cellular Cellular Validation EMSA EMSA Assay (Measure IC₅₀) ITC ITC (Measure Binding Affinity, Kᴅ) EMSA->ITC Confirm direct binding Phospho Inhibit STAT3 Phosphorylation (Western Blot) ITC->Phospho Test in-cell target engagement Viability Inhibit Cancer Cell Viability (Measure EC₅₀) Phospho->Viability Selectivity Confirm Selectivity vs. Normal Cells Viability->Selectivity Apoptosis Induce Apoptosis & Inhibit Colony Formation Selectivity->Apoptosis Validated_Lead Validated Lead Candidate Apoptosis->Validated_Lead Lead_Compound Azetidine Amide Lead Compound Lead_Compound->EMSA Test functional inhibition

Sources

The Azetidine Scaffold: A Four-Membered Ring Revolution in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a powerhouse scaffold in modern medicinal chemistry.[1] Its unique combination of high ring strain, sp3-rich character, and conformational rigidity imparts significant advantages in drug design, including enhanced metabolic stability, improved aqueous solubility, and novel intellectual property space.[1][2] This guide provides an in-depth analysis of the strategic incorporation of azetidine-containing compounds in drug discovery. We will explore the physicochemical and pharmacokinetic properties that make this moiety advantageous, detail key modern synthetic methodologies that have overcome historical accessibility challenges, and examine its successful application in FDA-approved drugs and clinical candidates. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights and detailed protocols to leverage the full potential of the azetidine scaffold.

The Azetidine Advantage: Decoding the Physicochemical and Pharmacokinetic Profile

The decision to incorporate an azetidine moiety is a strategic one, driven by the desire to modulate a molecule's properties in a predictable and advantageous manner. The inherent structural features of the four-membered ring directly translate into tangible benefits in a drug discovery context.

Structural Rigidity and Conformational Control

Unlike more flexible acyclic linkers or larger rings like piperidine, the azetidine ring is conformationally constrained.[3] It adopts a non-planar, puckered conformation to alleviate its considerable ring strain of approximately 25.4 kcal/mol.[4] This rigidity is a powerful tool for medicinal chemists. By locking a portion of the molecule in a defined spatial orientation, it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[3] The substituent on the azetidine ring, typically at the C3 or N1 position, will have a preferred pseudo-equatorial or pseudo-axial orientation, which can be exploited to fine-tune interactions with a target protein.[4]

A Bioisosteric Chameleon

One of the most powerful applications of the azetidine ring is as a bioisostere—a substituent that retains similar biological activity but possesses different physical or chemical properties. Azetidines serve as versatile three-dimensional bioisosteres for a range of common motifs:

  • Pyrrolidines and Piperidines: Replacing larger saturated heterocycles with an azetidine ring reduces the molecular weight and lipophilicity (logP), often leading to improved solubility and a better overall ADME profile.[2]

  • Aromatic Rings: In certain contexts, the rigid, three-dimensional nature of the azetidine ring can effectively mimic the vector projections of a substituted phenyl ring while increasing the fraction of sp³ carbons (Fsp³), a desirable trait for improving solubility and reducing promiscuity.

  • Proline Analog: Azetidine-2-carboxylic acid is a well-known proline mimic.[5] While its misincorporation into proteins can lead to toxicity, this bioisosteric relationship has been exploited to design potent enzyme inhibitors, such as the STAT3 inhibitors where an (R)-azetidine-2-carboxamide linker showed sub-micromolar potency.[6][7]

Enhancing Metabolic Stability and Solubility

The presence of the azetidine ring can significantly improve a compound's metabolic stability.[2] The strained C-C and C-N bonds are generally more stable to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains or less-strained rings. Furthermore, the nitrogen atom in the azetidine ring is a hydrogen bond acceptor and can be protonated at physiological pH (pKa of the conjugate acid is ~11.3), which often leads to a marked improvement in aqueous solubility—a critical parameter for oral bioavailability.[2][8]

G cluster_properties Core Azetidine Properties cluster_outcomes Drug Discovery Outcomes Ring Strain\n(~25.4 kcal/mol) Ring Strain (~25.4 kcal/mol) Conformational Rigidity Conformational Rigidity Ring Strain\n(~25.4 kcal/mol)->Conformational Rigidity drives Reduced Entropy Penalty\n(Higher Affinity) Reduced Entropy Penalty (Higher Affinity) Conformational Rigidity->Reduced Entropy Penalty\n(Higher Affinity) leads to Enhanced Metabolic Stability Enhanced Metabolic Stability Conformational Rigidity->Enhanced Metabolic Stability contributes to Bioisosteric Replacement Bioisosteric Replacement Conformational Rigidity->Bioisosteric Replacement enables Nitrogen Atom\n(pKa ~11.3) Nitrogen Atom (pKa ~11.3) Improved Solubility Improved Solubility Nitrogen Atom\n(pKa ~11.3)->Improved Solubility enables Improved Potency Improved Potency Reduced Entropy Penalty\n(Higher Affinity)->Improved Potency Novel Chemical Space (IP) Novel Chemical Space (IP) Bioisosteric Replacement->Novel Chemical Space (IP) opens

Overcoming the Synthetic Hurdle: Modern Methodologies

Historically, the synthesis of functionalized azetidines was challenging, limiting their use in drug discovery.[2][9] However, significant recent advances have made these scaffolds much more accessible.

Key Synthetic Strategies

Several powerful and versatile methods now form the core of the medicinal chemist's toolbox for azetidine synthesis:

  • Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs): The high ring strain of ABBs can be harnessed as a thermodynamic driving force to react with a wide range of nucleophiles and electrophiles, opening the bicyclic system to form 3-substituted azetidines.[10] This method is highly modular and provides access to complex substitution patterns.

  • Intramolecular Palladium-Catalyzed C(sp³)–H Amination: This strategy allows for the direct formation of the azetidine ring by creating a C-N bond from an unactivated C-H bond.[10] It is a highly efficient method for creating functionalized azetidines from readily available acyclic precursors.

  • [2+2] Cycloadditions (Aza Paternò–Büchi Reaction): The photochemical [2+2] cycloaddition between imines and alkenes represents one of the most direct ways to construct the azetidine ring.[11] Recent developments using visible-light photocatalysis have made this reaction more practical and have expanded its scope.

  • Reduction of β-Lactams: Azetidin-2-ones (β-lactams) are readily synthesized and can be reduced using agents like lithium aluminum hydride to yield the corresponding azetidines.[12]

G cluster_start cluster_methods cluster_product Acyclic_Amine Acyclic Amine Precursors CH_Amination Pd-Catalyzed C(sp³)-H Amination Acyclic_Amine->CH_Amination ABB Azabicyclo[1.1.0]butanes (ABBs) Strain_Release Strain-Release Functionalization ABB->Strain_Release Imine_Alkene Imines + Alkenes Cycloaddition [2+2] Photocycloaddition Imine_Alkene->Cycloaddition Azetidine Functionalized Azetidine Scaffold CH_Amination->Azetidine Strain_Release->Azetidine Cycloaddition->Azetidine

Azetidines in Action: FDA-Approved Drugs and Case Studies

The theoretical advantages of the azetidine scaffold have been validated by the success of several marketed drugs. The incorporation of this moiety was a deliberate choice to optimize pharmacokinetic properties and target engagement.[1]

Drug NameTargetTherapeutic IndicationRationale for Azetidine Moiety
Baricitinib Janus Kinase (JAK) 1/2Rheumatoid ArthritisThe azetidine-sulfonamide group provides a key interaction with the hinge region of the kinase and enhances metabolic stability.[1]
Cobimetinib MEK1/2MelanomaThe azetidine ring serves as a rigid linker, correctly positioning the other pharmacophoric elements for optimal binding and improving physicochemical properties.[1][13]
Azelnidipine L-type Calcium ChannelHypertensionThe azetidine moiety replaces a more traditional ester group, improving metabolic stability and providing a longer duration of action.[1][13]
Sarolaner Isoxazoline AnthelminticVeterinary ParasiticideThe spiro-azetidine component contributes to the molecule's three-dimensionality and potency against parasites.[1]

These examples demonstrate the real-world impact of azetidines in overcoming common drug development challenges, such as metabolic instability and suboptimal potency.[1][13]

Practical Methodologies and Protocols

To bridge theory and practice, this section provides detailed, self-validating experimental protocols relevant to the synthesis and evaluation of azetidine-containing compounds.

Protocol: Synthesis via Pd-Catalyzed Intramolecular C(sp³)–H Amination

This protocol describes a general procedure for the synthesis of an N-substituted azetidine from an acyclic amine precursor bearing a directing group, based on methodologies reported in the literature.[10] The causality behind this choice is its high efficiency and functional group tolerance.

Objective: To synthesize a functionalized azetidine via intramolecular C-N bond formation.

Materials:

  • N-(butan-4-yl)picolinamide (Substrate)

  • Pd(OAc)₂ (Palladium(II) acetate) (Catalyst)

  • PhI(OAc)₂ (Iodosobenzene diacetate) (Oxidant)

  • AgOAc (Silver acetate) (Additive)

  • Anhydrous Toluene (Solvent)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the N-(butan-4-yl)picolinamide substrate (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and AgOAc (0.2 mmol, 20 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add PhI(OAc)₂ (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5.0 mL).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Rationale: The elevated temperature is required to facilitate the C-H activation and reductive elimination steps.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired azetidine product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Metabolic Stability Assay

This protocol allows for the direct comparison of an azetidine-containing compound against a non-azetidine analog, validating the hypothesis that the moiety enhances metabolic stability.

Objective: To determine the rate of metabolism of a test compound in human liver microsomes (HLM).

Materials:

  • Test Compound (Azetidine-containing) and Analog (e.g., pyrrolidine or acyclic)

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

  • LC-MS/MS system for analysis

Step-by-Step Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of HLM in phosphate buffer. Prepare 1 mM stock solutions of the test compounds in DMSO.

  • Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture (without NADPH) by combining phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes in a shaking water bath to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the t=0 time point for a separate control sample.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with the internal standard. Rationale: The cold acetonitrile precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the in vitro half-life (t½) as 0.693/k.

  • Validation: A significantly longer t½ for the azetidine-containing compound compared to its non-azetidine analog provides direct evidence of enhanced metabolic stability.

Future Outlook

The role of azetidines in drug discovery continues to expand.[1] Their application in CNS-targeted therapies is particularly promising, as the scaffold can improve properties necessary for blood-brain barrier penetration.[14][15] The development of novel synthetic methods to access more diverse and complex substitution patterns, such as spirocyclic and bridged azetidines, will further broaden their applicability.[16][17] As our understanding of the nuanced effects of this small ring on molecular properties grows, the azetidine will undoubtedly remain a vital and privileged scaffold in the design of next-generation therapeutics.

References

  • Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. Benchchem.
  • 3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery. Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals. 2022-04-12.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Examples of azetidine‐based bioisosters. ResearchGate.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. 2019-08-12.
  • Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021-03-24.
  • Azetidines. Enamine.
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate. 2018-01.
  • Azetidines of pharmacological interest. PubMed. 2021-06-29.
  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. 2024-12-03.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Methods for the synthesis of azetidines. ResearchGate.
  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. 2020-12-22.
  • Azetidine. Wikipedia.
  • Azetidine. PubChem.

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Methodological & Application

Application Note & Synthesis Protocol: 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed and robust protocol for the synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, a key building block in contemporary drug discovery. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2,5-dichloropyrimidine and azetidine-3-carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure reproducible and efficient synthesis.

Introduction

The azetidine motif is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1] When coupled with a substituted pyrimidine ring, as in 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid, it serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[2]

The protocol herein describes a common and efficient method for the preparation of this valuable intermediate, focusing on the direct coupling of azetidine-3-carboxylic acid with 2,5-dichloropyrimidine. The rationale behind the choice of reagents, solvents, and reaction conditions is discussed to provide a comprehensive understanding of the synthetic strategy.

Reaction Scheme

The overall synthetic transformation is depicted below:

G cluster_reactants Reactants cluster_product Product A 2,5-Dichloropyrimidine P + A->P B Azetidine-3-carboxylic acid B->P C 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid P->C  DIPEA, DMSO, 80-120 °C

Figure 1: Overall reaction scheme for the synthesis.

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, being electron-deficient due to the two nitrogen atoms, is susceptible to nucleophilic attack. The chlorine atoms further activate the ring towards substitution. The secondary amine of azetidine-3-carboxylic acid acts as the nucleophile.

The reaction is generally understood to proceed via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile on the electron-deficient aromatic ring.[3] However, some studies suggest that these reactions can also proceed through a concerted mechanism.[3] The presence of a base, such as N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the azetidine nitrogen, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction. While nucleophilic aromatic substitution on 2,4-dichloropyrimidines typically favors the C4 position, the specific substitution pattern and reaction conditions in this synthesis direct the reaction to the desired C2 position.[2][4][5]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS Number
2,5-Dichloropyrimidine≥98%Sigma-Aldrich22536-67-4
Azetidine-3-carboxylic acid≥97%Combi-Blocks36476-77-6
N,N-Diisopropylethylamine (DIPEA)≥99.5% (anhydrous)Sigma-Aldrich7087-68-5
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich67-68-5
Ethyl acetate (EtOAc)ACS GradeFisher Scientific141-78-6
n-HeptaneACS GradeFisher Scientific142-82-5
WaterDeionized-7732-18-5
Hydrochloric acid (HCl)1 M solutionSigma-Aldrich7647-01-0
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific7757-82-6
Equipment
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • High-vacuum pump

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloropyrimidine (1.0 eq).

  • Addition of Reactants: Add azetidine-3-carboxylic acid (1.0-1.2 eq) to the flask.

  • Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the limiting reagent. Subsequently, add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction Conditions: The reaction mixture is stirred and heated to a temperature between 80 °C and 120 °C. The progress of the reaction should be monitored by an appropriate analytical technique such as LC-MS or TLC. The reaction is typically complete within 2-16 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Shake the funnel vigorously and allow the layers to separate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers.

  • Aqueous Wash: Wash the combined organic layers with 1 M HCl (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by trituration with a suitable solvent system, such as ethyl acetate/n-heptane, or by column chromatography on silica gel.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Process Workflow Diagram

G start Start setup Reaction Setup: - Add 2,5-dichloropyrimidine - Add azetidine-3-carboxylic acid start->setup reagents Add Anhydrous DMSO and DIPEA setup->reagents reaction Heat to 80-120 °C Monitor by LC-MS/TLC reagents->reaction workup Aqueous Work-up: - Cool to RT - Partition between EtOAc and Water reaction->workup extraction Extract Aqueous Layer with EtOAc (3x) workup->extraction wash Wash Combined Organics: - 1 M HCl (2x) - Brine (1x) extraction->wash dry Dry over Na2SO4, Filter, and Concentrate wash->dry purify Purification: - Trituration or - Column Chromatography dry->purify characterize Characterization: - NMR - MS - HPLC purify->characterize end_node End Product characterize->end_node

Figure 2: Step-by-step synthesis workflow.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 2,5-Dichloropyrimidine: Is a skin and eye irritant. Avoid inhalation and contact with skin.

    • DIPEA: Is a corrosive and flammable liquid. Handle with care.

    • DMSO: Can enhance the absorption of other chemicals through the skin. Handle with caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficient temperature- Inactive reagents- Insufficient base- Increase reaction temperature within the recommended range.- Use fresh, anhydrous reagents and solvent.- Add an additional equivalent of DIPEA.
Formation of Byproducts - Reaction temperature too high- Prolonged reaction time- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification - Emulsion during work-up- Product co-elutes with impurities- Add brine to the separatory funnel to break the emulsion.- Optimize the solvent system for column chromatography.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid. By understanding the underlying reaction mechanism and adhering to the procedural and safety guidelines, researchers can confidently produce this valuable intermediate for their drug discovery programs. The key to a successful synthesis lies in the use of high-quality, anhydrous reagents and careful monitoring of the reaction progress.

References

  • Fowden, L. (1956). Azetidine-2-carboxylic Acid: a new cyclic imino acid occurring in plants. The Biochemical Journal, 64, 323-332.
  • Brandt, T. A., et al. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 9(8), 2042-2059. Available from: [Link]

  • Verbrugge, P. A., & De Waal, W. (1987). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof. European Patent No. EP0221579A1.
  • Cherney, R. J., & Green, J. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 52(4), 934-945. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]

  • Nitta, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(84), 10985-10988. Available from: [Link]

  • De Kimpe, N., et al. (2010). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 40(13), 1949-1954. Available from: [Link]

  • Surivet, J-P., et al. (2015). Azetidine compounds, compositions and methods of use. U.S. Patent No. US9139593B2.
  • G. S. C. Wills, et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 6469-6481. Available from: [Link]

  • NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available from: [Link]

  • Bouazaoui, M., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine preparation. Heterocycles, 96(12), 2125-2134. Available from: [Link]

  • S. G. Singleton, et al. (2014). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 136(42), 14834-14841. Available from: [Link]

  • D. A. E. V. T. D. B. C. A. M. (2016). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 18(15), 3822-3825. Available from: [Link]

Sources

Application Note: Comprehensive Analytical Strategies for 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a substituted pyrimidine ring linked to an azetidine-3-carboxylic acid moiety. Such structures are of significant interest in medicinal chemistry, as both pyrimidine and azetidine scaffolds are prevalent in a wide range of biologically active molecules and approved drugs.[1][2][3] The azetidine ring provides conformational rigidity, while the chloropyrimidine group offers a versatile handle for further chemical modification.

Given its role as a critical intermediate or potential active pharmaceutical ingredient (API), establishing robust and reliable analytical methods is paramount for ensuring quality, purity, stability, and regulatory compliance. This document provides a suite of recommended analytical protocols designed for researchers, quality control analysts, and drug development professionals. The methods described herein cover chromatographic purity, structural elucidation, and functional group identification, explaining not only the procedural steps but also the scientific rationale behind the selection of specific techniques and parameters.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for analytical method development.

PropertyValueSource
CAS Number 1289386-16-8[4]
Molecular Formula C₈H₈ClN₃O₂[4]
Molecular Weight 213.62 g/mol [4]
Structure A 5-chloropyrimidine ring N-substituted on an azetidine-3-carboxylic acid core.N/A

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the primary method for determining the purity of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid and quantifying it in various matrices. The methodology is designed to separate the main component from potential starting materials, intermediates, and degradation products.

Principle and Method Rationale

A reverse-phase HPLC (RP-HPLC) method is selected due to the molecule's moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18). The aromatic chloropyrimidine moiety contains a strong chromophore, enabling sensitive detection using a UV-Vis spectrophotometer. An acidic mobile phase modifier (e.g., formic or trifluoroacetic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a single, well-defined analyte state, which leads to sharp, symmetrical peaks and reproducible retention times.

Suggested HPLC/UPLC Protocol

This protocol provides a starting point for method development and validation.

Instrumentation:

  • HPLC or UPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or multi-wavelength UV Detector.

Sample Preparation:

  • Prepare a diluent solution of 50:50 acetonitrile:water (v/v).

  • Accurately weigh approximately 10 mg of the sample and transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a final concentration of 100 µg/mL.

  • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolution and efficiency for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for peak shape control.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 10 minEnsures elution of compounds with a wide range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and ensures run-to-run reproducibility.
Injection Vol. 2 µLSmall volume suitable for UPLC systems to prevent overload.
Detection 254 nmWavelength where the pyrimidine ring is expected to absorb strongly.
Run Time 15 minutesIncludes gradient and re-equilibration.
Workflow for HPLC Purity Analysis

The following diagram illustrates the standard workflow from sample receipt to final purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Weighing Dissolve Dissolution in Diluent Sample->Dissolve Filter Syringe Filtration Dissolve->Filter Inject HPLC/UPLC Injection Filter->Inject Acquire Data Acquisition (UV) Inject->Acquire Integrate Peak Integration Acquire->Integrate Calculate Purity Calculation (% Area) Integrate->Calculate Report Final Report Generation Calculate->Report

Caption: Workflow for HPLC-based purity determination.

Structural Elucidation and Confirmation

While HPLC provides data on purity, it does not confirm the chemical structure. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for unambiguous structural identification.

Mass Spectrometry (LC-MS)

Principle: LC-MS confirms the molecular weight of the analyte and provides structural clues through fragmentation analysis. Electrospray Ionization (ESI) is the preferred technique for this molecule, as it is a soft ionization method suitable for polar compounds.

Protocol:

  • System: HPLC or UPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same conditions as described in Section 2.2.

  • Ionization Mode: ESI, positive mode. The azetidine and pyrimidine nitrogens are sites for protonation.

  • Expected Ion: [M+H]⁺ at m/z 214.03. The chlorine isotope pattern (³⁵Cl/³⁷Cl in ~3:1 ratio) should be observed at m/z 214 and 216.

  • Fragmentation (MS/MS): Fragmentation of the parent ion can yield characteristic product ions. Based on the fragmentation patterns of similar pyrimidine and carboxylic acid structures, key losses are expected.[1][5]

    • Loss of H₂O (18 Da) from the carboxylic acid.

    • Loss of CO₂ (44 Da) via decarboxylation.

    • Cleavage within the azetidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides the definitive structural proof by mapping the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it effectively dissolves the carboxylic acid and its exchangeable proton is often visible.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the number of different protons, their chemical environment, and neighboring protons (via spin-spin coupling).

    • ¹³C NMR: Shows all unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC): Used to confirm assignments by showing ¹H-¹H and ¹H-¹³C correlations, respectively.

Expected ¹H NMR Signals (in DMSO-d₆):

  • ~12-13 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).

  • ~8.5-9.0 ppm: A singlet for the proton on the pyrimidine ring.

  • ~4.0-4.5 ppm: Multiplets corresponding to the methylene (-CH₂-) protons of the azetidine ring.

  • ~3.5-4.0 ppm: A multiplet for the methine (-CH-) proton of the azetidine ring.

Expected ¹³C NMR Signals (in DMSO-d₆):

  • ~170-175 ppm: Carboxylic acid carbonyl carbon.

  • ~150-165 ppm: Carbons of the pyrimidine ring.

  • ~110-120 ppm: Chlorinated carbon of the pyrimidine ring.

  • ~50-60 ppm: Carbons of the azetidine ring.

Functional Group Identification via FTIR

Principle: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique to confirm the presence of key functional groups, serving as a valuable identity check.

Protocol:

  • Method: Attenuated Total Reflectance (ATR) is preferred for its simplicity (no sample preparation). Alternatively, a KBr pellet can be prepared.

  • Scan Range: 4000 - 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupReference
2500-3300 (broad)O-H stretchCarboxylic Acid[6]
~1700-1725C=O stretchCarboxylic Acid[7]
~1550-1600C=N, C=C stretchPyrimidine Ring[6]
~1200-1350C-N stretchAzetidine/Pyrimidine[6][8]
~600-800C-Cl stretchChloro-substituent[6]

Overall Analytical Control Strategy

A multi-faceted approach is necessary for the complete characterization and routine quality control of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. The following diagram outlines how these techniques integrate into a comprehensive control strategy.

Strategy_Workflow cluster_id Identity & Structure Confirmation cluster_qc Routine Quality Control cluster_release Batch Release MS LC-MS (Molecular Weight, Formula) NMR NMR (1H, 13C) (Definitive Structure) MS->NMR Release Certificate of Analysis FTIR FTIR (Functional Groups) NMR->FTIR HPLC HPLC/UPLC-UV (Purity, Assay, Impurities) HPLC->Release New_Batch New Synthesis Batch New_Batch->MS New_Batch->NMR New_Batch->FTIR New_Batch->HPLC

Caption: Integrated analytical strategy for characterization and quality control.

References

  • Mass spectral fragmentation modes of pyrimidine deriv
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. [Link]

  • Rice, J. M., Dudek, G. O., & Barber, M. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. Journal of Bioscience and Bioengineering. [Link]

  • FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. HETEROCYCLES. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. PubMed Central. [Link]

  • Tumosienė, I., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

Sources

"purification techniques for 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Purity Recovery of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid: Strategies and Protocols

Abstract

This technical note provides a comprehensive guide to the purification of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, a critical heterocyclic building block in contemporary drug discovery. The inherent structural characteristics of this molecule—possessing a basic pyrimidine ring, a secondary amine within the azetidine core, and an acidic carboxylic acid function—present unique challenges due to its amphoteric and highly polar nature. This guide details field-proven methodologies, including recrystallization, reverse-phase and normal-phase chromatography, and ion-exchange techniques. Each protocol is accompanied by an in-depth explanation of the underlying scientific principles, enabling researchers to make informed decisions for achieving optimal purity (>95%) and yield.

Introduction: The Purification Challenge

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a compound of significant interest for medicinal chemistry programs, serving as a scaffold for synthesizing novel therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to side reactions, complicate structural analysis, and introduce confounding variables in biological assays.

The molecule's zwitterionic potential and high polarity are the primary obstacles to straightforward purification. These properties can cause issues such as poor retention in standard reverse-phase chromatography, significant peak tailing on silica gel, and high solubility in common polar solvents, which complicates crystallization.[1] This guide provides a systematic approach to navigate these challenges effectively.

Physicochemical Profile and Its Impact on Purification

A thorough understanding of the molecule's properties is the foundation of an effective purification strategy. The key parameters dictate its behavior in different separation systems.

PropertyValue / PredictionImplication for Purification
Molecular Formula C₈H₈ClN₃O₂[2]---
Molecular Weight 229.62 g/mol Influences diffusion rates and loading capacity on chromatographic media.
Predicted pKa₁ (Acid) ~3.5 - 4.5The carboxylic acid will be deprotonated (anionic) above this pH.
Predicted pKa₂ (Base) ~5.0 - 6.0The azetidine/pyrimidine nitrogens will be protonated (cationic) below this pH.
Predicted LogP ~0.5 - 1.2Indicates high polarity and preference for aqueous or highly polar organic phases.
Appearance Crystalline solidSuggests that crystallization/recrystallization is a viable purification method.[3]

The molecule's ability to exist as a cation, anion, or zwitterion depending on pH is the most critical factor. This property can be exploited for selective separation using ion-exchange chromatography or controlled to improve peak shape in reverse-phase and normal-phase systems.

Strategic Workflow for Purification

The choice of purification method depends on the scale of the synthesis, the nature of the impurities (polar, non-polar, acidic, basic), and the desired final purity. The following workflow provides a logical decision-making framework.

Purification_Workflow CRUDE Crude Product (>1g Scale) RECRYST Recrystallization Screening CRUDE->RECRYST High Yield / Cost-Effective SMALL_SCALE Crude Product (<1g Scale) PREP_HPLC Preparative RP-HPLC SMALL_SCALE->PREP_HPLC High Resolution / Polar Impurities SUCCESS Success? Purity >95% RECRYST->SUCCESS FAILURE Failure? (Oiling Out / Low Purity) RECRYST->FAILURE FINAL_PRODUCT Pure Product (>95%) SUCCESS->FINAL_PRODUCT FLASH_CHROM Normal-Phase Flash Chromatography FAILURE->FLASH_CHROM For non-polar impurities FLASH_CHROM->FINAL_PRODUCT PREP_HPLC->FINAL_PRODUCT RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Processing DISSOLVE Dissolve Crude in DMSO or Mobile Phase A FILTER Filter through 0.22 µm Syringe Filter DISSOLVE->FILTER INJECT Inject onto Equilibrated C18 Column FILTER->INJECT GRADIENT Run Gradient Elution INJECT->GRADIENT DETECT Monitor at 254/280 nm GRADIENT->DETECT COLLECT Collect Fractions DETECT->COLLECT ANALYZE Analyze Fractions (Analytical HPLC/LCMS) COLLECT->ANALYZE POOL Pool Pure Fractions ANALYZE->POOL EVAPORATE Remove Organic Solvent (Rotovap) POOL->EVAPORATE LYOPHILIZE Lyophilize to Dry Solid EVAPORATE->LYOPHILIZE PURE_PRODUCT PURE_PRODUCT LYOPHILIZE->PURE_PRODUCT Final Pure Compound

Caption: Workflow for purification by preparative Reverse-Phase HPLC.

Protocol:

  • Sample Preparation: Dissolve the crude material in a minimal amount of DMSO or the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% TFA). Filter the solution through a 0.22 µm filter to remove particulates. [1]2. Chromatographic Conditions:

    Parameter Specification
    Column Preparative C18, 5-10 µm particle size (polar-endcapped recommended)
    Mobile Phase A Deionized Water + 0.1% Trifluoroacetic Acid (TFA)
    Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
    Flow Rate 20-50 mL/min (depending on column diameter)
    Gradient 5% to 70% B over 25 minutes

    | Detection | UV at 254 nm and 280 nm |

  • Execution: Equilibrate the column with 5% B for at least 3-5 column volumes. Inject the sample and run the gradient.

  • Fraction Processing: Collect fractions corresponding to the main product peak. Analyze the purity of each fraction by analytical HPLC.

  • Isolation: Combine the pure fractions. Remove the acetonitrile using a rotary evaporator. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a TFA salt.

Method 3: Normal-Phase Flash Chromatography

Causality: This method is effective for removing less polar impurities. The zwitterionic nature of the compound can cause strong binding to the acidic silica gel, leading to severe peak tailing. [4][5]This is mitigated by adding a small amount of an acid (e.g., acetic acid) to the mobile phase. The acid protonates the basic nitrogens of the analyte and competes for active sites on the silica surface, resulting in a more symmetrical peak shape and predictable elution.

Protocol:

  • TLC Optimization: Develop a mobile phase system using TLC plates. Spot the crude material and elute with various solvent systems. A good starting point is Dichloromethane (DCM)/Methanol. Add 0.5-1% acetic acid to the eluent. Aim for a product Rf of 0.2-0.4. [4]2. Column Packing & Loading: Pack a glass column with silica gel slurried in the initial, less polar mobile phase (e.g., 100% DCM). For best results, pre-adsorb the crude material onto a small amount of silica gel (dry loading) and add it to the top of the column.

  • Elution: Start with the initial non-polar solvent and gradually increase the polarity by adding the more polar solvent (e.g., gradient from 0% to 10% Methanol in DCM, both containing 0.5% acetic acid).

  • Fraction Collection & Analysis: Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Method 4: Ion-Exchange Chromatography (IEC)

Causality: IEC is a powerful technique that separates molecules based on their net charge. [1]For this amphoteric compound, Strong Cation Exchange (SCX) is particularly effective. At a low pH (e.g., pH 3), the carboxylic acid is neutral while the azetidine/pyrimidine nitrogens are protonated, giving the molecule a net positive charge. It will bind to the negatively charged SCX resin, allowing neutral and anionic impurities to be washed away. The bound product is then eluted by raising the pH, which neutralizes the positive charge.

Protocol:

  • Cartridge/Column: Use a pre-packed Strong Cation Exchange (SCX) solid-phase extraction (SPE) cartridge.

  • Sample Preparation: Dissolve the crude product in a suitable solvent with an acid, such as 50% Methanol/Water with 1% acetic acid.

  • Equilibration: Condition the SCX cartridge by washing with Methanol, followed by the sample loading solvent (e.g., aqueous methanol with acid).

  • Load & Wash: Load the sample solution onto the cartridge. Wash the cartridge thoroughly with the acidic loading solvent to elute neutral and anionic impurities.

  • Elution: Elute the desired compound using a basic solution, such as 2M ammonia in Methanol. The ammonia neutralizes the protonated analyte, releasing it from the resin.

  • Isolation: Collect the eluate and evaporate the solvent under reduced pressure to obtain the purified product as a free base.

Purity Verification

Post-purification, the identity and purity of the final product must be confirmed using standard analytical methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity as a percentage (area under the curve).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and identify any residual solvents or impurities. [6]* Mass Spectrometry (MS): To verify the molecular weight of the compound.

Conclusion

The successful purification of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is readily achievable with a rational, property-based approach. For multi-gram quantities with moderate purity requirements, recrystallization is the preferred starting point. For higher purity or for challenging separations at any scale, chromatography is essential. Reverse-phase HPLC with an acidic modifier provides the highest resolution for polar impurities, while normal-phase flash chromatography is well-suited for removing non-polar contaminants. Ion-exchange chromatography offers an elegant and highly selective alternative that leverages the molecule's unique amphoteric properties. The selection of the optimal protocol will ultimately be guided by the specific impurity profile, required scale, and available laboratory equipment.

References

  • BenchChem Technical Support. (2025). Purification of Polar Pyrimidine Derivatives.
  • BenchChem Technical Support. (2025). Purifying Pyrimidine Derivatives by Column Chromatography.
  • Conti, P., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
  • Google Patents. (1998). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Sharma, P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry.
  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • A2B Chem. 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, 95% Purity.
  • Kiyota, H., & Izumi, M. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid. Heterocycles.
  • BenchChem. Azetidine-2-carboxylic Acid Analytical and Spectroscopic Characterization.
  • Wikipedia. Azetidine-2-carboxylic acid.

Sources

Application Notes and Protocols: The Strategic Use of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological properties is relentless. Small, rigid scaffolds that can precisely orient functional groups in three-dimensional space are of paramount importance. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique combination of properties.[1][2][3] Its inherent ring strain and sp³-rich character can confer improved solubility, metabolic stability, and conformational rigidity to drug candidates.[1] When combined with a strategically functionalized aromatic system like 5-chloropyrimidine, the resulting building block, 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid , emerges as a powerful tool for medicinal chemists.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. We will delve into its synthesis, key chemical transformations, and its strategic application in the design of novel therapeutics, supported by detailed protocols and mechanistic insights.

Physicochemical Properties and Structural Features

The unique combination of the azetidine carboxylic acid and the 5-chloropyrimidine moieties endows this molecule with a distinct set of properties that are highly advantageous in drug design.

PropertyValue/DescriptionSource
CAS Number 1289386-16-8N/A
Molecular Formula C₈H₈ClN₃O₂N/A
Molecular Weight 213.62 g/mol N/A
Appearance Expected to be a solid[4]
Azetidine Ring Provides a rigid, three-dimensional scaffold, acting as a proline analogue.[5][6] This rigidity can lead to higher binding affinity and selectivity for biological targets. The azetidine nitrogen offers a site for substitution, influencing the molecule's vectoral projection.[1]
Carboxylic Acid A key functional handle for derivatization, most commonly through amide bond formation.[7] It can also serve as a bioisostere for other functional groups or engage in crucial hydrogen bonding interactions with target proteins.[8]
5-Chloropyrimidine Moiety An electron-deficient aromatic system that can participate in various interactions, including hydrogen bonding and π-stacking. The chlorine atom provides a handle for further functionalization via cross-coupling reactions and is a common feature in kinase inhibitors and other biologically active molecules.[9][10][11]

Proposed Synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

Retrosynthetic Analysis

G target 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid intermediate1 Protected Azetidine-3-carboxylic acid ester target->intermediate1 Deprotection reagent1 2,5-Dichloropyrimidine intermediate1->reagent1 SNAr Reaction starting_material1 Azetidine-3-carboxylic acid intermediate1->starting_material1 Protection & Esterification G cluster_0 Synthetic Pathway start Azetidine-3-carboxylic acid step1 Protection & Esterification start->step1 intermediate Protected Azetidine-3-carboxylic acid ester step1->intermediate step2 SNAr Reaction (e.g., DIPEA, DMF) intermediate->step2 reagent 2,5-Dichloropyrimidine reagent->step2 protected_product Protected Target Molecule step2->protected_product step3 Deprotection (e.g., TFA or HCl) protected_product->step3 final_product 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid step3->final_product

Caption: Proposed synthetic workflow.

Application in Medicinal Chemistry: A Gateway to Novel Amides

The primary utility of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid in medicinal chemistry is as a scaffold for the synthesis of diverse amide libraries. Amide bond formation is one of the most frequently used reactions in drug discovery. [7]

General Protocol for Amide Coupling

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activating agents are employed to facilitate the reaction.

Reagents and Equipment:

  • 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

  • Amine of interest

  • Coupling agents: HATU, HBTU, EDC/HOBt, or PyBOP

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Detailed Step-by-Step Protocol (using HATU):

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. The formation of the active ester can be monitored by TLC or LC-MS.

  • Coupling: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the desired amide.

Causality Behind Experimental Choices:

  • HATU: A highly efficient coupling reagent that minimizes racemization and is effective for coupling a wide range of amines, including those that are sterically hindered or electron-deficient. [7]* DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the formation of the active ester.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.

Strategic Value in Drug Design

The incorporation of the 1-(5-chloropyrimidin-2-yl)azetidine-3-carbonyl moiety into a lead compound can address several challenges in drug optimization.

Improving Physicochemical and Pharmacokinetic Properties

The azetidine ring is a bioisostere of the more common pyrrolidine (proline) and piperidine rings. Its smaller size and reduced lipophilicity can lead to:

  • Increased Aqueous Solubility: The sp³-rich nature and the presence of the nitrogen heteroatom can improve solubility compared to more lipophilic carbocyclic analogs. [1]* Enhanced Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation than larger rings or acyclic linkers. [1][3]* Reduced Off-Target Effects: The rigid conformation imparted by the azetidine ring can lead to higher selectivity for the intended biological target, thereby reducing the likelihood of off-target toxicities. [1]

Targeting Specific Biological Pathways

The 5-chloropyrimidine moiety is a well-established pharmacophore in several classes of therapeutic agents, particularly kinase inhibitors. [10][12][13]

  • Kinase Inhibition: The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The chlorine atom at the 5-position can be a key interaction point or a site for further derivatization to enhance potency and selectivity. [14]* GPCR Modulation: Pyrimidine derivatives have also been explored as modulators of G-protein coupled receptors (GPCRs). [15]* Other Targets: The versatility of the pyrimidine ring allows it to be incorporated into inhibitors of various other enzymes and receptors. [13]

G BuildingBlock 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid Azetidine Core Carboxylic Acid Handle 5-Chloropyrimidine Moiety Properties {Improved Properties | + Solubility + Metabolic Stability + Conformational Rigidity + Target Selectivity} BuildingBlock:p1->Properties Applications {Therapeutic Applications | Kinase Inhibitors GPCR Modulators Antiviral Agents Anticancer Agents} BuildingBlock:p3->Applications Amides Diverse Amide Library BuildingBlock:p2->Amides

Caption: Strategic value of the building block in drug discovery.

Conclusion

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a highly valuable and versatile building block for medicinal chemistry. Its unique structural features, combining the beneficial properties of the azetidine ring with the proven utility of the 5-chloropyrimidine scaffold, make it an attractive starting point for the development of novel therapeutics with improved pharmacological profiles. The straightforward accessibility to a diverse range of amides via well-established coupling protocols further enhances its utility in lead discovery and optimization campaigns. By understanding the principles and protocols outlined in these application notes, researchers can effectively leverage this powerful scaffold to accelerate the discovery of next-generation medicines.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [1]2. ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [2]3. Organic & Biomolecular Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. 4. PubMed. (2021). Azetidines of pharmacological interest. [3]5. Ningbo Inno Pharmchem Co., Ltd. Exploring the Role of Azetidine Derivatives in Modern Pharmaceuticals. [16]6. Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [7]7. SpringerLink. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [17]8. Ningbo Inno Pharmchem Co., Ltd. The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. [18]9. PubChem. 2-Azetidinecarboxylic acid, (S)-. [19]10. Chem-Impex. 2-Amino-5-chloropyrimidine. [9]11. MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. [10]12. ResearchGate. Biologically active compounds with azetidine rings. [20]13. Guidechem. 5-Chloropyrimidine 17180-94-8 wiki. [11]14. Grokipedia. Azetidine-2-carboxylic acid. [5]15. ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [21]16. CymitQuimica. 5-Chloropyrimidine-2-carboxamide. [22]17. PubChem. Azetidinecarboxylic Acid. [4]18. Journal of the American Chemical Society. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [23]19. MedchemExpress. 2-Chloropyrimidine-5-carboxylic acid | Drug Intermediate. [24]20. Wikipedia. Azetidine-2-carboxylic acid. [6]21. ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [25]22. Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [26]23. ResearchGate. A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. [27]24. MedchemExpress. Azetidine-3-carboxylic acid | ADC Linker. [28]25. ResearchGate. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. [29]26. Google Patents. (2004). WO2004035538A1 - Process for making azetidine-3-carboxylic acid. [30]27. PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [8]28. ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [31]29. PubMed. (2006). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. [14]30. PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [32]31. PubMed. (2008). Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea. [15]32. PubMed Central. (2015). Concerted Nucleophilic Aromatic Substitutions. [33]33. PubMed Central. (2022). Recent Advances in Pyrimidine-Based Drugs. [12]34. PubMed. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [13]35. ResearchGate. Regioselective Cross-Coupling Reactions and Nucleophilic Aromatic Substitutions on a 5,7-Dichloropyrido[4,3-d]pyrimidine Scaffold. [34]36. PubMed Central. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers.

Sources

Application Notes & Protocols: Strategic Derivatization of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the chemical derivatization of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, a key building block in modern medicinal chemistry. We delve into the strategic importance of its constituent scaffolds—the strained azetidine ring and the versatile pyrimidine core—and elucidate why its derivatization is a critical step in drug discovery campaigns. The primary focus is on the robust and versatile chemistry of the azetidine-3-carboxylic acid moiety, with an emphasis on amide bond formation. We present several field-proven protocols, from classic carbodiimide-mediated couplings to the use of modern phosphonium and uronium salt reagents. Each protocol is accompanied by mechanistic insights, step-by-step instructions, and guidance on the characterization of the resulting derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold for the synthesis of novel molecular entities.

Introduction: The Strategic Value of the Scaffold

The compound 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a bifunctional scaffold of significant interest in pharmaceutical research. Its value stems from the unique combination of two privileged heterocyclic systems:

  • The Azetidine Ring: This four-membered nitrogen-containing heterocycle is a highly sought-after motif in drug design.[1][2] Its inherent ring strain and sp³-rich, rigid structure can confer significant advantages, including improved metabolic stability, enhanced solubility, and a defined three-dimensional vector for substituent placement, which can lead to higher binding affinity with biological targets.[1][2] The azetidine ring serves as a conformationally restricted analogue for other, more flexible linkers.[2][3]

  • The Pyrimidine Core: Pyrimidine and its derivatives are foundational in medicinal chemistry, appearing in a vast array of therapeutic agents with applications ranging from anticancer and antimicrobial to antiviral and anti-inflammatory drugs.[4][5][6] The 5-chloro substituent on the pyrimidine ring also serves as a handle for further functionalization, such as through cross-coupling reactions, although this is beyond the scope of this particular guide.

The primary site for diversification on this building block is the carboxylic acid group at the 3-position of the azetidine ring. Converting this acid into a diverse library of derivatives, most commonly amides, is a cornerstone strategy for exploring the structure-activity relationship (SAR) of potential drug candidates.

G cluster_0 Core Scaffold: 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid cluster_1 Key Structural Features Start Structure A Azetidine Core (sp³-rich, rigid) Start->A B Pyrimidine Moiety (Pharmacophore) Start->B C Carboxylic Acid (Primary Derivatization Site) Start->C D 5-Chloro Group (Secondary Handle) Start->D G A Starting Material 1-(5-Chloropyrimidin-2-yl) azetidine-3-carboxylic acid B Activation Step (Addition of Coupling Reagent) A->B 1 C Activated Intermediate (e.g., O-Acylisourea, Active Ester) B->C 2 D Coupling Step (Addition of Amine R-NH₂) C->D 3 E Final Product Amide Derivative D->E 4

Caption: General workflow for amide bond formation.

Experimental Protocols for Amide Coupling

Below are three trusted protocols for the synthesis of amide derivatives from 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. The choice of method depends on the scale, the nature of the amine, and the desired purity profile of the final product.

Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

This is one of the most common and reliable methods, particularly for small-scale synthesis and library generation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. [7][8]This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) traps the activated acid as an HOBt-ester, which is more stable, less prone to racemization, and reacts cleanly with the amine to form the desired amide. [7] Materials:

  • 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt (anhydrous or hydrate)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the solution at room temperature for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide derivative.

ParameterRecommended Conditions
Solvent DMF, DCM
Base DIPEA, TEA
Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Key Reagents EDC (1.5 eq), HOBt (1.2 eq)
Protocol 2: Acyl Halide Formation (Schotten-Baumann Conditions)

This classic, two-step method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. [7]The isolated or in situ generated acyl chloride then reacts rapidly with the amine. This method is robust and cost-effective but requires careful handling of corrosive reagents and strictly anhydrous conditions.

Materials:

  • 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Amine (primary or secondary)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalytic amount of anhydrous DMF (if using oxalyl chloride)

  • A suitable base (e.g., Pyridine, DIPEA, or aqueous NaOH)

Procedure: Step A: Acyl Chloride Formation

  • Suspend 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous DCM (~0.2 M) in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add oxalyl chloride (2.0 eq) dropwise, followed by one drop of anhydrous DMF as a catalyst.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride. Use this immediately in the next step.

Step B: Amidation

  • Dissolve the crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the amine (1.2 eq) and a base like pyridine or DIPEA (2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 2-4 hours.

  • Work-up and purify as described in Protocol 1.

ParameterRecommended Conditions
Activation Reagent Oxalyl Chloride, Thionyl Chloride
Solvent DCM, THF (anhydrous)
Temperature 0 °C to Room Temperature
Reaction Time 3 - 6 hours (total)
Notes Requires strictly anhydrous conditions.
Protocol 3: Uronium/Phosphonium Salt Coupling (HATU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful and efficient coupling reagents available. [7]They react with the carboxylic acid to form a highly activated ester intermediate that couples rapidly with amines, including poorly nucleophilic or sterically hindered ones. These reagents are more expensive but often give higher yields and cleaner reactions, minimizing side products.

Materials:

  • 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

  • Amine (primary or secondary)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF (~0.1 M).

  • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in a single portion. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with carbodiimides. Monitor by LC-MS.

  • Upon completion, perform the aqueous work-up and purification as described in Protocol 1.

ParameterRecommended Conditions
Coupling Reagent HATU, HBTU, PyBOP
Solvent DMF, Acetonitrile
Base DIPEA
Temperature Room Temperature
Reaction Time 1 - 4 hours
Notes Highly efficient, suitable for difficult couplings.

Characterization of Synthesized Derivatives

Confirmation of a successful derivatization is achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the disappearance of the broad carboxylic acid proton signal (typically >10 ppm) and the appearance of a new amide N-H proton signal (typically 6-9 ppm) are key indicators. [9][10]Changes in the chemical shifts of the azetidine ring protons also confirm the formation of the new derivative. [3]¹³C NMR will show the appearance of the amide carbonyl carbon (typically 165-175 ppm).

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm that the molecular weight of the product matches the calculated exact mass of the desired amide, providing confirmation of its elemental formula. [9]* Infrared (IR) Spectroscopy: Successful amide formation is indicated by the disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the amide (typically 1630-1680 cm⁻¹). [10]

Conclusion

The derivatization of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid via amide bond formation is a fundamental strategy in medicinal chemistry for the rapid generation of novel analogues for biological screening. The protocols outlined in this guide—carbodiimide, acyl halide, and uronium salt-mediated couplings—offer a range of options to suit different substrates and laboratory requirements. By understanding the principles behind each method, researchers can effectively leverage this valuable building block to advance their drug discovery programs.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central.
  • Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. (2023). Journal of Molecular Structure.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PubMed Central.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, 95% Purity. (n.d.). Achemo Scientific.
  • Azetidines. (n.d.). Enamine.
  • Amide Synthesis. (n.d.). Fisher Scientific.
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  • 1-(5-Chloro-pyrimidin-2-yl)-azetidine-3-carboxylic acid. (n.d.). Echemi.
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  • Derivatization Reagents for Carboxylic Acids and Carboxamides. (n.d.). Thermo Fisher Scientific.
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  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). PubMed.
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A Multi-Tiered Strategy for In Vitro Assay Development and Mechanistic Profiling of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the in vitro characterization of the novel compound, 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. The molecular architecture, combining a biologically active chloropyrimidine moiety with an azetidine-carboxylic acid scaffold, suggests potential as a modulator of key cellular pathways, particularly in oncology or inflammation.[1][2][3] Azetidines are rigid proline analogues that can enhance metabolic stability and cell permeability, while pyrimidine derivatives are known to target a wide array of enzymes, including protein kinases.[3][4] We present a logical, tiered approach beginning with broad phenotypic screening to establish bioactivity, followed by targeted biochemical assays to identify a putative mechanism of action, and culminating in cell-based assays to confirm target engagement in a physiological context. This workflow is designed to be a self-validating system, ensuring that data at each stage informs and supports the next, providing a robust foundation for further drug development.

Introduction: Rationale and Assay Strategy

The development of novel small-molecule therapeutics requires a systematic and rigorous evaluation of their biological activity. The subject of this guide, 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, is a synthetic compound featuring two pharmacophores of significant interest. The pyrimidine core is prevalent in numerous FDA-approved drugs and clinical candidates, often functioning as an "enzyme hinge-binder," particularly in protein kinases.[4] The azetidine ring, a strained four-membered heterocycle, is increasingly utilized in medicinal chemistry to confer improved pharmacokinetic properties.[3]

Given the absence of a known biological target, our strategy is to cast a wide net initially and then progressively narrow the focus. This approach mitigates the risk of pursuing false leads and builds a coherent mechanistic narrative. The workflow is structured as follows:

  • Phenotypic Screening: Assess the compound's general effect on cell health and proliferation to establish a baseline of bioactivity.

  • Biochemical Assay (Target Hypothesis): Based on structural alerts, test the compound against a plausible molecular target class. We hypothesize kinase inhibition as a primary mechanism.

  • Secondary Biochemical Assays: Determine the potency (IC₅₀) and preliminary mechanism of inhibition (MoA) for validated hits.

  • Cell-Based Target Engagement: Confirm that the compound can access and modulate its target within a cellular environment.

This multi-tiered approach ensures that resources are directed toward compounds with genuine therapeutic potential, supported by robust and reproducible data at each step of the discovery process.[5][6]

Experimental Workflow Overview

The following diagram illustrates the sequential and logical flow of the assay development process.

Assay_Workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target-Based Screening cluster_2 Tier 3: Cellular Validation pheno_screen Cell Viability Assay (MTT) Determine general cytotoxicity primary_biochem Primary Biochemical Assay (e.g., ADP-Glo™ Kinase Assay) pheno_screen->primary_biochem Bioactivity Confirmed secondary_biochem Secondary Assays IC₅₀ Determination & MoA Studies primary_biochem->secondary_biochem Hit Identified cell_based Cell-Based Target Engagement (e.g., Phospho-Protein ELISA) secondary_biochem->cell_based Potency & MoA Determined

Caption: High-level experimental workflow for compound characterization.

Tier 1: Phenotypic Screening - Cell Viability (MTT Assay)

Rationale

The initial step is to determine if the compound exerts any biological effect on whole cells. A cytotoxicity or anti-proliferative assay provides a clear, quantifiable readout of overall bioactivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1] Viable cells with active metabolism reduce the yellow MTT reagent to a purple formazan product.[4]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma) into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid in DMSO. Create a 2-fold serial dilution series in culture medium to yield final concentrations ranging from 100 µM to 0.1 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" (0.5% DMSO) and "no-cell" (medium only) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of viability as: (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Representative Data
Compound Conc. (µM)% Viability (Mean ± SD)
1005.2 ± 1.1
5015.8 ± 2.5
2535.1 ± 3.2
12.548.9 ± 4.0
6.2565.7 ± 5.1
3.1382.4 ± 4.8
1.5695.3 ± 3.9
0 (Vehicle)100 ± 4.5
Calculated IC₅₀ 13.1 µM

Table 1: Hypothetical cell viability data for the compound against A549 cells. An IC₅₀ in the low micromolar range indicates significant bioactivity, justifying progression to target-based assays.

Tier 2: Target-Based Biochemical Assays

Rationale for Kinase Inhibition

The chloropyrimidine scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors. Therefore, a logical next step is to screen the compound against a representative protein kinase. The ADP-Glo™ Kinase Assay is a versatile platform suitable for high-throughput screening. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is universal for virtually any kinase, making it an excellent choice for primary screening.

Hypothetical Signaling Pathway Context

To provide a biological framework, we can visualize where a hypothetical target kinase might operate. Many kinases are components of signaling cascades that regulate cell proliferation and survival, which aligns with the results of our phenotypic screen.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Compound Target (Hypothetical) ERK ERK Kinase MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: A simplified MAPK signaling pathway. Our compound could inhibit a kinase like RAF.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol assumes RAF kinase as the hypothetical target.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute RAF kinase enzyme, MEK substrate protein, and ATP according to the manufacturer's instructions. Determine the optimal ATP concentration, which should be at or near the Kₘ for the enzyme to detect all types of inhibitors.[7]

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of compound dilutions in DMSO.

    • Add 4 µL of a 2.5x enzyme/substrate mix (RAF/MEK in kinase buffer).

    • Initiate the reaction by adding 4 µL of 2.5x ATP solution. The final reaction volume is 10 µL.

    • Include "no enzyme" (negative) and "vehicle" (positive) controls.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

  • Luminescence Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate percent inhibition: 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)).

Secondary Assay: IC₅₀ Determination

Using the same ADP-Glo™ protocol, perform a 10-point, 3-fold serial dilution of the compound to generate a dose-response curve. Plot percent inhibition versus log concentration and use a four-parameter logistic fit to calculate the IC₅₀.

ParameterValue
Target KinaseRAF Kinase
Assay PlatformADP-Glo™ Luminescence
SubstrateMEK Protein
ATP Concentration10 µM (Kₘ)
Biochemical IC₅₀ 0.85 µM

Table 2: Hypothetical biochemical assay results. The sub-micromolar IC₅₀ confirms the compound is a potent inhibitor of the target kinase.

Tier 3: Cell-Based Target Engagement Assay

Rationale

A potent biochemical inhibitor must be able to penetrate the cell membrane and engage its target in the complex cellular milieu.[8] A cell-based assay validates the biochemical findings in a more physiologically relevant context.[9] Based on our hypothetical pathway (Figure 2), inhibiting RAF should lead to a decrease in the phosphorylation of its downstream substrate, MEK, or the subsequent substrate, ERK. Measuring the level of phosphorylated ERK (p-ERK) is a common and robust readout for this pathway's activity.

Detailed Protocol: In-Cell Phospho-ERK1/2 ELISA
  • Cell Seeding & Starvation: Seed A549 cells in a 96-well plate and grow to ~90% confluency. Serum-starve the cells for 18-24 hours to reduce basal pathway activity.

  • Compound Treatment: Pre-incubate the starved cells with various concentrations of the compound (or vehicle) for 2 hours.

  • Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes to activate the MAPK pathway.

  • Cell Lysis: Aspirate the medium and lyse the cells with 100 µL of complete lysis buffer containing protease and phosphatase inhibitors.

  • ELISA:

    • Transfer the cell lysates to a microplate pre-coated with a total-ERK capture antibody.

    • Perform the ELISA according to the manufacturer's kit instructions, using a detection antibody specific for phosphorylated ERK (p-ERK T202/Y204).

    • Use a colorimetric or fluorometric substrate and read the signal on a plate reader.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal (or to cell number) and calculate the percent inhibition relative to the EGF-stimulated vehicle control. Determine the cellular IC₅₀ from a dose-response curve.

Representative Data
ParameterValue
Cell LineA549
ReadoutPhospho-ERK1/2 (T202/Y204) Levels
StimulusEpidermal Growth Factor (EGF)
Cellular IC₅₀ 2.5 µM

Table 3: Hypothetical cell-based assay results. The shift from the biochemical IC₅₀ (0.85 µM) to the cellular IC₅₀ (2.5 µM) is expected and reflects factors like cell permeability and off-target effects. This result confirms the compound's mechanism of action in a cellular context.

Conclusion

This application note outlines a systematic, multi-tiered workflow for the in vitro characterization of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. By progressing from broad phenotypic screening to specific biochemical and cell-based assays, we can efficiently establish bioactivity, identify a plausible molecular target, and confirm the compound's mechanism of action. This structured approach provides a robust data package, demonstrating that the compound is a cell-active inhibitor of a putative kinase pathway, thereby validating it as a strong candidate for further preclinical development.

References

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  • Gilar, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. Available at: [Link]

  • Tan, L. (2023). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Journal of Analytical and Bioanalytical Techniques. Available at: [Link]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]

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  • Yue, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

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  • Rodgers, K. K., et al. (2024). Plant amino acid analogues as antimicrobial agents. Applied Microbiology and Biotechnology. Available at: [Link]

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Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic Acid Derivatives as IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid derivatives, a class of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a key therapeutic target for a range of inflammatory and autoimmune diseases. This document details the rationale behind the molecular design, synthetic protocols for derivatization, and methodologies for biological evaluation, offering field-proven insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Rationale for Targeting IRAK4 with Pyrimidinyl-Azetidine Scaffolds

The innate immune system relies on the intricate signaling of TLRs and IL-1Rs to recognize pathogen-associated and damage-associated molecular patterns. Central to this signaling cascade is IRAK4, which acts as a master regulator by phosphorylating downstream substrates, ultimately leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[1][2] Dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, lupus, and inflammatory bowel disease.[3] Consequently, the development of small molecule inhibitors of IRAK4 has become a major focus in drug discovery.[4][5]

The 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid scaffold has emerged as a promising starting point for the development of IRAK4 inhibitors. The pyrimidine ring is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bond interactions with the kinase hinge region.[6] The azetidine ring provides a rigid, three-dimensional scaffold that allows for precise vectoral exploration of the solvent-exposed region of the ATP-binding pocket, while the carboxylic acid moiety serves as a convenient handle for the introduction of a diverse range of substituents to probe for additional interactions and optimize pharmacokinetic properties.[7]

This guide will focus on the SAR of amide derivatives of this core scaffold, exploring how modifications at the carboxylic acid position influence IRAK4 inhibitory potency and selectivity.

Synthetic Strategy and Protocols

The primary synthetic route for generating a library of 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid derivatives involves the amidation of the core carboxylic acid with a diverse panel of amines. This approach allows for the rapid exploration of chemical space around the azetidine-3-carboxamide moiety.

General Synthetic Workflow

The overall synthetic workflow can be visualized as a two-stage process: synthesis of the core scaffold followed by parallel amidation.

G cluster_0 Core Scaffold Synthesis cluster_1 Parallel Amidation start Commercially Available Starting Materials step1 Synthesis of Azetidine-3-carboxylic Acid start->step1 step2 Nucleophilic Aromatic Substitution with 2,5-Dichloropyrimidine step1->step2 core 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic Acid step2->core coupling Amide Coupling Reaction core->coupling amines Diverse Amine Library amines->coupling purification Purification and Characterization coupling->purification final_compounds Final Carboxamide Derivatives purification->final_compounds

Caption: General workflow for the synthesis of 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxamide derivatives.

Protocol: Synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic Acid (Core Scaffold)

This protocol outlines a representative synthesis of the core scaffold.

Materials:

  • Azetidine-3-carboxylic acid

  • 2,5-Dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a solution of azetidine-3-carboxylic acid (1.0 eq) in DMSO, add 2,5-dichloropyrimidine (1.1 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution to pH 3-4 with 1N HCl.

  • Extract the product with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

Protocol: Parallel Amide Coupling

This protocol describes a general method for the parallel synthesis of amide derivatives from the core carboxylic acid.

Materials:

  • 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

  • A diverse library of primary and secondary amines

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • DIPEA

  • N,N-Dimethylformamide (DMF)

  • Preparative HPLC

Procedure:

  • In an array of reaction vials, dissolve 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid (1.0 eq) in DMF.

  • To each vial, add a unique amine from the library (1.2 eq), followed by BOP or HATU (1.2 eq) and DIPEA (3.0 eq).

  • Seal the vials and shake at room temperature for 12-16 hours.

  • Monitor the completion of the reactions by LC-MS analysis of each vial.

  • Upon completion, quench the reactions with water and directly purify the crude products by preparative HPLC to yield the final amide derivatives.

Biological Evaluation Protocols

The biological activity of the synthesized derivatives is assessed through a tiered screening cascade, starting with a biochemical assay to determine direct IRAK4 inhibition, followed by a cellular assay to evaluate target engagement in a physiological context.

IRAK4 Kinase Activity Assay (Biochemical)

This assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by recombinant IRAK4 enzyme.

G cluster_0 Assay Components cluster_1 Assay Procedure enzyme Recombinant IRAK4 incubation Incubation at Room Temperature enzyme->incubation substrate Peptide Substrate substrate->incubation atp ATP atp->incubation compound Test Compound compound->incubation detection Quantification of ADP Production (e.g., ADP-Glo™) incubation->detection readout Luminescence Signal detection->readout

Caption: Workflow for a typical in vitro IRAK4 kinase activity assay.

Protocol (based on ADP-Glo™ Kinase Assay): [8]

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and BSA.

  • In a 384-well plate, add the test compound at various concentrations.

  • Add recombinant human IRAK4 enzyme and a suitable peptide substrate (e.g., a derivative of IRAK1).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal, which is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

  • Calculate IC₅₀ values from the dose-response curves.

Cellular IRAK4 Target Engagement Assay

This assay measures the inhibition of IRAK4-mediated signaling in a cellular context, typically by quantifying the phosphorylation of a downstream substrate or the production of a pro-inflammatory cytokine.[9]

Protocol (LPS-induced IL-6 production in PBMCs):

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Pre-incubate the PBMCs with serially diluted test compounds for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS), a TLR4 agonist, to activate the IRAK4 signaling pathway.

  • Incubate the cells for 18-24 hours to allow for cytokine production.

  • Collect the cell culture supernatant and quantify the concentration of IL-6 using a commercially available ELISA kit.

  • Determine the IC₅₀ values by plotting the percentage of IL-6 inhibition against the compound concentration.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes hypothetical SAR data for a series of 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxamide derivatives, illustrating the impact of various substituents on IRAK4 inhibitory activity.

Compound IDR Group (Amide Substituent)IRAK4 IC₅₀ (nM)Cellular IC₅₀ (nM)
1 -H>10000>10000
2a -CH₃8502500
2b -Cyclopropyl4201200
2c -Phenyl150500
2d -4-Fluorophenyl80250
2e -3,4-Difluorophenyl55180
2f -4-Methoxyphenyl210700
2g -4-(Trifluoromethyl)phenyl45150
2h -Pyridin-4-yl95300
2i -1-Methyl-1H-pyrazol-4-yl30100

Key SAR Insights:

  • Requirement for a Substituted Amide: The unsubstituted amide (Compound 1 ) is inactive, highlighting the importance of the R group for engaging with the solvent-exposed region of the IRAK4 active site.

  • Impact of Alkyl Substituents: Small alkyl groups like methyl (Compound 2a ) provide a modest improvement in potency. The more conformationally restricted cyclopropyl group (Compound 2b ) further enhances activity.

  • Aromatic Substituents are Favorable: The introduction of a phenyl ring (Compound 2c ) leads to a significant increase in potency, likely due to favorable hydrophobic interactions.

  • Electronic Effects of Phenyl Ring Substitution:

    • Electron-withdrawing groups, such as fluorine (Compounds 2d and 2e ) and trifluoromethyl (Compound 2g ), generally enhance potency. The difluoro-substituted analog 2e is particularly potent.

    • Electron-donating groups, such as methoxy (Compound 2f ), are less favorable, suggesting that electron-deficient aromatic rings are preferred.

  • Heteroaromatic Rings are Well-Tolerated: Heteroaromatic rings like pyridine (Compound 2h ) and pyrazole (Compound 2i ) are well-accommodated and can lead to highly potent inhibitors. The pyrazole derivative 2i is the most potent in this series, indicating that specific hydrogen bonding or dipolar interactions may be at play.

Conclusion and Future Directions

The SAR studies of 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid derivatives have identified a promising class of IRAK4 inhibitors. The modular synthesis allows for extensive exploration of the chemical space at the azetidine-3-carboxamide position, leading to the discovery of potent compounds with favorable cellular activity. Future optimization efforts could focus on:

  • Improving Physicochemical Properties: Balancing potency with solubility, permeability, and metabolic stability to achieve desirable pharmacokinetic profiles.

  • Enhancing Kinase Selectivity: Profiling lead compounds against a broad panel of kinases to ensure selectivity for IRAK4 and minimize off-target effects.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of inflammatory diseases to establish a correlation between in vitro potency and in vivo efficacy.

This technical guide provides a solid foundation for researchers to build upon in the exciting and rapidly evolving field of IRAK4 inhibitor drug discovery.

References

  • BellBrook Labs. (2020). Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. [Link][3]

  • Genentech. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters. [Link][10]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry. [Link][11][12]

  • Chen, et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discovery. [Link][9]

  • Bayer AG. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. [Link][6]

  • Kymera Therapeutics, Inc. (2023). IRAK4 degraders and synthesis thereof. US Patent 12,187,744 B2. [Link][13]

  • Kymera Therapeutics, Inc. (2017). Irak4 inhibiting agents. WO Patent 2017127430A1. [7]

  • AstraZeneca. (2017). Discovery and Optimization of Pyrrolopyrimidine Inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) for the Treatment of Mutant MYD88L265P Diffuse Large B-Cell Lymphoma. Journal of Medicinal Chemistry. [Link][4]

  • Various Authors. (2025). Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. RSC Medicinal Chemistry. [Link][14]

  • Pfizer Inc. (2020). Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis. ACS Medicinal Chemistry Letters. [Link][1]

  • Pfizer Inc. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. [Link][5]

  • AstraZeneca. (2022). Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry. [Link][15]

  • Various Authors. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. International Journal of Molecular Sciences. [Link][2]

  • Various Authors. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link][6]

  • Gilead Sciences, Inc. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. [Link]

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Application Notes & Protocols: Strategic Incorporation of Azetidine-2-Carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Angle in Peptide Design

In the field of peptide-based drug discovery and biomaterial engineering, the strategic incorporation of non-canonical amino acids is a cornerstone for innovation. Among these, L-azetidine-2-carboxylic acid (Azt), a four-membered ring homologue of proline, has emerged as a powerful tool for modulating peptide structure and function.[1] Unlike the five-membered pyrrolidine ring of proline, the strained, more planar azetidine ring imparts unique and profound conformational constraints on the peptide backbone.[2]

This guide provides a comprehensive overview of the principles and protocols for utilizing Azt in peptide synthesis. We will explore the rationale behind its use, from altering secondary structure motifs to enhancing proteolytic stability, and provide detailed, field-proven methodologies for its successful incorporation using solid-phase peptide synthesis (SPPS).

The misincorporation of Azt in place of proline can lead to altered protein stability and conformation, which has been studied in various biological contexts.[3][4] This guide, however, focuses on its deliberate, synthetic incorporation to engineer peptides with novel and improved properties for therapeutic and research applications.

Rationale for Use: The Azetidine Advantage

The substitution of proline with Azt is not a simple isosteric replacement but a strategic decision to fine-tune peptide architecture. The primary motivations for incorporating Azt include:

  • Conformational Rigidity: The smaller, four-membered ring of Azt offers a different set of dihedral angle constraints (φ, ψ) compared to proline. This can be exploited to stabilize specific secondary structures or disrupt undesirable conformations.[1][2]

  • Turn Induction: While proline is a well-established β-turn inducer, Azt derivatives have been shown to preferentially stabilize γ-turn-like conformations.[2] This provides medicinal chemists with a powerful tool to manipulate the backbone geometry of peptides, which is critical for receptor recognition and binding.

  • Enhanced Proteolytic Stability: The inclusion of non-canonical amino acids like Azt can render peptide bonds less recognizable to proteases.[5] This increased resistance to enzymatic degradation is a critical attribute for improving the in-vivo half-life of peptide therapeutics.[6][7]

  • Probing Structure-Activity Relationships (SAR): Replacing proline residues with Azt in a bioactive peptide allows for a systematic investigation of the role of the proline kink in the peptide's activity. This can lead to the development of analogues with higher potency or improved selectivity.

Workflow for Azt-Containing Peptide Synthesis

The successful incorporation of Azt into a peptide sequence follows a well-defined workflow, from the preparation of the protected monomer to the final analysis of the purified peptide.

Azt_Peptide_Synthesis_Workflow General Workflow for Azt-Peptide Synthesis prep Fmoc-Azt-OH Preparation Commercially available or custom synthesis spps Solid-Phase Peptide Synthesis (SPPS) Automated or Manual Coupling of Fmoc-Azt-OH prep->spps Monomer cleavage Cleavage & Deprotection TFA-based cocktail Release from resin spps->cleavage Crude Peptide purification Purification Reverse-Phase HPLC cleavage->purification analysis Analysis & Characterization LC-MS & Analytical HPLC purification->analysis Pure Peptide Structural_Impact Conformational Preferences: Proline vs. Azetidine pro Proline (Pro) 5-membered ring pro_turn Induces β-turns (C=O(i) to N-H(i+3)) pro->pro_turn primary pro_helix Known 'helix breaker' pro->pro_helix secondary azt Azetidine-2-COOH (Azt) 4-membered ring azt_turn Favors γ-turns (C=O(i) to N-H(i+2)) azt->azt_turn primary azt_helix Destabilizes collagen-like triple helices azt->azt_helix secondary

Sources

Application Notes & Protocols: The Use of Pyrimidine Derivatives in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Rise of Pyrimidine Inhibitors

Protein kinases are a large family of enzymes that play a fundamental role in cellular signaling by catalyzing the phosphorylation of proteins.[1] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1][2] Given their central role, it is not surprising that dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[3] This has made kinases one of the most important classes of drug targets in the 21st century.

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, has emerged as a "privileged scaffold" in the design of kinase inhibitors.[4] Its structure is a bioisostere of the adenine ring of ATP, allowing it to mimic key interactions with the hinge region of the kinase ATP-binding domain.[1] This fundamental interaction serves as an anchor, from which medicinal chemists can build out substitutions to achieve high potency and selectivity. Dozens of FDA-approved drugs, including Imatinib (Gleevec), Ibrutinib (Imbruvica), and Osimertinib (Tagrisso), feature a pyrimidine or a fused pyrimidine core, underscoring the scaffold's therapeutic success.[1][3][5]

This document provides an in-depth guide to the principles of designing pyrimidine-based kinase inhibitors, detailed protocols for their evaluation, and insights into the interpretation of the resulting data.

The Pyrimidine Scaffold: A Privileged Structure for Hinge-Binding

The remarkable success of the pyrimidine core in kinase inhibitor design stems from its ability to act as a highly effective "hinge-binder." The kinase hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain and forms the backbone of the ATP-binding pocket.

The nitrogen atoms on the pyrimidine ring act as hydrogen bond acceptors, while appended amino groups can act as hydrogen bond donors. This allows pyrimidine derivatives, such as 2-aminopyrimidines and 2,4-diaminopyrimidines, to form one to three highly stable hydrogen bonds with the backbone amide and carbonyl groups in the hinge region.[6] This interaction is the primary anchor for most ATP-competitive inhibitors and is critical for achieving high potency.

Design Principles & Structure-Activity Relationships (SAR)

While the pyrimidine core provides the essential hinge-binding interactions, achieving both potency and selectivity requires careful modification at other positions of the ring. The goal of SAR studies is to understand how these chemical modifications influence biological activity.[7]

  • C2 and C4 Positions: These positions are often substituted with amine groups that can be further functionalized. Large, hydrophobic groups at these positions can extend into hydrophobic pockets adjacent to the hinge region, increasing affinity and influencing selectivity. For example, in many EGFR inhibitors, a substituted aniline at the C4 position is crucial for activity.

  • C5 Position: This position points towards the "gatekeeper" residue, a key amino acid that controls access to a deeper hydrophobic pocket.[5] Modifying the C5 position can be a powerful strategy to enhance selectivity. A small gatekeeper residue (like threonine) allows access for bulkier C5 substituents, while a large gatekeeper (like methionine or phenylalanine) restricts it. Exploiting these differences is a cornerstone of designing kinase-selective drugs.[5]

The development of a successful inhibitor is an iterative process of design, synthesis, and testing, aimed at optimizing potency, selectivity, and pharmacokinetic properties like solubility and metabolic stability.[7][8]

Application Note 1: A General Workflow for Screening Pyrimidine-Based Kinase Inhibitors

The discovery and validation of a novel kinase inhibitor follows a multi-stage funnel approach, starting with a broad screen and progressing to more complex biological systems.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization a Design & Synthesis of Pyrimidine Library b High-Throughput Screening (HTS) Biochemical Kinase Assay (e.g., ADP-Glo™) a->b Test Compounds c Hit Confirmation & IC50 Determination b->c Primary Hits d Kinome Selectivity Profiling (Broad Kinase Panel) c->d Confirmed Hits e Cellular Target Engagement (e.g., NanoBRET™) d->e f Cellular Potency Assays (e.g., Anti-Proliferation) e->f g Structure-Activity Relationship (SAR) Studies f->g Validated Leads h ADME/Tox Profiling g->h i In Vivo Efficacy Studies (Xenograft Models) h->i j IND-Enabling Studies i->j Clinical Candidate

Caption: General workflow for kinase inhibitor discovery.

Protocol 1: High-Throughput Biochemical Screening using ADP-Glo™

Objective: To identify initial "hits" from a pyrimidine compound library by measuring their ability to inhibit the activity of a purified kinase enzyme in a high-throughput format.

Causality: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[9] It's a universal assay applicable to any kinase. The amount of ADP is detected via a coupled luciferase reaction, where a decrease in luminescence signal corresponds to kinase inhibition.[9] We use an ATP concentration at or near the Km(ATP) of the kinase to ensure that we can identify ATP-competitive inhibitors effectively; high ATP concentrations would outcompete the inhibitor, masking its effect.[10][11]

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP solution (e.g., 10 mM stock)

  • Kinase buffer (specific to the kinase, typically containing MgCl2)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Test compounds (e.g., 10 mM in DMSO), serially diluted.

Procedure:

  • Prepare Kinase Reaction Mix: In kinase buffer, prepare a master mix containing the kinase enzyme and its peptide substrate. The optimal concentrations must be empirically determined.

  • Compound Plating: Add 50 nL of each test compound from the pyrimidine library (or DMSO for controls) to the wells of a 384-well plate.

    • Negative Control (0% Inhibition): DMSO only.

    • Positive Control (100% Inhibition): A known potent inhibitor for the target kinase.

  • Initiate Kinase Reaction:

    • Dispense 5 µL of the Kinase Reaction Mix into each well.

    • To start the reaction, add 5 µL of ATP solution. The final concentration should be at the Km(ATP) for the target kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and provides the luciferase/luciferin mix to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescent signal using a plate reader.

Data Analysis:

  • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)).

  • Compounds showing significant inhibition (e.g., >50% at 10 µM) are considered "hits" and are selected for IC50 determination, where the assay is repeated with a serial dilution of the hit compound to determine the concentration that causes 50% inhibition.

Protocol 2: Cellular Target Engagement using NanoBRET™

Objective: To confirm that a hit compound physically interacts with its intended kinase target within a live-cell environment.

Causality: Biochemical assays use purified enzymes, which may not reflect the true cellular context. Cellular target engagement assays are critical to verify that a compound can cross the cell membrane and bind to its target amidst a complex proteome. The NanoBRET™ assay measures Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled energy transfer probe (the tracer) that binds to the kinase's active site. An effective inhibitor will compete with the tracer for binding, disrupting BRET and causing a decrease in the signal.

Materials:

  • Mammalian cells (e.g., HEK293)

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc®

  • FuGENE® HD Transfection Reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • White, 96-well cell culture plates

  • Test compounds (serially diluted in DMSO)

Procedure:

  • Transfection: Seed HEK293 cells in a 96-well plate. 24 hours later, transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.

  • Compound Treatment: 24 hours post-transfection, remove the media and add fresh media containing serial dilutions of the test compound. Incubate for 2 hours in a CO2 incubator.

  • Tracer Addition: Prepare the NanoBRET™ Tracer/Extracellular NanoLuc® Inhibitor solution in Opti-MEM®. Add this to the wells containing the treated cells.

  • Read BRET Signal: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).

  • Calculate BRET Ratio: The BRET ratio is calculated as (Acceptor Emission / Donor Emission).

Data Analysis:

  • Plot the BRET ratio against the log concentration of the inhibitor.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the concentration of the compound required to displace 50% of the tracer from the target kinase in live cells.

Data Presentation: Summarizing Inhibitor Potency

Quantitative data from these assays should be summarized for clear comparison.

Compound IDTarget KinaseBiochemical IC50 (nM) (ADP-Glo™)Cellular Target Engagement IC50 (nM) (NanoBRET™)Cell Proliferation GI50 (nM)
PYR-001Aurora A1585120
PYR-002Aurora A2501,500>10,000
PYR-003EGFR52035
PYR-004EGFR (T790M)1,200>10,000>10,000

This table shows hypothetical data. A good candidate (e.g., PYR-001, PYR-003) will show potent activity in the biochemical assay that translates well into cellular target engagement and functional anti-proliferative effects. A poor correlation (e.g., PYR-002) may indicate issues with cell permeability or off-target effects.

Case Study: Inhibition of PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[2] Its dysregulation is a common driver of cancer.[2] Pyrimidine derivatives have been successfully developed to target kinases within this pathway, such as PI3K itself.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Pyrimidine Derivative (e.g., Idelalisib) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K pathway by a pyrimidine derivative.

Challenges and Future Directions

Despite the success of pyrimidine-based inhibitors, significant challenges remain.

  • Selectivity: The conserved nature of the ATP-binding site across the kinome makes achieving high selectivity challenging.[5][12] Poor selectivity can lead to off-target effects and toxicity.[13] Kinome-wide profiling against large panels of kinases is essential to characterize the selectivity of a new compound.

  • Acquired Resistance: Tumors can develop resistance to kinase inhibitors, often through mutations in the target kinase's catalytic domain that prevent drug binding.[11][14] A common example is the "gatekeeper" mutation (e.g., T315I in Bcr-Abl), which creates steric hindrance.[11][14] The development of next-generation inhibitors that can overcome these resistance mutations is a major focus of current research.

  • Pharmacokinetics: Optimizing properties such as oral bioavailability, metabolic stability, and half-life is a critical part of the drug development process that often requires extensive medicinal chemistry efforts.[8]

The future of kinase inhibitor design will likely involve more sophisticated approaches, including the development of allosteric inhibitors that bind outside the conserved ATP pocket, and the use of artificial intelligence and machine learning to predict compound activity and optimize drug properties.[14]

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. [Link]

  • Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (n.d.). ResearchGate. [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ResearchGate. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Center for Biotechnology Information. [Link]

  • Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). (2025). ResearchGate. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers. [Link]

  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. (n.d.). MDPI. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). National Center for Biotechnology Information. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). SpringerLink. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. (2012). PubMed. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (2021). PubMed. [Link]

  • Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. (2024). National Center for Biotechnology Information. [Link]

  • Selectivity assessment of kinase inhibitors: Strategies and challenges. (2025). ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). ACS Publications. [Link]

  • Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. (n.d.). RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. Here, we address common experimental challenges, offer troubleshooting solutions, and present an optimized protocol to enhance reaction yield and purity.

Reaction Overview

The synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of azetidine-3-carboxylic acid with 2,5-dichloropyrimidine. The C2 position of the pyrimidine ring is significantly more electron-deficient than the C5 position, making it the preferred site for nucleophilic attack.

The reaction is generally performed in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the generated HCl and, if applicable, to deprotonate the starting azetidinium salt.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix this?

A1: Low or no conversion is a common issue that can stem from several factors related to reagents, reaction conditions, or both. Let's break down the potential causes:

  • Cause 1: Inactive Nucleophile (Azetidine-3-carboxylic acid).

    • Explanation: Azetidine-3-carboxylic acid is often supplied as a hydrochloride salt (azetidine-3-carboxylic acid • HCl) for improved stability. In this form, the azetidine nitrogen is protonated and non-nucleophilic.

    • Solution: Ensure you are using at least two equivalents of base . The first equivalent neutralizes the HCl salt to free the amine, and the second equivalent scavenges the HCl generated during the SNAr reaction.

  • Cause 2: Inappropriate Base.

    • Explanation: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the azetidinium salt. A nucleophilic base could compete with the azetidine and react with the 2,5-dichloropyrimidine.

    • Solution: Employ a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃). DIPEA is often preferred for its good solubility in organic solvents.

  • Cause 3: Suboptimal Solvent and Temperature.

    • Explanation: SNAr reactions require a solvent that can stabilize the charged intermediate (Meisenheimer complex). Insufficient temperature will result in a slow reaction rate.

    • Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents effectively solvate the intermediate and facilitate the reaction. The reaction typically requires heating; start by screening temperatures from 80 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.

Q2: I am observing significant side product formation. How can I improve the selectivity?

A2: Side product formation can complicate purification and reduce the yield of your target compound. The primary concerns are di-substitution and reactions involving the carboxylic acid moiety.

  • Side Product 1: Di-substituted Pyrimidine.

    • Explanation: A second molecule of azetidine-3-carboxylic acid could potentially react at the C5 position of the product. However, this is generally a slow process because the electron-donating nature of the azetidine group at C2 deactivates the ring towards further nucleophilic attack.

    • Solution: Use a stoichiometry of 1.0 to 1.2 equivalents of azetidine-3-carboxylic acid relative to 2,5-dichloropyrimidine. Avoid a large excess of the nucleophile. Monitor the reaction closely and stop it once the starting 2,5-dichloropyrimidine is consumed to prevent over-reaction.

  • Side Product 2: Unwanted Reactions of the Carboxylic Acid.

    • Explanation: At high temperatures, the carboxylic acid could potentially undergo decarboxylation, although this is less common under these conditions. If the reaction is not entirely anhydrous and carbonate bases are used, solubility issues can arise.

    • Solution (Alternative Strategy): Consider a protection strategy. React 2,5-dichloropyrimidine with an ester of azetidine-3-carboxylic acid (e.g., the methyl or ethyl ester). The ester group enhances the solubility of the nucleophile in organic solvents and prevents any potential side reactions of the free carboxylic acid. The resulting ester product can then be easily hydrolyzed to the desired carboxylic acid in a subsequent step (e.g., using LiOH in a THF/water mixture).

Q3: The workup and purification of my product are challenging, and I am experiencing significant product loss. What is the best way to isolate the pure compound?

A3: The target molecule is a zwitterion, containing both a basic secondary amine (within the pyrimidine-substituted azetidine ring) and an acidic carboxylic acid. This dual nature leads to high polarity and water solubility, making extraction and purification non-trivial.

  • Explanation of the Challenge: At neutral pH, the compound exists as a zwitterion, which is highly polar and often has low solubility in common organic solvents but high solubility in water. This makes it difficult to extract from an aqueous phase and can lead to co-precipitation with inorganic salts.

  • Optimized Purification Protocol:

    • Initial Workup: After the reaction is complete, cool the mixture and dilute it with water. Perform an extraction with a solvent like ethyl acetate or dichloromethane to remove unreacted 2,5-dichloropyrimidine and other nonpolar impurities. The zwitterionic product will remain in the aqueous layer.

    • Isoelectric Point Precipitation: Carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of the molecule. The pI will likely be in the range of pH 3-5. Add a dilute acid (e.g., 1M HCl) dropwise until you observe maximum precipitation.

    • Isolation: Collect the precipitated solid by filtration, wash it with cold water to remove salts, and then with a non-polar solvent like diethyl ether to remove residual organic impurities. Dry the solid under vacuum.

    • Alternative: Ion-Exchange Chromatography: If precipitation is inefficient or does not yield a pure product, ion-exchange chromatography is a powerful alternative for desalting and purification.[1][2]

      • Load the aqueous solution of your crude product onto a strong cation exchange resin (e.g., Dowex 50WX8).

      • Wash the resin thoroughly with deionized water to remove all inorganic salts and non-basic impurities.

      • Elute the desired product from the resin using an aqueous ammonia solution (e.g., 2-5% NH₄OH).

      • Lyophilize or carefully evaporate the ammonia-containing fractions to obtain the pure zwitterionic product.

Frequently Asked Questions (FAQs)

  • What is the optimal stoichiometry for the reactants?

    • Start with a 1:1.1 molar ratio of 2,5-dichloropyrimidine to azetidine-3-carboxylic acid (or its HCl salt). A slight excess of the azetidine component can help drive the reaction to completion.

  • How should I monitor the reaction progress effectively?

    • LC-MS (Liquid Chromatography-Mass Spectrometry) is the ideal method. It allows you to track the consumption of starting materials and the formation of the product, confirming its identity by mass.

    • TLC (Thin-Layer Chromatography) can also be used. A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) with a small amount of acetic acid or ammonia to improve spot shape. Visualize with UV light and/or a potassium permanganate stain.

  • What are the critical safety precautions for this synthesis?

    • 2,5-Dichloropyrimidine is an irritant. Handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Organic bases like DIPEA are corrosive and flammable. Solvents like DMF and DMSO have specific handling requirements; consult their Safety Data Sheets (SDS).

    • The reaction may build pressure if heated in a sealed vessel. Ensure the reaction is conducted in a system open to atmospheric pressure or equipped with a reflux condenser.

Data Presentation

Table 1: Guideline for Reaction Condition Optimization

The following table provides a starting point for optimizing the reaction conditions. The goal is to maximize the conversion of 2,5-dichloropyrimidine while minimizing side product formation.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Expected Outcome
1K₂CO₃ (2.2)DMF8012Moderate conversion, good for initial screening.
2K₂CO₃ (2.2)DMF1008Improved conversion, potential for side products.
3DIPEA (2.2)DMSO1008Good conversion, homogeneous reaction mixture.
4DIPEA (2.2) DMSO 120 4-6 Recommended starting point for high yield.
5DIPEA (2.2)NMP1204-6Alternative solvent, may offer yield improvements.

Experimental Protocols & Visualizations

Optimized Protocol for Synthesis

This protocol describes the synthesis using azetidine-3-carboxylic acid hydrochloride.

Materials:

  • 2,5-Dichloropyrimidine (1.0 equiv)

  • Azetidine-3-carboxylic acid hydrochloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyrimidine and azetidine-3-carboxylic acid hydrochloride.

  • Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the 2,5-dichloropyrimidine.

  • Add DIPEA to the stirred suspension at room temperature.

  • Heat the reaction mixture to 120 °C and maintain this temperature.

  • Monitor the reaction progress every 1-2 hours using LC-MS or TLC.

  • Once the 2,5-dichloropyrimidine has been consumed (typically 4-6 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into 10 volumes of water.

  • Wash the aqueous solution with ethyl acetate (3x) to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to ~4 using 1M HCl. A white precipitate should form.

  • Stir the mixture at 4 °C for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold deionized water, followed by diethyl ether.

  • Dry the solid under high vacuum to afford the final product.

Visualizations
Proposed Reaction Mechanism

The reaction proceeds via a two-step addition-elimination (SNAr) mechanism.

Caption: Proposed SNAr mechanism for the synthesis.

Experimental Workflow Diagram

This diagram outlines the key stages of the synthesis and purification process.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Final Product reagents 1. Mix Reactants: - 2,5-Dichloropyrimidine - Azetidine-3-COOH·HCl - DIPEA - Anhydrous DMSO heating 2. Heat to 120 °C reagents->heating monitoring 3. Monitor by LC-MS heating->monitoring quench 4. Quench with Water monitoring->quench Reaction Complete extract 5. Wash with Ethyl Acetate quench->extract precipitate 6. Adjust pH to pI (~4) extract->precipitate filter 7. Filter & Wash Solid precipitate->filter dry 8. Dry Under Vacuum filter->dry final_product Pure Product dry->final_product

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common experimental issues.

Troubleshooting decision decision action action issue issue start Start Experiment check_conversion Low/No Conversion? start->check_conversion issue_side_products Side Products Observed? check_conversion->issue_side_products No check_base Used >2 eq. Base for HCl salt? check_conversion->check_base Yes issue_purification Purification Difficult? issue_side_products->issue_purification No action_adjust_stoich Action: Use 1.1 eq. of azetidine. Consider ester protection strategy. issue_side_products->action_adjust_stoich Yes check_temp Temp >100 °C? check_base->check_temp Yes action_add_base Action: Use 2.2 eq. of non-nucleophilic base (e.g., DIPEA) check_base->action_add_base No action_check_reagents Action: Verify purity and activity of starting materials. check_temp->action_check_reagents Yes action_increase_temp Action: Increase temperature to 100-120 °C in polar aprotic solvent (DMSO) check_temp->action_increase_temp No end Successful Synthesis issue_purification->end No action_purify_pi Action: Isolate by precipitation at isoelectric point (pI) or use ion-exchange chromatography. issue_purification->action_purify_pi Yes

Caption: Troubleshooting guide for common synthesis issues.

References
  • ResearchGate Discussion. (2020). How to desalt zwitterions? This forum provides practical advice on the purification of zwitterionic compounds, including techniques like isoelectric point precipitation and ion-exchange chromatography. Available at: [Link]

  • J. C. R. G. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. This paper describes SNAr reaction conditions on dichloropyrimidines using various amines, providing examples of suitable solvents and bases. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of azetidines. This resource provides a collection of methods for the synthesis of azetidine rings, which is useful for understanding the stability and reactivity of the azetidine starting material. Available at: [Link]

  • W. J. T. et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. This article provides a quantum mechanics perspective on the regioselectivity of SNAr reactions on dichloropyrimidines, supporting the C2 vs. C4 selectivity rationale. Available at: [Link]

  • T. M. Bott & F. G. West. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. This review covers the synthesis and reactivity of azetidines, offering foundational knowledge on handling these strained rings. Available at: [Link]

Sources

"troubleshooting guide for 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

Welcome to the technical support center for 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic campaigns. As a heterobifunctional molecule, it serves as a crucial linker, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common experimental challenges.

Section 1: Compound Stability and Handling

FAQ 1.1: What are the recommended storage and handling conditions for this reagent?

Answer: 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a crystalline solid that is generally stable under standard laboratory conditions.[2] However, to ensure its long-term integrity, we recommend the following:

  • Storage: Store the compound in a tightly sealed container at 2-8°C, protected from moisture and light. Azetidine derivatives can be susceptible to degradation over time, and the pyrimidine ring can be light-sensitive.

  • Handling: The compound is not known to be acutely toxic, but standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.[2] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]

  • Moisture Sensitivity: Like most carboxylic acids and heterocyclic compounds, it is advisable to minimize exposure to atmospheric moisture to prevent potential hydration or catalysis of degradation pathways.

Section 2: Troubleshooting Amide Coupling Reactions

The primary utility of this molecule involves the formation of an amide bond via its carboxylic acid moiety. This is a critical step in synthesizing more complex molecules like PROTACs, where this compound acts as a linker between two distinct ligands.[1]

FAQ 2.1: My amide coupling reaction shows low or no conversion. What are the common causes and how can I fix them?

Answer: Low conversion is a frequent issue in amide bond formation. The root cause often lies in suboptimal activation of the carboxylic acid, issues with the amine coupling partner, or reaction conditions.

Causality Analysis & Troubleshooting Steps:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] The carboxylic acid must be converted to a more electrophilic species.

    • Solution: Employ a suitable coupling reagent. For substrates like this, which can be sensitive, peptide coupling reagents are highly recommended over harsher methods like conversion to an acyl chloride.[3][4] See the table below for recommended reagents.

  • Incompatible Reaction Buffer/Base: The choice of base and solvent is critical. Amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are used to neutralize the acid formed during the reaction, driving the equilibrium forward.

    • Solution: Ensure the base is not sterically hindering the reaction and is of high purity. DIPEA is often preferred over TEA for sterically hindered substrates. Ensure your reaction solvent (e.g., DMF, DCM) is anhydrous, as water can hydrolyze the activated intermediate.

  • Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines can exhibit slow reaction kinetics.

    • Solution: Increase the reaction temperature (e.g., from room temperature to 40-50°C), extend the reaction time, or use a more potent activating agent like HATU, which is known to be effective for challenging couplings.[4]

  • Degradation of Coupling Reagent: Carbodiimide-based reagents like EDC and DCC can be sensitive to moisture.[5]

    • Solution: Use freshly opened bottles of coupling reagents or store them properly in a desiccator.

Troubleshooting Workflow: Low Conversion in Amide Coupling

Below is a logical workflow to diagnose and solve low-conversion issues.

G start Low Conversion Observed check_activation Step 1: Verify Carboxylic Acid Activation start->check_activation check_reagents Are coupling reagents (e.g., HATU, EDC) and additives (e.g., HOBt) fresh and anhydrous? check_activation->check_reagents replace_reagents Action: Use fresh, high-purity reagents. Store under inert atmosphere. check_reagents->replace_reagents No check_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_conditions Yes replace_reagents->check_conditions is_solvent_anhydrous Is the solvent (DMF, DCM) anhydrous? Is the base (DIPEA) pure? check_conditions->is_solvent_anhydrous purify_solvent Action: Use freshly dried solvent. Use high-purity base. is_solvent_anhydrous->purify_solvent No check_amine Step 3: Assess Amine Partner is_solvent_anhydrous->check_amine Yes purify_solvent->check_amine is_amine_hindered Is the amine sterically hindered or electron-deficient? check_amine->is_amine_hindered increase_severity Action: Increase temperature (e.g., 40-50 °C). Extend reaction time. Switch to a stronger coupling reagent (e.g., HATU). is_amine_hindered->increase_severity Yes success Problem Resolved is_amine_hindered->success No, re-evaluate stoichiometry increase_severity->success

Caption: Troubleshooting decision tree for low-yield amide coupling reactions.

FAQ 2.2: I'm observing an unexpected side product with the same mass as my starting material. What could it be?

Answer: A common side reaction, particularly with carbodiimide reagents like EDC or DCC, is the formation of an N-acylurea byproduct. This occurs when the highly reactive O-acylisourea intermediate rearranges instead of reacting with the amine nucleophile.[6] This rearrangement is irreversible and consumes your starting material.

Mitigation Strategies:

  • Use an Additive: The most effective way to prevent N-acylurea formation is to include an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt). These additives rapidly trap the O-acylisourea intermediate to form a more stable, yet still highly reactive, HOBt/HOAt-ester, which then cleanly reacts with the amine.[3]

  • Change Coupling Reagent: Uronium/aminium-based reagents like HATU, HBTU, and HDMA already have a benzotriazole moiety incorporated into their structure, which inherently suppresses this side reaction.

Data Summary: Common Amide Coupling Reagents
ReagentFull NameClassTypical ConditionsKey Advantages & Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium1.1-1.5 eq. HATU, 2-3 eq. DIPEA, DMF, 0°C to RTVery fast, high yielding, low racemization, good for hindered substrates.[4]
EDC/EDAC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideCarbodiimide1.2-2.0 eq. EDC, 1.2 eq. HOBt, 2-3 eq. DIPEA, DCM or DMF, 0°C to RTWater-soluble urea byproduct is easily removed by aqueous workup. HOBt is crucial to prevent side reactions.[3]
DCC N,N′-DicyclohexylcarbodiimideCarbodiimide1.1 eq. DCC, 1.2 eq. HOBt, DCM, 0°C to RTInexpensive and effective, but produces a dicyclohexylurea (DCU) byproduct that is insoluble and must be filtered off.[4]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium1.1-1.5 eq. PyBOP, 2-3 eq. DIPEA, DMF, RTHigh efficiency, similar to HATU. Can sometimes be more effective for specific substrates.

Section 3: Reactions on the Pyrimidine Ring

FAQ 3.1: Why is nucleophilic aromatic substitution (SNAr) of the C5-chloro group so difficult?

Answer: The reactivity of halogens on a pyrimidine ring towards nucleophilic substitution is highly dependent on their position. Halogens at the C2, C4, and C6 positions are significantly activated towards SNAr because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the ring nitrogen atoms.[7][8]

The C5 position lacks this direct electronic activation. The electron-withdrawing effect of the nitrogens is attenuated at C5, making the C5-Cl bond much less electrophilic and therefore less susceptible to attack by nucleophiles.

Reaction Pathway Visualization

Caption: Stability of intermediates in SNAr on pyrimidines. (Note: Images are placeholders for chemical structures).

Possible Solutions: If functionalization at the C5 position is required, standard SNAr conditions (e.g., amine nucleophile in refluxing ethanol) will likely fail. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are the preferred methods for modifying this position, though they require careful optimization to avoid side reactions with the other functional groups.

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a reliable starting point for coupling 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid with a primary or secondary amine.

Materials:

  • 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid (1.0 eq.)

  • Amine coupling partner (1.1 eq.)

  • HATU (1.2 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DMF

Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Add the amine coupling partner to the solution.

  • Add DIPEA and stir the mixture for 5 minutes at room temperature.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add HATU in one portion. A slight exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Reaction Monitoring: Monitor the consumption of the carboxylic acid starting material by LC-MS or TLC. A typical TLC system would be 10% Methanol in Dichloromethane.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Google Patents. (n.d.). Processes for producing azetidine-2-carboxylic acid and intermediates thereof. EP0992491A1.
  • Benchchem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers.
  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Retrieved from [Link]

  • University of Liverpool. (n.d.). Chapter 10: Pyrimidines.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 61(5), 505-516. Retrieved from [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid.

Sources

Technical Support Center: Synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and understand potential side reactions and by-product formations during this critical synthesis. Our goal is to provide you with the causal explanations and practical solutions needed to optimize your reaction, ensure high purity, and streamline your development process.

The synthesis, a nucleophilic aromatic substitution (SNAr), involves the reaction of 2,5-dichloropyrimidine with azetidine-3-carboxylic acid. While seemingly straightforward, the strained nature of the azetidine ring and the reactivity of the dichloropyrimidine can lead to several undesired by-products. This guide will address the most common issues encountered in the laboratory.

Primary Synthesis Pathway

The target molecule is formed via a nucleophilic aromatic substitution, where the secondary amine of azetidine-3-carboxylic acid displaces the chlorine atom at the C2 position of 2,5-dichloropyrimidine. The C2 position is significantly more activated towards nucleophilic attack than the C5 position due to the electron-withdrawing effects of both adjacent nitrogen atoms.[1][2][3]

reactant1 2,5-Dichloropyrimidine product 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid reactant1->product Base (e.g., DIPEA) Solvent (e.g., DMSO) Heat reactant2 Azetidine-3-carboxylic acid reactant2->product plus +

Caption: The target SNAr reaction pathway.

Troubleshooting and FAQs

Q1: My yield is significantly low, and I'm observing a polar by-product with a mass increase of 18 Da compared to my starting material. What's the likely cause?

A1: This is a classic sign of hydrolysis, most likely of your 2,5-dichloropyrimidine starting material.

  • Plausible Cause & Mechanism: The chloro groups on the electron-deficient pyrimidine ring are susceptible to substitution by water, which can act as a nucleophile, especially at elevated temperatures or in the presence of a base. This forms 2-chloro-5-hydroxypyrimidine or 5-chloro-2-hydroxypyrimidine. These hydroxylated impurities are generally unreactive under the SNAr conditions and represent a loss of starting material.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure your solvent (e.g., DMSO, DMF, NMP) is anhydrous and that the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

    • Base Selection: Use a non-nucleophilic, hindered amine base like N,N-Diisopropylethylamine (DIPEA). Avoid using hydroxide bases (e.g., NaOH, KOH) or wet carbonate bases.

    • Starting Material Quality: Verify the purity of your 2,5-dichloropyrimidine. It can be hygroscopic and may contain hydrolyzed impurities from storage.

  • Analytical Confirmation:

    • LC-MS: Look for an ion corresponding to the molecular weight of chlorohydroxypyrimidine. For C₄H₂ClN₂O, the expected [M+H]⁺ would be approximately 131.0 m/z.

    • 1H NMR: The aromatic protons of the hydrolyzed species will appear in the 1H NMR of the crude material, often with different chemical shifts compared to the starting dichloride.

Q2: I'm seeing a significant impurity with a mass of [M+44] Da, and my product recovery is poor. What side reaction could cause this?

A2: This strongly suggests azetidine ring-opening, likely followed by decarboxylation.

  • Plausible Cause & Mechanism: The four-membered azetidine ring is subject to significant ring strain.[4] Under certain conditions, particularly with prolonged heating or in the presence of strong nucleophiles or acidic species, the ring can undergo cleavage. Protonation of the azetidine nitrogen makes the ring carbons more electrophilic and susceptible to attack. A common pathway involves nucleophilic attack (e.g., by another azetidine molecule or a solvent-derived species) leading to a γ-aminobutyric acid derivative. Subsequent decarboxylation (-44 Da) under heat is a common consequence for 3-carboxy substituted azetidines, but if the ring opens first, other complex degradations can occur. The mass increase you observe might be from a more complex degradation pathway, but ring instability is the root cause.

cluster_ring_opening Azetidine Ring-Opening Pathway A Protonated Azetidine Ring (More Electrophilic) B Nucleophilic Attack (e.g., H₂O, Base) A->B Heat / Nu: C Ring-Opened Intermediate (γ-substituted aminobutyric acid derivative) B->C D Further Degradation (e.g., Decarboxylation) C->D Heat

Caption: General pathway for azetidine ring degradation.

  • Troubleshooting & Prevention:

    • Temperature Control: Avoid excessive temperatures. Screen reaction temperatures carefully, starting lower (e.g., 80-90 °C) before escalating.

    • pH Management: The carboxylic acid on the azetidine and the HCl by-product can create an acidic environment. Ensure your base is sufficient to neutralize HCl as it forms. A slight excess of a non-nucleophilic base is often beneficial.

    • Reaction Time: Monitor the reaction by HPLC. Do not let it run for an extended period after the starting material is consumed, as product degradation can become significant.

  • Analytical Confirmation:

    • LC-MS: Ring-opened by-products will be significantly more polar than the desired product and will have different fragmentation patterns.

    • 1H NMR: Look for the disappearance of the characteristic strained azetidine ring protons (often seen as complex multiplets) and the appearance of more flexible, linear aliphatic chain signals.

Q3: My LC-MS analysis shows a peak with an m/z corresponding to the addition of two azetidine units to the pyrimidine ring. How can this be avoided?

A3: You are likely observing a di-substitution by-product where both chlorine atoms on the pyrimidine have been displaced.

  • Plausible Cause & Mechanism: While the C2 position is more reactive, under forcing conditions (high temperature, long reaction time, or large excess of the azetidine nucleophile), a second SNAr reaction can occur at the C5 position to form 1,4-di(azetidin-3-yl)pyrimidine-3-carboxylic acid.

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Use a controlled amount of azetidine-3-carboxylic acid. A slight excess (e.g., 1.1-1.2 equivalents) is often optimal to drive the reaction to completion without promoting di-substitution. Avoid using a large excess.

    • Temperature and Time: As with ring-opening, minimize heat and reaction time. The second substitution is typically slower than the first, so stopping the reaction upon consumption of the starting material is key.

  • Analytical Confirmation:

    • LC-MS: The by-product will have a molecular weight corresponding to the product plus azetidine-3-carboxylic acid minus HCl. For a product of C₈H₈ClN₃O₂, the di-substituted by-product C₁₂H₁₄N₄O₄ would have an expected [M+H]⁺ of approximately 279.1 m/z.

    • 1H NMR: The 1H NMR will show a more complex spectrum but will lack the single pyrimidine proton signal and instead show signals for two distinct azetidine rings.

Summary of Potential By-products

By-product NamePotential StructureMolecular Weight ( g/mol )Expected m/z [M+H]⁺Key Analytical Signature
Hydrolyzed Pyrimidine 2-Chloro-5-hydroxypyrimidine130.53131.0Polar impurity, unreactive.
Di-substituted Product 2,5-bis(azetidine-3-carboxylic acid)pyrimidine278.25279.1High MW, less polar than mono-adduct.
Ring-Opened Product Varies (e.g., γ-amino derivative)VariesVariesVery polar, complex NMR signals.
Unreacted Starting Material 2,5-Dichloropyrimidine148.96149.0Non-polar, early eluting peak.

Recommended Analytical Protocol: HPLC-MS

This protocol is a robust starting point for monitoring the reaction and identifying by-products.

  • Instrumentation: HPLC with UV detector coupled to a Mass Spectrometer (ESI source).

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 5
    5.0 95
    7.0 95
    7.1 5

    | 9.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • UV Detection: 254 nm

  • MS Detection: ESI Positive Mode, Scan range 100-800 m/z.

References

  • Decomposition of Aryl Azetidines. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH). [Link]

  • Nucleophilic Substitution on Pyrimidines. Journal of the Chemical Society C. [Link]

  • Synthesis of Alkyl Azetidines. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Regioselectivity in Pyrimidine Substitution. Chemistry Stack Exchange. [Link]

  • Synthesis of Carboxylic Acid Derivatives. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

  • Synthesis of Azetidine Derivatives. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Reactivity of Azetidines. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Synthesis of 2-Azetidinones. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Analytical Methods for Carboxylic Acids. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]

  • By-products in C-H Arylation. (2021). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2018). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]

  • Palladium-catalyzed N-arylation reactions. (2001). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar. [Link]

  • Asymmetric Synthesis of L-azetidine-2-carboxylic Acid. (1999). Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. PubMed. [Link]

  • Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. Wikipedia. [Link]

  • Biosynthesis of Azetidine-2-carboxylic acid. (1975). Biosynthesis of the polyoxins, nucleoside peptide antibiotics: a new metabolic role for L-isoleucine as a precursor for 3-ethylidene-L-azetidine-2-carboxylic acid (polyoximic acid). PubMed. [Link]

  • Aza-Michael Addition for Azetidine Synthesis. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... PubMed Central. [Link]

  • Synthesis of Azetidine-Based Scaffolds. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health (NIH). [Link]

  • Determination of azetidine-2-carboxylic acid. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. [Link]

  • Synthesis of Oxopyrrolidine-3-carboxylic Acid Derivatives. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health (NIH). [Link]

  • Nucleophilic Aromatic Substitution Introduction. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

Sources

Technical Support Center: 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the handling and stability of this compound. The information herein is synthesized from established chemical principles and data from structurally related molecules to offer practical and scientifically grounded guidance.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter, providing potential causes and step-by-step protocols for resolution.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, suggesting degradation. What are the likely causes and how can I troubleshoot this?

Answer:

Unexpected peaks are often indicative of compound degradation. For this molecule, the primary suspects are hydrolysis of the 2-chloropyrimidine ring and decomposition of the azetidine ring.

Potential Causes & Explanations:

  • Hydrolysis of the 2-Chloropyrimidine Moiety: The pyrimidine ring is electron-deficient due to the two nitrogen atoms, making it susceptible to nucleophilic attack.[1][2] The chlorine atom at the C2 position is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.[3] Water or other nucleophiles present in your solvent or buffer system can displace the chloride, leading to the formation of a 2-hydroxypyrimidine derivative. This reaction is often pH-dependent.

  • Azetidine Ring Instability: The four-membered azetidine ring possesses significant ring strain, making it prone to decomposition under certain conditions, particularly in acidic environments.[4] This can lead to ring-opening reactions, resulting in various degradation products.

  • Photodegradation: Pyrimidine derivatives can be sensitive to ultraviolet (UV) light, which can induce photolytic decomposition.[1]

Troubleshooting Workflow:

Troubleshooting_Workflow start Unexpected Peaks Observed check_solvent Analyze Solvent/Buffer Composition start->check_solvent ph_check Measure pH of the Solution start->ph_check storage_check Review Storage Conditions (Light/Temp) start->storage_check hydrolysis_suspected Hypothesis: Hydrolysis check_solvent->hydrolysis_suspected ring_opening_suspected Hypothesis: Azetidine Ring Opening ph_check->ring_opening_suspected photodegradation_suspected Hypothesis: Photodegradation storage_check->photodegradation_suspected low_temp Store at Recommended Low Temperature storage_check->low_temp use_aprotic Use Aprotic Solvents (e.g., Acetonitrile, DMSO) hydrolysis_suspected->use_aprotic If nucleophilic solvents used buffer_ph Adjust to Neutral or Slightly Basic pH (7.0-8.0) ring_opening_suspected->buffer_ph If pH is acidic protect_from_light Use Amber Vials/Protect from Light photodegradation_suspected->protect_from_light If exposed to light reanalyze Re-analyze Sample by HPLC/LC-MS use_aprotic->reanalyze buffer_ph->reanalyze protect_from_light->reanalyze low_temp->reanalyze

Caption: Troubleshooting workflow for unexpected analytical peaks.

Experimental Protocols:

  • Solvent System Evaluation:

    • Prepare fresh solutions of the compound in aprotic solvents such as acetonitrile or DMSO for your analytical standards.

    • If aqueous buffers are necessary, prepare them fresh and consider degassing to remove dissolved oxygen.

    • Run a time-course study by analyzing the sample at different time points (e.g., 0, 2, 4, 8 hours) to monitor the appearance of degradation products.

  • pH Stability Assessment:

    • Prepare solutions in a range of buffers (e.g., pH 3, 5, 7.4, 9).

    • Incubate the solutions at a controlled temperature and analyze by HPLC at set intervals.

    • This will help identify the optimal pH range for stability. Based on general principles for N-substituted azetidines, avoiding acidic conditions is recommended.[4]

  • Photostability Test:

    • Prepare two sets of solutions. Wrap one set in aluminum foil to protect it from light and expose the other set to ambient laboratory light or a controlled light source.

    • Analyze both sets by HPLC over time to determine if light exposure is contributing to degradation.

Issue 2: Loss of Biological Activity After Storage

Question: My stock solution of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid has lost its biological activity. What could be the reason, and how can I prevent this?

Answer:

Loss of biological activity is a strong indicator of chemical degradation. The same factors that cause unexpected analytical peaks are likely responsible.

Potential Causes & Explanations:

  • Improper Solvent Choice for Long-Term Storage: Storing the compound in protic or nucleophilic solvents (e.g., methanol, water) can lead to slow but significant hydrolysis of the 2-chloropyrimidine moiety over time.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture into your stock solution and may accelerate degradation.

  • Inappropriate Storage Temperature: While refrigeration or freezing is generally recommended, the stability at these temperatures in a particular solvent may not have been established.

Preventative Measures and Best Practices:

ParameterRecommendationRationale
Storage Solvent Anhydrous DMSO or acetonitrileMinimizes the risk of hydrolysis of the 2-chloropyrimidine.
Storage Temperature -20°C or -80°CReduces the rate of potential degradation reactions.
Aliquoting Prepare single-use aliquotsAvoids multiple freeze-thaw cycles.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Protects against air-sensitive degradation pathways, although less common for this structure.

Protocol for Preparing and Storing Stock Solutions:

  • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh out the desired amount in a controlled environment (e.g., a glove box or a low-humidity room).

  • Dissolve the compound in a suitable anhydrous aprotic solvent (e.g., DMSO) to the desired concentration.

  • Dispense the stock solution into single-use aliquots in amber vials.

  • Store the aliquots at -20°C or -80°C.

  • For use, thaw an aliquot completely and use it for the experiment. Discard any unused portion of the thawed aliquot.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for the solid compound?

A1: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, keeping it at -20°C is recommended to minimize any potential slow degradation.

Q2: Is 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid sensitive to acidic or basic conditions?

A2: While specific data for this molecule is unavailable, based on its structural components, it is likely sensitive to both.

  • Acidic conditions: Can promote the ring-opening of the strained azetidine ring.[4]

  • Basic conditions: Can facilitate the hydrolysis of the 2-chloropyrimidine.[5] It is advisable to maintain solutions at a neutral pH (around 7.0-7.4) unless experimental conditions require otherwise.

Q3: Can I expect this compound to be reactive with primary or secondary amines in my experimental system?

A3: Yes, the 2-chloropyrimidine moiety is highly susceptible to nucleophilic aromatic substitution by amines.[3][6] If your experimental setup includes primary or secondary amines, you should be aware of the potential for a reaction where the amine displaces the chlorine atom on the pyrimidine ring. This is a known reaction for 2-chloropyrimidines.[7]

SNAr_Reaction cluster_0 Nucleophilic Aromatic Substitution (SNAr) Compound 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid Product 2-Amino-substituted Product Compound->Product + R2NH (Nucleophilic Attack) Amine Primary/Secondary Amine (R2NH)

Caption: Potential reaction with amine nucleophiles.

Q4: Are there any known incompatibilities I should be aware of?

A4: Avoid strong oxidizing agents and strong acids. Strong nucleophiles, as mentioned, can also react with the compound.

Q5: What is the expected solubility of this compound?

A5: While detailed solubility data is not published, compounds of this nature are typically soluble in organic solvents like DMSO and DMF, and may have limited solubility in alcohols and water. It is recommended to perform a small-scale solubility test for your specific application.

References

Sources

Technical Support Center: Enhancing the Solubility of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound. This guide provides in-depth, evidence-based strategies and troubleshooting advice to optimize your experimental outcomes.

Understanding the Molecule: Key Physicochemical Properties

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a molecule of interest in pharmaceutical research. Its structure, featuring a carboxylic acid group, an azetidine ring, and a chloropyrimidine moiety, presents a unique set of solubility challenges and opportunities. The carboxylic acid group suggests that its solubility will be highly dependent on pH.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid?

A1: The solubility of this compound is primarily governed by its crystalline structure and the ionization state of the carboxylic acid group. As a weak acid, its solubility is expected to be significantly lower at acidic pH when it is in its neutral, non-ionized form, and will increase as the pH becomes more alkaline, leading to its ionization.[1][2][3]

Q2: My compound is precipitating out of my aqueous buffer during my experiment. What is the likely cause and how can I fix it?

A2: Precipitation is a common issue when the concentration of the compound exceeds its solubility under the specific experimental conditions (e.g., pH, temperature, buffer composition). If you are working with a buffered solution, a slight shift in pH could be enough to cause the compound to crash out.

Troubleshooting Steps:

  • Verify and Adjust pH: The first step is to re-verify the pH of your solution. For a carboxylic acid-containing compound, increasing the pH will generally increase solubility.

  • Consider Co-solvents: If pH adjustment is not an option for your experimental system, the addition of a water-miscible co-solvent can be an effective strategy.[4][5][6]

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, organic solvents can be used. The choice of solvent will depend on the downstream application. For analytical purposes, solvents like DMSO or DMF are commonly used to create stock solutions. However, for biological assays, the concentration of these solvents must be kept to a minimum to avoid toxicity. The solubilities of carboxylic acids in some organic solvents can be surprisingly enhanced by the presence of a small amount of water.[7][8]

Troubleshooting Guide: Common Solubility Issues and Solutions

Problem Potential Cause Recommended Solution
Low solubility in neutral aqueous buffer (e.g., PBS pH 7.4) The carboxylic acid is not fully ionized at this pH, limiting its solubility.Increase the pH of the buffer to 8.0 or higher to ensure complete ionization and enhanced solubility.[1][2][3]
Precipitation upon addition of stock solution (in organic solvent) to aqueous buffer The organic solvent concentration in the final solution is too high, causing the compound to precipitate.Prepare a more concentrated stock solution to minimize the volume added. Alternatively, explore the use of a different solubilization technique, such as forming a salt or using cyclodextrins.
Inconsistent results in biological assays Poor solubility can lead to inaccurate concentrations and variable results.Ensure the compound is fully dissolved before use. Consider using a formulation strategy to improve and stabilize solubility, such as an amorphous solid dispersion.[9][10][11][12][13]

Advanced Solubilization Strategies

For challenging cases where simple pH adjustment or the use of co-solvents is insufficient, more advanced techniques can be employed.

Salt Formation

Forming a salt of the carboxylic acid is a highly effective method to significantly increase its aqueous solubility and dissolution rate.[14][15][16][17] This involves reacting the acidic compound with a suitable base to form a more soluble salt.

Workflow for Salt Formation:

A Start: Insoluble Free Acid B Select a Counter-ion (e.g., Sodium, Potassium) A->B Choose appropriate base C React Acid with Base in a Suitable Solvent B->C Stoichiometric reaction D Isolate and Purify the Salt C->D Crystallization or precipitation E Characterize the Salt (e.g., pKa, Solubility) D->E Confirm salt formation F End: Soluble Salt Form E->F Proceed with experiments cluster_0 Crystalline Form cluster_1 Amorphous Solid Dispersion A Low Energy Stable Crystal Lattice Low Solubility B High Energy Drug Dispersed in Polymer Enhanced Solubility A->B Formulation Process (e.g., Spray Drying)

Caption: Comparison of crystalline and amorphous solid dispersion states.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
  • Solubility enhancement with amorphous solid dispersions. Seppic.
  • Amorphous solid dispersions for enhanced drug solubility and stability. Technobis.
  • Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience.
  • Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed.
  • Why salt formation of weak acid increases the drug solubility? ResearchGate.
  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Dr.Oracle.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health.
  • [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. PubMed.
  • Salt formation to improve drug solubility. PubMed.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results.
  • solubility enhancement and cosolvency by madhavi. Slideshare.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.

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Technical Support Center: Scale-Up Synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the synthesis and purification of this important building block.

Introduction

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, combining a reactive chloropyrimidine moiety with a strained azetidine ring and a carboxylic acid functional group, presents unique challenges during scale-up synthesis. This guide aims to address these challenges by providing practical, experience-based solutions and a thorough understanding of the underlying chemical principles.

Synthetic Pathway Overview

The most common synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between a suitable azetidine-3-carboxylic acid derivative and a dichloropyrimidine, followed by deprotection.

graph Synthetic_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Ethyl Azetidine-3-carboxylate"]; B [label="2,5-Dichloropyrimidine"]; C [label="Ethyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate"]; D [label="1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid"];

A -> C [label="SNAr Reaction\n(Base, Solvent)"]; B -> C; C -> D [label="Hydrolysis\n(e.g., LiOH, H2O/THF)"]; }

Caption: General synthetic route to the target molecule.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid in a question-and-answer format.

Issue 1: Low Yield in the SNAr Coupling Reaction

Question: We are experiencing low yields (below 60%) in the SNAr reaction between ethyl azetidine-3-carboxylate and 2,5-dichloropyrimidine. What are the likely causes and how can we optimize this step?

Answer: Low yields in this SNAr reaction are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Regioselectivity Issues: Nucleophilic attack can occur at either the C2 or C5 position of the pyrimidine ring. While the C2 position is generally more activated in 2,5-dichloropyrimidine, reaction conditions can influence the regioselectivity. The formation of the undesired C5-substituted isomer can significantly reduce the yield of the target intermediate.[1]

    • Solution: Employing a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (e.g., 80-100 °C) can favor the desired C2 substitution. Careful monitoring of the reaction by HPLC is crucial to determine the ratio of regioisomers.

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reactivity.

    • Solution:

      • Temperature: Gradually increase the reaction temperature in increments of 10 °C. Ensure the temperature does not exceed the decomposition point of the reactants or product.

      • Base: Ensure at least two equivalents of a suitable base are used to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the azetidine nitrogen.

      • Solvent: Polar aprotic solvents like DMSO or DMF are generally preferred as they can solvate the cation, leaving the nucleophile more reactive.[2]

  • Side Reactions: Dimerization of the dichloropyrimidine or reaction with residual water can lead to byproducts.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.

graph SNAr_Troubleshooting { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low SNAr Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Check Regioisomer Ratio (HPLC)", shape=diamond, style=filled, fillcolor="#FBBC05"]; A1_Good [label="Ratio > 95:5 (C2:C5)", shape=box]; A1_Bad [label="Significant C5 isomer", shape=box]; Q2 [label="Reaction Completion?", shape=diamond, style=filled, fillcolor="#FBBC05"]; A2_Incomplete [label="Incomplete Conversion", shape=box]; A2_Complete [label="Reaction Complete", shape=box]; Sol1 [label="Optimize Base/Solvent/Temp for C2 selectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol2 [label="Increase Temp/Time, Check Base Stoichiometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol3 [label="Investigate Work-up/Isolation Losses", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1_Good [label="Yes"]; Q1 -> A1_Bad [label="No"]; A1_Bad -> Sol1; A1_Good -> Q2; Q2 -> A2_Incomplete [label="No"]; Q2 -> A2_Complete [label="Yes"]; A2_Incomplete -> Sol2; A2_Complete -> Sol3; }

Caption: Troubleshooting workflow for low SNAr yield.
Issue 2: Difficulties in Isolating the Final Product after Hydrolysis

Question: After saponification of the ethyl ester, we are struggling with the isolation of the final zwitterionic product. Adjusting the pH leads to an emulsion or poor precipitation. How can we improve the work-up and isolation?

Answer: The zwitterionic nature of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid makes its isolation challenging. The molecule possesses both a basic azetidine nitrogen and an acidic carboxylic acid, leading to high water solubility and amphoteric behavior.

  • pH Adjustment: The key to successful isolation is to carefully adjust the pH to the isoelectric point (pI) of the molecule, where its net charge is zero and its solubility in water is at a minimum.

    • Procedure: After hydrolysis, cool the reaction mixture in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH closely. The pI for similar structures is often in the range of pH 3-5. You may need to determine the optimal pH for precipitation empirically.

  • Crystallization:

    • Solvent System: Once the product precipitates, it may be amorphous. To obtain a crystalline solid, consider recrystallization from a mixed solvent system. A common approach is to dissolve the crude product in a minimal amount of hot water and then slowly add a miscible organic solvent in which the product is less soluble (e.g., isopropanol, acetone, or acetonitrile) until turbidity is observed.[3][4] Allow the solution to cool slowly to promote crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, seeding the solution at the point of supersaturation can induce crystallization and improve the crystal form.

  • Extraction with Organic Solvents: Direct extraction is often difficult due to the zwitterionic nature. However, if the product remains in the aqueous layer, you can try to extract it after converting it to a more organic-soluble form. This is generally less preferred for the final product but can be useful for intermediate purification steps.

Parameter Recommendation Rationale
pH for Precipitation Empirically determine, likely pH 3-5At the isoelectric point, the molecule has minimal water solubility.
Crystallization Solvent Water/Isopropanol, Water/AcetonitrileA mixed solvent system can help in obtaining a crystalline solid.[3][4]
Cooling Rate Slow coolingPromotes the formation of larger, purer crystals.
Issue 3: Impurity Profile of the Final Product

Question: Our final product shows several impurities by HPLC analysis. What are the likely impurities and how can we control them?

Answer: A number of impurities can arise during the synthesis. Understanding their origin is key to controlling them.

  • Unreacted Starting Materials: Incomplete reaction in either the SNAr or hydrolysis step will lead to the presence of starting materials in the final product.

    • Control: Monitor reaction completion by HPLC. For the SNAr step, consider increasing reaction time or temperature. For the hydrolysis, ensure sufficient equivalents of base and adequate reaction time.

  • Regioisomer: As discussed, the 1-(5-chloropyrimidin-4 -yl)azetidine-3-carboxylic acid is a potential impurity.

    • Control: Optimize the SNAr reaction conditions for C2 selectivity. This impurity can be difficult to remove by crystallization, so controlling its formation is critical.

  • Hydrolysis of the Chloro Group: The chloro group on the pyrimidine ring can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures during the saponification step, leading to the corresponding hydroxypyrimidine derivative.

    • Control: Perform the hydrolysis at a lower temperature (e.g., room temperature or slightly above) for a longer period. Use a milder base like lithium hydroxide.

  • Dimerization Byproducts: Self-condensation of the starting materials or intermediates can lead to dimeric impurities.

    • Control: Maintain a controlled addition rate of reagents and ensure efficient mixing to avoid localized high concentrations.

Impurity Potential Source Control Strategy
Ethyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylateIncomplete hydrolysisIncrease hydrolysis time/temperature or base equivalents.
2,5-DichloropyrimidineIncomplete SNAr reactionDrive the SNAr reaction to completion.
1-(5-chloropyrimidin-4-yl)azetidine-3-carboxylic acidPoor regioselectivity in SNArOptimize SNAr reaction conditions (base, solvent, temperature).
1-(5-hydroxypyrimidin-2-yl)azetidine-3-carboxylic acidHydrolysis of the chloro groupUse milder hydrolysis conditions (lower temperature, LiOH).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the scale-up synthesis?

For the azetidine component, it is advisable to start with a protected form, such as ethyl azetidine-3-carboxylate, to avoid side reactions involving the carboxylic acid group during the SNAr reaction. For the pyrimidine component, 2,5-dichloropyrimidine is the most common starting material.

Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for monitoring reaction progress, determining the ratio of regioisomers, and assessing the purity of the final product. A reverse-phase C18 column with a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point for method development.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Essential for structural confirmation of the intermediate and final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.

Q3: Are there any safety considerations for this synthesis?

Yes, several safety precautions should be taken:

  • 2,5-Dichloropyrimidine: Is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: DMF and NMP are reproductive toxins and should be handled with care.

  • Exothermic Reactions: The SNAr reaction can be exothermic. On a large scale, ensure adequate cooling capacity and consider a controlled rate of addition of reagents.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate
  • To a stirred solution of ethyl azetidine-3-carboxylate (1.0 eq.) and 2,5-dichloropyrimidine (1.1 eq.) in anhydrous DMF (10 volumes), add diisopropylethylamine (2.5 eq.).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by HPLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 volumes).

  • Wash the organic layer with water (3 x 10 volumes) and brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester.

Protocol 2: Hydrolysis to 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid
  • Dissolve the ethyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate (1.0 eq.) in a mixture of THF (5 volumes) and water (5 volumes).

  • Add lithium hydroxide monohydrate (1.5 eq.) to the solution and stir at room temperature for 8-16 hours, monitoring the reaction by HPLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully adjust the pH to approximately 3.5 with 1M HCl.

  • Stir the resulting suspension at 0-5 °C for 1 hour.

  • Filter the precipitate, wash with cold water, and then with a cold organic solvent (e.g., isopropanol).

  • Dry the solid under vacuum to obtain the final product.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. BenchChem.
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  • Bolte, B., et al. (2022). A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut. MDPI.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.
  • Google Patents. (2000).
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  • Wu, G., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Google Patents. (1983). Azetidine derivatives and a process for their production.
  • BOC Sciences. (n.d.).
  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412.
  • Google Patents. (2015). Azetidine compounds, compositions and methods of use.
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  • St. Jean, D. J., Jr., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(22), 5051–5054.
  • Rojas-Lima, S., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
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  • Legros, F., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC.
  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Wouters, R., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
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Technical Support Center: Chiral Separation of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the chiral separation of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the resolution of this and structurally related chiral molecules.

Introduction: The Significance of Chiral Purity

The biological activity of chiral molecules, such as 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[1] Consequently, the ability to resolve and analyze these enantiomers with high purity is critical in drug discovery and development. This guide provides troubleshooting for the most common and effective methods for chiral separation: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and classical resolution via diastereomeric salt formation.

Part 1: Chiral Chromatography (HPLC & SFC) Troubleshooting Guide

Chiral chromatography is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[] However, achieving optimal resolution requires careful method development and troubleshooting.

Q1: I am observing poor or no resolution between the enantiomer peaks. What are the likely causes and how can I fix it?

A1: Poor resolution is the most common issue in chiral method development. The root cause typically lies in one of three areas: the chiral stationary phase (CSP), the mobile phase composition, or the chromatographic conditions.

Causality & Solution Pathway:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers and the chiral selector on the CSP. If the chosen CSP does not provide adequate stereoselective interactions, no amount of mobile phase optimization will achieve separation.

    • Solution: Screen a variety of CSPs with different chiral selectors. For a molecule like 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, which contains a carboxylic acid, a pyrimidine ring, and an azetidine ring, CSPs with selectors capable of hydrogen bonding, π-π interactions, and dipole-dipole interactions are recommended. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[3][4][5]

  • Suboptimal Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP. An incorrect mobile phase can lead to co-elution.

    • Solution:

      • For HPLC (Normal Phase): Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol).[6]

      • For HPLC (Reversed Phase): Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol).[7]

      • For SFC: Modify the percentage of the co-solvent (typically an alcohol like methanol or ethanol) in the supercritical CO2.[][5]

      • Additives: For acidic compounds like the one , adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape and selectivity.[8]

  • Incorrect Temperature or Flow Rate: Chiral separations can be sensitive to temperature and flow rate.

    • Solution:

      • Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, though it may also increase retention time and peak broadening.[9]

      • Flow Rate: Reducing the flow rate can increase the interaction time between the enantiomers and the CSP, often leading to better resolution.[4][9]

Q2: My peaks are splitting or showing shoulders. What is causing this and how do I resolve it?

A2: Peak splitting can be a frustrating issue, and it's important to determine if it's affecting all peaks or just the analyte peaks.

Causality & Solution Pathway:

  • Issue Affecting All Peaks: If every peak in the chromatogram is split, the problem is likely mechanical or related to the column's physical state.

    • Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit, disrupting the flow path.[10][11]

      • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If this fails, the frit may need to be replaced.[10]

    • Column Void: A void or channel can form at the head of the column due to settling of the packing material.[10][11] This causes some analyte molecules to travel a shorter path, resulting in a split peak.

      • Solution: This usually indicates the end of the column's life, and column replacement is the most reliable solution.[11]

  • Issue Affecting Only Analyte Peaks: If only the enantiomer peaks are split, the issue is more likely chemical or methodological.

    • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[4]

      • Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.[4]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or splitting.

      • Solution: Reduce the injection volume or the sample concentration.[10]

    • On-Column Degradation or Isomerization: The analyte may be unstable under the chromatographic conditions.

      • Solution: Investigate sample stability. Adjust mobile phase pH or temperature if degradation is suspected.

Q3: I'm observing significant peak tailing. What are the common causes and solutions?

A3: Peak tailing, where the back half of the peak is drawn out, is often caused by secondary, undesirable interactions between the analyte and the stationary phase.

Causality & Solution Pathway:

  • Secondary Interactions: The carboxylic acid group on your molecule can interact strongly with residual silanol groups on the silica support of the CSP, leading to tailing.

    • Solution: Add a competitive agent to the mobile phase. For an acidic analyte, adding a small amount of a stronger acid like trifluoroacetic acid (TFA) or formic acid (0.1% is a common starting point) can occupy these active sites and improve peak shape.[8]

  • Column Contamination: Accumulation of strongly retained impurities on the column can also create active sites that cause tailing.

    • Solution: Implement a column washing procedure. For polysaccharide-based columns, specific regeneration procedures using solvents like dimethylformamide (DMF) or ethyl acetate may be recommended by the manufacturer.[12]

  • Mismatched pH: If using reversed-phase HPLC, the pH of the mobile phase can affect the ionization state of the carboxylic acid, influencing its retention and peak shape.

    • Solution: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid to keep it in its neutral form, which generally results in better chromatography.

Experimental Workflow & Data Presentation

A systematic approach to method development is crucial. The following workflow and data tables provide a structured starting point.

Workflow for Chiral HPLC/SFC Method Development

Chiral_Method_Development cluster_prep Preparation cluster_screen Screening Phase cluster_eval Evaluation cluster_opt Optimization A Define Analyte Properties (pKa, solubility) B Prepare Stock Solution (in mobile phase or weak solvent) A->B C Select 3-4 CSPs (e.g., Amylose, Cellulose, Pirkle-type) B->C D Screen Mobile Phases (NP, RP, SFC co-solvents) C->D E Evaluate Resolution (Rs) and Selectivity (α) D->E F Resolution > 1.5? E->F G Optimize Conditions: - Mobile Phase Ratio - Additives - Temperature - Flow Rate F->G H Final Validated Method F->H Yes G->E Re-evaluate G->H

Caption: A systematic workflow for chiral method development.

Table 1: Example Screening Conditions for Chiral HPLC

ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Column Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Heptane:Isopropanol (90:10 v/v) + 0.1% TFAAcetonitrile:Water (60:40 v/v) + 0.1% Formic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 254 nmUV at 254 nm

Table 2: Example Screening Conditions for Chiral SFC

ParameterCondition CCondition D
Column Cellulose tris(3,5-dimethylphenylcarbamate)Immobilized Pirkle-type CSP
Mobile Phase CO2:Methanol (80:20 v/v)CO2:Ethanol (85:15 v/v) + 0.1% TFA
Back Pressure 150 bar150 bar
Flow Rate 3.0 mL/min3.0 mL/min
Temperature 40 °C35 °C
Detection UV at 254 nmUV at 254 nm

Part 2: Diastereomeric Salt Resolution Troubleshooting Guide

This classical method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base to form diastereomeric salts.[1][13] These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization.[1][13]

Q4: I've formed diastereomeric salts, but I'm not getting any selective crystallization. What should I try?

A4: The success of this method hinges on the difference in solubility between the two diastereomeric salts in a given solvent system.

Causality & Solution Pathway:

  • Inappropriate Resolving Agent: The chosen chiral base may not form salts with a significant solubility difference.

    • Solution: Screen a variety of commercially available chiral bases. Common choices for resolving acidic compounds include brucine, strychnine, quinine, and (R)- or (S)-1-phenylethylamine.[1][13][14]

  • Poor Solvent Choice: The solvent system is critical. An ideal solvent will have a large solubility difference for the two diastereomeric salts at a given temperature.

    • Solution: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). Sometimes, the stereochemistry of the less-soluble salt can even be reversed by changing the solvent.[15]

  • Supersaturation Issues: The solution may be too dilute or too concentrated, preventing selective crystallization.

    • Solution: Experiment with different concentrations. Try slowly cooling the saturated solution or using anti-solvent addition (adding a solvent in which the salts are less soluble) to induce crystallization.

Q5: I've isolated crystals, but the enantiomeric excess (ee) is low. How can I improve the purity?

A5: Low enantiomeric excess after the initial crystallization is common.

Causality & Solution Pathway:

  • Co-precipitation: The more soluble diastereomer may have co-precipitated with the less soluble one.

    • Solution: Perform recrystallization. Dissolve the isolated crystals in a minimal amount of hot solvent and allow them to cool slowly. This process can be repeated until the desired enantiomeric purity is achieved.[13]

  • Incomplete Salt Formation: The stoichiometry of the acid-base reaction might be off.

    • Solution: Ensure you are using the correct molar equivalents of the chiral resolving agent. Sometimes using slightly less than one equivalent of the resolving agent can improve the purity of the initially precipitated salt.

Workflow for Diastereomeric Salt Resolution

Salt_Resolution_Workflow A Racemic Acid + Chiral Base B Solvent Screening (Vary polarity and mixtures) A->B C Formation of Diastereomeric Salts ((R)-Acid-(S)-Base & (S)-Acid-(S)-Base) B->C D Selective Crystallization (Cooling, Anti-solvent) C->D E Isolate Less Soluble Salt (Filtration) D->E F Check Enantiomeric Excess (ee) (via Chiral HPLC) E->F G ee sufficient? F->G H Recrystallize Salt G->H No I Liberate Free Acid (Acid/Base treatment) G->I Yes H->E J Isolate Pure Enantiomer I->J

Caption: A typical workflow for chiral resolution by diastereomeric salt crystallization.

Part 3: Frequently Asked Questions (FAQs)

Q6: Between chiral chromatography and diastereomeric salt resolution, which method should I choose?

A6: The choice depends on the scale and goal of your separation.

  • Chiral Chromatography (HPLC/SFC): Excellent for both analytical (purity determination) and preparative scale. It is generally faster for method development and can provide very high enantiomeric purity.[16] SFC is often preferred for preparative work due to faster separations and reduced use of organic solvents.[][3]

  • Diastereomeric Salt Resolution: A more classical technique that can be very cost-effective for large-scale (multi-gram to kilogram) separations, as it does not require expensive chiral columns or large volumes of chromatographic solvents. However, method development can be more time-consuming and empirical.[14]

Q7: Can I use enzymatic resolution for this compound?

A7: Enzymatic resolution is a possibility, particularly for carboxylic acids and their derivatives. This method uses an enzyme that selectively reacts with one enantiomer, allowing for separation of the reacted and unreacted forms. For instance, a lipase could be used to selectively esterify one enantiomer of the carboxylic acid. While specific enzymes for 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid are not documented in the provided search results, hydrolases have been shown to act stereospecifically on azetidine-2-carboxylate, suggesting that screening for suitable enzymes could be a viable, albeit more involved, strategy.

Q8: My column performance has degraded over time. Can it be restored?

A8: Yes, in many cases, performance can be restored. For polysaccharide-based chiral columns, performance degradation like peak tailing or loss of selectivity after extensive use can often be reversed with a regeneration procedure.[12] These procedures typically involve flushing the column with strong, sometimes "forbidden," solvents like DMF, DCM, or ethyl acetate to remove strongly adsorbed contaminants. Crucially, you must confirm that your column is an immobilized (bonded) phase, not a coated phase, as these solvents will irreversibly damage coated CSPs. [12] Always follow the manufacturer's specific guidelines for column regeneration.

References

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (2021). Daicel Chiral Technologies. [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025). NIH. [Link]

  • 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. [Link]

  • Chiral resolution. (n.d.). Wikipedia. [Link]

  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. (n.d.). RSC Publishing. [Link]

  • Understanding Split Peaks. (n.d.). LC Troubleshooting Bible. [Link]

  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (n.d.). The Analytical Scientist. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Peak Splitting in HPLC: Causes and Solutions. (n.d.). Separation Science. [Link]

  • Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC. (2017). LCGC International. [Link]

  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening | Request PDF. (n.d.). ResearchGate. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PubMed Central. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Chromatographic separation of the enantiomers by SFC for ~ 1 mg/mL of a pharmaceutical development. (n.d.). ResearchGate. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. [Link]

  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. (2019). Pharmacia. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • Practical asymmetric preparation of azetidine-2-carboxylic acid. (2005). PubMed. [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. (n.d.). MDPI. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (1987). PubMed. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (n.d.). PubMed. [Link]

Sources

Technical Support Center: Protecting Group Strategies for 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the synthetic complexities of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. This molecule presents a unique challenge due to its trifecta of reactive sites: a nucleophilic secondary amine within a strained azetidine ring, a modifiable carboxylic acid, and an electron-deficient chloropyrimidine ring susceptible to nucleophilic aromatic substitution.

This guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights and troubleshooting strategies to ensure your synthetic campaigns are both efficient and successful. We will move beyond simple protocols to explain the underlying chemical logic, empowering you to make informed decisions for your specific experimental context.

Core Concepts: Strategic Planning for Protection

The primary challenge with this substrate is chemoselectivity. A successful strategy requires careful consideration of your overall synthetic goal to determine which functional group to protect, in what order, and with what type of protecting group. The key is to employ an "orthogonal" strategy, where each protecting group can be removed under specific conditions without affecting the others.[1][2][3]

Before embarking on your synthesis, consider the following workflow to select the optimal protection strategy.

G cluster_paths cluster_strats start Synthetic Goal Defined? q1 What is the next key transformation? start->q1 path_cooh Reaction at Azetidine-N (e.g., Alkylation) q1->path_cooh Amine Reactivity Needed path_n Reaction at Carboxylic Acid (e.g., Amide Coupling) q1->path_n Carboxyl Reactivity Needed path_both Multi-step synthesis requiring sequential modification of both sites q1->path_both Both Sites to be Modified strat_cooh Strategy: 1. Protect COOH (Esterification) 2. Perform N-reaction 3. Deprotect COOH path_cooh->strat_cooh strat_n Strategy: 1. Protect Azetidine-N (e.g., Boc) 2. Perform COOH reaction 3. Deprotect Azetidine-N path_n->strat_n strat_ortho Strategy: Use Orthogonal Protecting Groups (e.g., Boc for N, Benzyl or Allyl for COOH) path_both->strat_ortho end Proceed to Protocol strat_cooh->end strat_n->end strat_ortho->end

Caption: Decision workflow for selecting a protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: Which functional group should I protect first, the carboxylic acid or the azetidine nitrogen?

The order of protection is dictated entirely by your subsequent synthetic step.

  • Protect the Nitrogen First: If your next step is a reaction involving the carboxylic acid, such as forming an amide bond, you must protect the azetidine nitrogen. The unprotected nitrogen is nucleophilic and would compete in the coupling reaction. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose, effectively masking the nitrogen's nucleophilicity.[4][5]

  • Protect the Carboxylic Acid First: If your goal is to perform a reaction at the nitrogen, you should first protect the carboxylic acid, typically as an ester. This prevents the acidic proton from interfering with base-mediated reactions.

Q2: What are the best protecting groups for the carboxylic acid, keeping the chloropyrimidine in mind?

Esters are the most common protecting groups for carboxylic acids.[6][7] The choice depends on the desired deprotection conditions and compatibility with the rest of the molecule.

Protecting GroupTypical Protection ConditionsDeprotection ConditionsCompatibility & Causality
Methyl Ester SOCl₂ in MeOH; or TMSCHN₂Saponification (e.g., LiOH, NaOH)Use with caution. The basic conditions required for removal can potentially lead to nucleophilic substitution on the sensitive 5-chloropyrimidine ring.
tert-Butyl (tBu) Ester tBu-Br & Ag₂O; or Isobutylene, H₂SO₄Strong acid (e.g., TFA, HCl)Excellent choice. Cleavage occurs under acidic conditions which are compatible with the Boc-protected amine and generally well-tolerated by the chloropyrimidine ring.[8]
Benzyl (Bn) Ester Benzyl bromide, base (e.g., Cs₂CO₃)Catalytic Hydrogenolysis (H₂, Pd/C)High Risk. Standard hydrogenolysis conditions are known to cause dehalogenation of aryl chlorides. This is generally not recommended unless specialized, non-reducing cleavage methods are used.
Allyl (All) Ester Allyl bromide, basePd(0) catalyst (e.g., Pd(PPh₃)₄) & scavengerExcellent Orthogonal Choice. Deprotection is achieved under very mild, specific conditions that will not affect Boc groups or the chloropyrimidine ring, making it ideal for complex syntheses.[9]

Q3: What is the recommended protecting group for the azetidine nitrogen?

The tert-butyloxycarbonyl (Boc) group is highly recommended.[4][10] It is easily introduced using Boc-anhydride (Boc₂O) and a mild base. Its key advantage is its stability across a wide range of reaction conditions, including basic hydrolysis and palladium-catalyzed reactions.[3] It is selectively removed only under acidic conditions (e.g., trifluoroacetic acid, TFA), making it an excellent orthogonal partner to many carboxyl protecting groups.[11]

Q4: How does the 5-chloropyrimidine moiety affect my strategy?

The 5-chloropyrimidine ring is electron-deficient and thus activated towards nucleophilic aromatic substitution (SNAr).[12] This has two major implications:

  • Avoid Strong, Hard Nucleophiles during Deprotection: Conditions like heating with strong sodium hydroxide to saponify a methyl ester could risk displacement of the chloride with a hydroxide ion.

  • Avoid Reductive Cleavage: As mentioned, standard catalytic hydrogenation to remove a benzyl group will likely also reduce the C-Cl bond, leading to the undesired des-chloro compound.

Troubleshooting Guides

Problem 1: My Boc-protection of the azetidine nitrogen is incomplete or low-yielding.

  • Symptom: TLC or LC-MS analysis shows significant starting material remaining after reaction with Boc₂O.

  • Potential Causes:

    • Insufficient Base: The reaction releases an acidic proton from the nitrogen, which must be neutralized. If the base is too weak or used in a substoichiometric amount, the reaction can stall.

    • Protonation of Azetidine: The starting material is zwitterionic in solution. The azetidine nitrogen may be protonated by the carboxylic acid, reducing its nucleophilicity.

    • Solvent Issues: Using a protic solvent like methanol can interfere with the reaction.

  • Suggested Solutions:

    • Optimize Base: Use at least 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For zwitterionic starting material, using 2.2 equivalents can improve results.

    • Change Solvent: Perform the reaction in an aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

    • Pre-form the Ester: If issues persist, consider protecting the carboxylic acid as a methyl or ethyl ester first. The resulting free-amine is more nucleophilic and will react more cleanly with Boc₂O.

Problem 2: I am losing the 5-chloro substituent during deprotection.

  • Symptom: Mass spectrometry of your final product shows a mass that is ~34.5 Da lower than expected, corresponding to the loss of chlorine and gain of hydrogen.

  • Potential Cause: You are using a reductive deprotection method, most commonly catalytic hydrogenolysis (H₂, Pd/C) to remove a benzyl (Bn) or benzyloxycarbonyl (Cbz) protecting group.

  • Suggested Solutions:

    • Avoid Hydrogenolysis: This is the most critical preventative measure. Do not use protecting groups that require this cleavage method.

    • Alternative Protecting Groups: Redesign the synthesis to use an acid-labile group (like t-butyl) or a Pd(0)-labile group (like allyl) for the carboxylic acid. These are compatible with the C-Cl bond.

Problem 3: Removal of my tert-butyl (tBu) ester is sluggish and requires harsh conditions.

  • Symptom: Treatment with standard conditions (e.g., 20-50% TFA in DCM) for several hours at room temperature does not lead to complete deprotection.

  • Potential Causes:

    • Steric Hindrance: The azetidine ring, while small, can create a sterically congested environment around the ester.

    • Insufficient Acid Strength/Concentration: The concentration of TFA may be too low, or residual base from a previous step may be neutralizing the acid.

    • Scavenger Issues: The released tert-butyl cation is a reactive electrophile that can be scavenged by electron-rich moieties or cause side reactions.

  • Suggested Solutions:

    • Increase TFA Concentration: Use neat (95%) TFA. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure.

    • Add a Scavenger: Include 1-5% of triisopropylsilane (TIS) or water in the TFA solution. TIS is a very effective scavenger for the tert-butyl cation.

    • Elevated Temperature: Gently warming the reaction to 30-40 °C can increase the rate of cleavage, but should be done with careful monitoring to prevent degradation.

Key Experimental Protocols

Protocol 1: Boc Protection of Azetidine Nitrogen

  • Setup: Suspend 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid (1.0 eq) in a mixture of Dioxane and Water (e.g., 2:1 ratio).

  • Basification: Add Sodium Bicarbonate (NaHCO₃, 2.5 eq) or another suitable base.

  • Reagent Addition: Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in Dioxane dropwise at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Workup: Once the reaction is complete, acidify the mixture to pH ~3 with cold 1N HCl.

  • Extraction: Extract the product into a suitable organic solvent like Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly or purified by flash chromatography if necessary.

Protocol 2: Orthogonal Protection & Selective Deprotection

This protocol illustrates a robust strategy for sequential modification.

G A Starting Material (Free Acid, Free Amine) B Boc-Protected Amine (Free Acid) A->B 1. Boc₂O, Base C Fully Protected (Boc-Amine, Allyl-Ester) B->C 2. Allyl-Br, Cs₂CO₃ D Amine Deprotected (Free Amine, Allyl-Ester) C->D 3a. TFA/DCM E Acid Deprotected (Boc-Amine, Free Acid) C->E 3b. Pd(PPh₃)₄, Scavenger

Caption: Orthogonal protection scheme and selective deprotection pathways.

  • Step 1: Boc Protection (A → B): Follow Protocol 1 to protect the azetidine nitrogen, yielding the Boc-protected acid.

  • Step 2: Allyl Esterification (B → C):

    • Dissolve the Boc-protected acid (1.0 eq) in DMF.

    • Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) and stir for 30 minutes.

    • Add Allyl Bromide (1.2 eq) and stir at room temperature for 4-6 hours until completion.

    • Work up by quenching with water and extracting with Ethyl Acetate. Purify by chromatography.

  • Step 3a: Selective N-Deprotection (C → D):

    • Dissolve the fully protected compound in DCM.

    • Add Trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-2 hours.

    • Remove volatiles under reduced pressure to yield the free amine with the allyl ester intact.

  • Step 3b: Selective O-Deprotection (C → E):

    • Dissolve the fully protected compound in anhydrous DCM or THF under an inert atmosphere (N₂ or Ar).

    • Add a scavenger such as pyrrolidine or dimedone (2.0 eq).

    • Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Stir at room temperature for 1-3 hours. Monitor by TLC/LC-MS.

    • Work up by filtering through celite and performing an appropriate extraction to yield the free acid with the Boc group intact.

By mastering these strategies, you can confidently manipulate this versatile building block, unlocking its potential in your drug discovery programs.

References

  • Wikipedia contributors. (2023). Protecting group. Wikipedia. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]

  • Slideshare. Protection and deprotection of carboxylic acid. [Link]

  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Medicilon. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • ResearchGate. Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. [Link]

Sources

Technical Support Center: Reaction Condition Optimization for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for azetidine ring formation. This guide is designed to provide in-depth troubleshooting and optimization strategies for chemists encountering challenges in the synthesis of this valuable heterocyclic scaffold. The inherent ring strain of the four-membered azetidine ring often presents unique synthetic hurdles.[1][2] This resource, structured in a question-and-answer format, addresses specific experimental issues with a focus on the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guides & FAQs

Issue 1: Low or No Yield of the Desired Azetidine Product

Question: My reaction is resulting in very low or no yield of the azetidine. What are the primary factors I should investigate?

Answer: Low or non-existent yields in azetidine synthesis are a common challenge, frequently linked to the high ring strain of the four-membered ring which can make its formation kinetically and thermodynamically challenging.[1] Several factors related to your reaction setup and reagents could be the root cause. Here is a systematic guide to troubleshooting:

A. Catalyst Selection and Activity
  • Verify Catalyst Loading: Insufficient catalyst can lead to incomplete conversion. For instance, in the Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, a catalyst loading of 5 mol% was identified as optimal.[1][3]

  • Consider Catalyst Deactivation: Lewis acids, often used to promote cyclization, can be neutralized by the basicity of amine nucleophiles.[1][3] Ensure your starting materials and solvents are scrupulously dry and free of basic impurities.

  • Evaluate Catalyst Suitability: The choice of catalyst is highly dependent on the reaction mechanism. For intramolecular C-H amination routes, palladium catalysts are often employed.[4][5] For epoxide ring-opening, lanthanide triflates have proven effective.[3][4] If one class of catalyst is failing, consider exploring alternative synthetic strategies.

B. Solvent and Temperature Effects
  • Solvent Choice is Critical: The polarity and coordinating ability of the solvent can dramatically influence reaction rates and selectivities. In some La(OTf)₃-catalyzed systems, coordinating solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) can lead to incomplete reactions, whereas non-coordinating solvents like 1,2-dichloroethane (DCE) are preferred.[1][3]

  • Ensure Optimal Temperature: Many azetidine ring closures require elevated temperatures to overcome the activation energy barrier. For the La(OTf)₃-catalyzed aminolysis of epoxides, refluxing in DCE is necessary for the reaction to proceed to completion.[1][3] Conversely, some reactions may require lower temperatures to prevent side reactions.

  • Reaction Time: Monitor your reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Some cyclizations may be slower than anticipated.

C. Substrate Reactivity and Protecting Groups
  • Protecting Group Compatibility: The choice of nitrogen protecting group is crucial. Some groups can interfere with the desired reaction. For example, while the La(OTf)₃ system is compatible with acid-sensitive groups like Boc, PMB, and TBS, other catalytic systems may not be.[1][6]

  • Steric Hindrance: Bulky substituents on the substrate can hinder the approach of the nucleophile or the coordination of the catalyst, thereby impeding cyclization.

  • Leaving Group Quality (for SN2 cyclizations): For intramolecular nucleophilic substitution reactions, ensure you have a sufficiently good leaving group (e.g., tosylate, mesylate, or a halide).[4][7]

Issue 2: Formation of Pyrrolidine as a Major Byproduct

Question: My reaction is producing a significant amount of the five-membered pyrrolidine ring instead of the desired four-membered azetidine. How can I favor the formation of the azetidine?

Answer: The competitive formation of a pyrrolidine ring is a classic problem in azetidine synthesis, as the formation of a five-membered ring is often kinetically and thermodynamically more favorable than a four-membered ring. Here’s how to address this issue:

A. Understanding the Regioselectivity

The formation of either azetidine or pyrrolidine is a matter of regioselectivity in the ring-closing step. For example, in the intramolecular aminolysis of a 3,4-epoxy amine, the nitrogen can attack either the C3 or C4 position of the epoxide. Attack at C3 leads to the azetidine (a 4-exo-tet cyclization), while attack at C4 results in the pyrrolidine (a 5-endo-tet cyclization).

B. Strategies to Promote Azetidine Formation
  • Catalyst Control: The choice of catalyst can strongly influence the regioselectivity. Lanthanum(III) triflate (La(OTf)₃) has been shown to effectively catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines.[3] In contrast, the same catalyst promotes the C4-selective aminolysis of trans-3,4-epoxy amines to give 3-hydroxypyrrolidines.[3]

  • Substrate Geometry: As highlighted by the La(OTf)₃ example, the stereochemistry of the starting material can be a deciding factor in the reaction outcome.

  • Solvent Effects: The reaction solvent can influence the transition state energies for the competing cyclization pathways. It is worthwhile to screen a range of solvents with varying polarities and coordinating abilities.

Issue 3: Ring-Opening of the Azetidine Product

Question: I have successfully formed my azetidine product, but it appears to be unstable and undergoes ring-opening during workup or purification. How can I prevent this?

Answer: The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, especially in the presence of strong nucleophiles or under acidic conditions.[2][8][9]

A. Factors Influencing Azetidine Stability
  • pH of the Medium: Acidic conditions can protonate the azetidine nitrogen, making the ring more susceptible to nucleophilic attack. An intramolecular ring-opening decomposition of certain N-substituted azetidines has been observed under acidic conditions.[2]

  • Substituents: The electronic nature of the substituents on the azetidine ring can impact its stability. Electron-withdrawing groups on the nitrogen can sometimes stabilize the ring, but certain protecting groups can also facilitate decomposition pathways.[10]

  • Nucleophiles: The presence of strong nucleophiles can lead to the cleavage of the azetidine ring.[10]

  • Temperature: Elevated temperatures during purification (e.g., distillation) can provide the energy needed to overcome the activation barrier for ring-opening.[10]

B. Strategies to Enhance Stability
  • Choice of N-Protecting Group: The selection of the nitrogen protecting group is critical.

    • Boc (tert-Butoxycarbonyl): While common, it is labile to strong acids like TFA.[10]

    • Cbz (Carboxybenzyl): More stable to acidic conditions than Boc and can be removed via hydrogenolysis, offering orthogonality.[10]

    • Sulfonyl (e.g., Tosyl, Nosyl): Generally stable under both acidic and basic conditions, but their strong electron-withdrawing nature can sometimes activate the ring towards nucleophilic attack.[10]

  • Careful Workup and Purification:

    • Use mild basic or neutral conditions during aqueous workup to avoid protonation of the azetidine nitrogen.

    • For purification, consider column chromatography over distillation if the compound is thermally sensitive.[11]

    • Employ liquid-liquid extraction as a preliminary purification step to remove gross impurities under mild conditions.[11]

Protecting GroupStability under Acidic ConditionsStability under Basic ConditionsRemoval ConditionsNotes
Boc Labile, especially to strong acids (e.g., TFA)[10]Generally stableStrong acid (TFA, HCl)Widely used but requires careful consideration of subsequent acidic reaction steps.
Cbz More stable than BocGenerally stableHydrogenolysis (e.g., H₂, Pd/C)Provides an orthogonal deprotection strategy.[10]
Sulfonyl Generally stableGenerally stableHarsh reductive conditions (e.g., Na/NH₃, Mg/MeOH)Can provide high stability, but removal can be challenging.[10]

Experimental Protocols

Protocol 1: General Procedure for La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[4]
  • To a solution of the cis-3,4-epoxy amine (1 equivalent) in 1,2-dichloroethane (DCE) (0.2 M), add La(OTf)₃ (5 mol%) at room temperature.

  • Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 times).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain the desired azetidine.

Visualizing Reaction Optimization

Troubleshooting Workflow for Low Azetidine Yield

low_yield_troubleshooting start Low or No Azetidine Yield catalyst Check Catalyst start->catalyst conditions Evaluate Reaction Conditions start->conditions substrate Assess Substrate start->substrate loading Verify Loading (e.g., 5 mol%) catalyst->loading deactivation Consider Deactivation (Moisture, Basicity) catalyst->deactivation suitability Is it the right catalyst for the transformation? catalyst->suitability solvent Screen Solvents (e.g., DCE vs. MeCN/THF) conditions->solvent temperature Optimize Temperature (e.g., Reflux) conditions->temperature time Monitor Reaction Over Time conditions->time protecting_group Protecting Group Compatibility? substrate->protecting_group sterics Steric Hindrance? substrate->sterics leaving_group Leaving Group Ability? substrate->leaving_group

Caption: A flowchart for systematically troubleshooting low-yield azetidine synthesis.

Competing Pathways: Azetidine vs. Pyrrolidine Formation

competing_pathways cluster_cyclization Intramolecular Aminolysis start 3,4-Epoxy Amine azetidine Azetidine Formation (4-exo-tet) start->azetidine Attack at C3 pyrrolidine Pyrrolidine Formation (5-endo-tet) start->pyrrolidine Attack at C4

Caption: Competing cyclization pathways in the synthesis of azetidines from 3,4-epoxy amines.

References

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (NIH). Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PubMed. Available at: [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. PMC. Available at: [Link]

  • Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. Available at: [Link]

  • Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. American Chemical Society. Available at: [Link]

  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Portfolio. Available at: [Link]

  • General scheme for azetidine synthesis by nucleophilic substitution. ResearchGate. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • synthesis of azetidine .pptx. Slideshare. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

  • Intramolecular Nucleophilic Substitutions. YouTube. Available at: [Link]

  • Ring-opening of azetidines. ResearchGate. Available at: [Link]

  • (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Organic Letters. Available at: [Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. Available at: [Link]

  • Azetidine. Wikipedia. Available at: [Link]

  • Formation of NH‐azetidines from terminal olefins. ResearchGate. Available at: [Link]

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"challenges in the synthesis of functionalized azetidines"

Author: BenchChem Technical Support Team. Date: January 2026

Azetidine Synthesis Technical Support Center

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Topic: Troubleshooting the Synthesis of Functionalized Azetidines

Welcome to the technical support center for functionalized azetidine synthesis. This guide is designed to provide direct, actionable solutions to common challenges encountered in the laboratory. The inherent ring strain of the four-membered azetidine core, approximately 25.4 kcal/mol, presents unique synthetic hurdles that demand careful consideration of reaction mechanics and conditions. This resource consolidates field-proven insights and troubleshooting protocols to help you navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that often arise during the planning and execution of azetidine synthesis campaigns.

Q1: Why is the synthesis of azetidines so challenging compared to pyrrolidines or piperidines?

A1: The primary challenge stems from the high ring strain of the four-membered ring. This strain manifests in several ways:

  • Thermodynamic Barrier: The formation of the azetidine ring is entropically and enthalpically less favorable than the formation of five- or six-membered rings. This often leads to competitive side reactions, such as the formation of the thermodynamically more stable pyrrolidine ring during intramolecular cyclizations.[1]

  • Increased Reactivity: The strained C-N and C-C bonds are more susceptible to nucleophilic attack and ring-opening reactions, especially under acidic or strongly nucleophilic conditions.[2][3][4] This can lead to product degradation during the reaction or purification stages.

  • Limited Commercial Building Blocks: The difficulty in synthesis translates to a less diverse and more expensive pool of commercially available starting materials compared to larger heterocycles, often necessitating multi-step preparations of precursors.

Q2: What are the most common strategies for forming the azetidine ring?

A2: Several core strategies are employed, each with its own set of advantages and challenges:

  • Intramolecular Cyclization: This is the most classical approach, typically involving a γ-amino alcohol or γ-amino halide. The nitrogen nucleophile displaces a leaving group on the γ-carbon.[5][6] While direct, this method can be plagued by low yields due to competing elimination or intermolecular reactions.[5]

  • [2+2] Cycloadditions (Aza Paternò–Büchi Reaction): This photochemical reaction between an imine and an alkene is a highly atom-economical method for directly forming the azetidine ring.[7][8][9] However, its application has historically been limited by the poor photoreactivity of many imines and challenges in controlling stereoselectivity.[7][8][9] Recent advances using visible-light photocatalysis are overcoming some of these limitations.[10][11]

  • Ring Expansion/Contraction Reactions: Methods such as the thermal isomerization of aziridines or the ring contraction of substituted pyrrolidinones offer alternative pathways.

  • Modern C-H Amination: Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool, allowing for the formation of the azetidine ring from precursors without pre-installed leaving groups.

Q3: My azetidine product appears unstable during purification (e.g., on silica gel). What's happening?

A3: Azetidines, particularly those with certain substitution patterns, can be sensitive to acid.[2] The acidic nature of standard silica gel can catalyze a ring-opening decomposition reaction.[2] This is especially prevalent for N-aryl azetidines where the azetidine nitrogen pKa is lowered, making it more susceptible to protonation which initiates ring-opening.[2]

Troubleshooting Steps:

  • Neutralize Silica Gel: Pre-treat the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent) and then packing the column with this mixture.

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or reversed-phase chromatography if the compound's polarity allows.

  • Avoid Strong Acids: Ensure all workup steps are performed under neutral or basic conditions. Avoid acidic washes if possible. If an acid wash is necessary, use a weak, dilute acid and immediately neutralize the organic layer.

Part 2: Troubleshooting Specific Synthetic Issues

This section provides detailed, protocol-oriented solutions for common experimental failures.

Issue 1: Low Yield in Intramolecular Cyclization of a γ-Amino Alcohol

Q: I'm attempting to synthesize an N-substituted azetidine from a γ-amino alcohol via tosylation followed by base-mediated cyclization, but my yield is consistently below 20%. The main side product appears to be a polymer or oligomer.

A: This is a classic problem where intermolecular reactions are outcompeting the desired intramolecular cyclization. The activated intermediate (the tosylate) is reacting with the amine of another molecule before it can react with itself.

Causality: The rate of an intramolecular reaction is concentration-independent, while the rate of an intermolecular reaction is concentration-dependent. At high concentrations, the probability of two different molecules colliding is high, favoring polymerization.

Troubleshooting Protocol:

  • Employ High-Dilution Conditions:

    • Objective: To kinetically favor the first-order intramolecular cyclization over the second-order intermolecular reaction.

    • Step-by-Step:

      • Dissolve the γ-amino alcohol tosylate in a large volume of an appropriate aprotic solvent (e.g., DMF or acetonitrile). Aim for a final concentration of 0.01 M to 0.05 M.

      • Use a syringe pump to add the solution of the substrate slowly (e.g., over 4-8 hours) to a solution of a strong, non-nucleophilic base (e.g., NaH, KHMDS) in the same solvent at an appropriate temperature (e.g., 60-80 °C).

      • Ensure efficient stirring to quickly disperse the added substrate.

    • Validation: A significant increase in the ratio of azetidine to side products should be observed by TLC or LC-MS analysis of the crude reaction mixture.

  • Optimize the Base and Leaving Group:

    • Objective: To ensure the cyclization step is rapid and irreversible.

    • Considerations:

      • Base: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) in DMF or THF is a common choice. Potassium carbonate (K2CO3) can sometimes be effective but may require higher temperatures.

      • Leaving Group: While tosylate (Ts) is common, a mesylate (Ms) or nosylate (Ns) group can be more reactive and may facilitate cyclization at a lower temperature, potentially reducing degradation pathways.

Troubleshooting Flowchart:

Caption: Decision workflow for troubleshooting low yields in cyclization.

Issue 2: Poor Regio- or Stereoselectivity in Azetidine Formation

Q: My reaction to form a 3-hydroxyazetidine via intramolecular aminolysis of a 3,4-epoxy amine is giving a mixture of the desired azetidine (4-exo-tet closure) and the isomeric 2-(hydroxymethyl)pyrrolidine (5-endo-tet closure). How can I favor the azetidine product?

A: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions and the nature of the catalyst. Baldwin's rules for ring closure can be influenced by the use of specific Lewis acids.

Causality: While 5-endo-tet cyclizations are generally favored, the use of certain Lewis acids can promote the otherwise disfavored 4-exo-tet pathway. Lanthanide(III) triflates, such as La(OTf)3, have been shown to be excellent catalysts for promoting the regioselective formation of azetidines from cis-3,4-epoxy amines.[6] The catalyst coordinates to both the epoxide oxygen and the amine nitrogen, pre-organizing the substrate in a conformation that favors attack at the C4 position to form the azetidine ring.[6][12]

Troubleshooting Protocol:

  • Implement a Lanthanide Catalyst:

    • Objective: To catalyze the desired 4-exo-tet cyclization pathway.

    • Step-by-Step Protocol:

      • Dry all glassware and solvents thoroughly. The reaction is sensitive to water.

      • Dissolve the cis-3,4-epoxy amine substrate in a dry, coordinating solvent like acetonitrile (MeCN).

      • Add 10-15 mol% of anhydrous Lanthanum(III) triflate (La(OTf)3).[6]

      • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC or LC-MS.

      • Upon completion, quench the reaction with saturated aqueous NaHCO3 and extract the product with an organic solvent.

    • Validation: A dramatic shift in the product ratio in favor of the 3-hydroxyazetidine should be observed. This method is known to proceed in high yields with excellent regioselectivity.[6]

Data Summary Table:

Catalyst SystemPredominant ProductTypical Yield (Azetidine)Reference
No Catalyst (Thermal)Pyrrolidine (5-endo)<10%General Observation
Brønsted Acid (e.g., TFA)Mixture, potential degradationVariable[2]
La(OTf)3 (15 mol%) Azetidine (4-exo) >85% [6]
Issue 3: Failure or Low Yield in Aza-Michael Addition to Form a C3-Functionalized Azetidine

Q: I am trying to perform an aza-Michael addition of a pyrazole to methyl (N-Boc-azetidin-3-ylidene)acetate, but the reaction is sluggish and gives a low yield even after prolonged reaction times. What can I do?

A: The success of an aza-Michael addition depends on the nucleophilicity of the amine, the electrophilicity of the Michael acceptor, and the choice of catalyst or base. While some aza-Michael additions proceed without a catalyst, many require activation.

Causality: The nucleophilicity of N-H heterocycles like pyrazole can be relatively low. A base is often required to deprotonate the amine, generating a more potent nucleophile. However, a strong, nucleophilic base could potentially lead to side reactions like ester hydrolysis.[13] A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often an ideal choice as it is strong enough to facilitate the reaction without causing unwanted side reactions.[13]

Troubleshooting Protocol:

  • Catalyze the Reaction with DBU:

    • Objective: To increase the rate of the aza-Michael addition by using a suitable non-nucleophilic base.

    • Step-by-Step Protocol:

      • In a dry flask, dissolve the methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 equiv) and the NH-heterocycle (e.g., pyrazole, 1.1-1.2 equiv) in a polar aprotic solvent such as acetonitrile or THF.

      • Add a catalytic amount of DBU (e.g., 10-20 mol%).

      • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction should reach completion significantly faster than the uncatalyzed version.

      • For less reactive nucleophiles, the reaction may require gentle heating or a stoichiometric amount of DBU.

    • Validation: Full conversion of the starting material to the desired aza-Michael adduct should be observed. This method has been shown to be effective for a wide range of NH-heterocycles.[13]

Mechanism Diagram:

Aza_Michael cluster_0 DBU-Catalyzed Aza-Michael Addition Pyrazole_H Pyrazole-H Pyrazole_Anion [Pyrazole]⁻ Pyrazole_H->Pyrazole_Anion + DBU DBU DBU DBU_H [DBU-H]⁺ DBU->DBU_H + H⁺ Enolate Azetidine-Enolate Intermediate Pyrazole_Anion->Enolate + Acceptor DBU_H->DBU - H⁺ Acceptor Azetidine-Acceptor Product Final Adduct Enolate->Product + [DBU-H]⁺

Caption: Catalytic cycle of DBU in aza-Michael addition.

References

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Synthesis of azetidines by aza Paternò–Büchi reactions Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Recent progress in synthesis of 3-functionalized azetidines Source: Arkivoc URL: [Link]

  • Title: Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation Source: ChemRxiv URL: [Link]

  • Title: Regioselective ring opening reactions of azetidines Source: Tetrahedron URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: Chemistry – A European Journal URL: [Link]

  • Title: Synthesis of azetidines via intermolecular [2+2] photocycloadditions a,... Source: ResearchGate URL: [Link]

  • Title: A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst Source: Molecules URL: [Link]

  • Title: Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines Source: Molecules URL: [Link]

  • Title: Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Previous strategies of azetidine forming 2 + 2 photocycloadditions and... Source: ResearchGate URL: [Link]

  • Title: Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions Source: Nature Protocols URL: [Link]

  • Title: Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions Source: Nature URL: [Link]

  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Advances URL: [Link]

  • Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The synthesis of azetidines with intramolecular cyclization of... Source: ResearchGate URL: [Link]

  • Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: Frontiers in Chemistry URL: [Link]

  • Title: Strain-release arylations for the bis-functionalization of azetidines Source: Chemical Communications URL: [Link]

  • Title: Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines Source: Molecules URL: [Link]

  • Title: Synthesis of azetidines by aza Paternò–Büchi reactions Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions Source: Nature URL: [Link]

  • Title: Functionalised Azetidines as Ligands: Species Derived by Selective Alkylation at Substituent-Nitrogen Source: Dalton Transactions URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... Source: Molecules URL: [Link]

  • Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: Frontiers in Chemistry URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Validation of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, a Novel NAMPT Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological validation of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). We will objectively compare its performance against established NAMPT inhibitors, providing the rationale behind experimental choices and detailed protocols to ensure scientific integrity.

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for signaling proteins essential for processes like DNA repair and energy metabolism.[1][2][3] Many cancer cells exhibit high metabolic rates and are heavily dependent on NAD+ for survival, making the enzymes in the NAD+ biosynthesis pathways attractive therapeutic targets.[1][3][4] The primary route for NAD+ production in mammals is the salvage pathway, where NAMPT is the rate-limiting enzyme.[3][4] Inhibition of NAMPT leads to NAD+ depletion, metabolic stress, and ultimately, apoptotic cell death in these vulnerable cancer cells.[1][5]

This guide will detail a multi-step validation process, beginning with direct biochemical assays, moving to cellular target engagement and pathway analysis, and culminating in preclinical in vivo evaluation.

Section 1: Biochemical Validation of Direct NAMPT Inhibition

The initial and most fundamental step is to confirm that 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid (herein "Test Compound") directly inhibits the enzymatic activity of NAMPT and to quantify its potency relative to known inhibitors.

Comparative Compounds:
  • FK866 (APO866): A well-characterized, highly specific, and potent non-competitive inhibitor of NAMPT, often used as a benchmark in research.[6]

  • GMX1778 (CHS-828): A potent competitive inhibitor of NAMPT that has been evaluated in clinical trials.[7][8][9]

Experimental Approach: In Vitro Coupled Enzymatic Assay

Causality: A coupled enzymatic assay is the preferred method for determining the half-maximal inhibitory concentration (IC50). This system is robust, highly sensitive, and amenable to a high-throughput microplate format. The assay works in a series of linked reactions:

  • NAMPT converts nicotinamide (NAM) to nicotinamide mononucleotide (NMN).

  • NMN is then converted to NAD+ by NMN adenylyltransferase (NMNAT).

  • The newly synthesized NAD+ is used by alcohol dehydrogenase (ADH) to reduce a substrate, producing NADH.

  • The fluorescence of NADH (excitation ~340 nm, emission ~460 nm) is measured, which is directly proportional to NAMPT activity.[10]

This multi-step approach ensures that the signal is specific to the activity of the primary enzyme, NAMPT.

Detailed Protocol: NAMPT Inhibition Assay[11][12]
  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 8.0, 10 mM MgCl₂, 1 mM DTT). Prepare stock solutions of recombinant human NAMPT, NMNAT1, ADH, ATP, PRPP, and Nicotinamide.

  • Compound Plating: Serially dilute the Test Compound, FK866, and GMX1778 in DMSO and add to a 96-well black microplate. Ensure the final DMSO concentration does not exceed 1%.

  • Enzyme Mix Addition: Prepare a master mix containing NAMPT, NMNAT1, and ADH in reaction buffer. Add this mix to each well containing the compounds.

  • Reaction Initiation: Prepare a substrate master mix containing Nicotinamide, PRPP, ATP, and ethanol. Add this mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.

  • Measurement: Read the fluorescence on a microplate reader at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the data using a non-linear regression model (log[inhibitor] vs. response) to determine the IC50 value.

Anticipated Data Summary
CompoundType of InhibitionIC50 (nM)
Test Compound CompetitiveExpected sub-nanomolar
FK866Non-competitive~0.3 nM
GMX1778Competitive<25 nM[7][8]

Section 2: Cellular Target Engagement and Pathway Validation

After confirming direct enzymatic inhibition, it is crucial to verify that the Test Compound engages NAMPT within a living cell and elicits the expected downstream biological consequences.

Workflow for Cellular Validation

G cluster_0 Cellular Validation Workflow A 1. Confirm Target Engagement (CETSA) B 2. Measure Pathway Modulation (NAD+ Depletion) A->B C 3. Assess Functional Outcome (Cell Viability/Apoptosis) B->C

Caption: Workflow for cellular validation of NAMPT inhibitors.

Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is the gold standard for confirming target engagement in a physiological context.[11][12] The principle is that a protein becomes more thermally stable when bound to a ligand.[13][14] By heating intact cells treated with a compound and measuring the amount of soluble target protein remaining, we can directly observe binding.[12] This technique validates that the compound reaches its target in the complex cellular environment, a critical step that biochemical assays cannot address.[14]

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., A431 epidermoid carcinoma) to ~80% confluency. Treat cells with the Test Compound (at 10x IC50) or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction). Quantify the amount of soluble NAMPT protein in each sample using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble NAMPT protein against the temperature for both treated and vehicle samples. A shift in the melting curve to a higher temperature for the treated sample confirms target engagement.

Cellular NAD+ Depletion Assay

Causality: The direct downstream consequence of NAMPT inhibition is the depletion of the cellular NAD+ pool.[5] Measuring cellular NAD+/NADH levels provides functional confirmation that the target engagement observed in CETSA translates into the expected enzymatic inhibition within the cell. Commercially available bioluminescent or fluorometric kits provide a sensitive and reliable method for this quantification.[15][16][17]

  • Cell Plating and Treatment: Seed cells in a 96-well white-walled plate and allow them to adhere overnight. Treat cells with a serial dilution of the Test Compound, FK866, and GMX1778 for 24-48 hours.

  • Lysis and NAD+ Cycling: Follow the manufacturer's protocol (e.g., Promega NAD/NADH-Glo™ Assay). This typically involves lysing the cells and adding a reagent that contains a reductase, a proluciferin substrate, and luciferase. The amount of NAD+ or NADH is proportional to the light signal produced.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the EC50 for NAD+ depletion by plotting the luminescent signal against the compound concentration.

Anticipated Data Summary
CompoundCETSA Tm Shift (°C)Cellular NAD+ Depletion EC50 (nM)
Test Compound Expected positive shiftExpected low nanomolar
FK866Positive Shift~1 nM
GMX1778Positive Shift~30 nM[18]

Section 3: Preclinical In Vivo Validation

The final stage of validation involves assessing the compound's efficacy in a preclinical animal model. This step is critical to understand the compound's pharmacokinetic properties, tolerability, and anti-tumor activity in a whole-organism setting.

Experimental Approach: Human Tumor Xenograft Model

Causality: A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard and essential method for evaluating the in vivo efficacy of an anti-cancer agent.[19] The A431 human epidermoid carcinoma cell line is a well-established model for such studies.[20] This model allows for the direct measurement of tumor growth inhibition, providing the most relevant preclinical data on therapeutic potential.

The NAMPT Signaling Pathway and Therapeutic Intervention

G cluster_0 NAD+ Salvage Pathway cluster_1 Downstream Cellular Processes NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP NMNAT NMNAT NAD NAD+ NMNAT->NAD ATP Metabolism Energy Metabolism (ATP Production) NAD->Metabolism DNA_Repair DNA Repair (PARPs) NAD->DNA_Repair Signaling Signaling (Sirtuins) NAD->Signaling Test_Compound Test Compound (1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid) Test_Compound->NAMPT Inhibition

Caption: Inhibition of the NAMPT-mediated NAD+ salvage pathway.

Detailed Protocol: A431 Xenograft Study[22]
  • Cell Implantation: Subcutaneously inject A431 cells suspended in Matrigel into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Test Compound, FK866).

  • Dosing: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days). Dosing levels should be determined from prior maximum tolerated dose (MTD) studies.

  • Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals. Excise tumors for weight measurement and potential pharmacodynamic analysis (e.g., measuring NAD+ levels in tumor tissue).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Anticipated Data Summary
Treatment GroupDosing RegimenFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
VehicleDaily, p.o.~15000%< 5%
Test Compound 50 mg/kg, daily, p.o.Expected significant reductionExpected > 70%Expected < 10% loss
FK86615 mg/kg, daily, i.p.Significant Reduction> 60%< 15% loss

Conclusion

This guide outlines a rigorous, multi-faceted approach to validate the biological activity of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid as a NAMPT inhibitor. By systematically progressing from biochemical potency determination to cellular target engagement and finally to in vivo efficacy, researchers can build a comprehensive data package. The objective comparison against established inhibitors like FK866 and GMX1778 provides essential context for evaluating its potential as a novel therapeutic agent. The causality-driven experimental design and detailed protocols provided herein are intended to ensure the generation of robust, reproducible, and trustworthy data for drug development professionals.

References

  • Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology. Available at: [Link]

  • Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Measure NAD+ Levels: How to Track Cellular Energy and Aging. DoNotAge.org. Available at: [Link]

  • The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors. Molecular and Cellular Biology. Available at: [Link]

  • The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Cancers. Available at: [Link]

  • What are NAMPT inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

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  • Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. SpringerLink. Available at: [Link]

  • A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. Frontiers in Oncology. Available at: [Link]

  • The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. Mayo Clinic. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Assays for Determination of Cellular and Mitochondrial NAD + and NADH Content. PubMed. Available at: [Link]

  • The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • NAD+/NADH Assay Kit (Fluorometric). Cell Biolabs, Inc. Available at: [Link]

  • Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • NAMPT pathway is involved in the FOXO3a-mediated regulation of GADD45A expression. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation. Frontiers in Oncology. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • A Negative Feedback Loop Between NAMPT and TGF-β Signaling Pathway in Colorectal Cancer Cells. OncoTargets and Therapy. Available at: [Link]

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  • An in vitro enzymatic activity assay of purified recombinant human... ResearchGate. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia. Haematologica. Available at: [Link]

  • NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • NAMPT Inhibitor Screening Assay Kit, 71276-1. Amsbio. Available at: [Link]

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A Comparative Analysis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic Acid and Other Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the novel pyrimidine-based compound, 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, with established pyrimidine inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of biochemical and cellular activities, supported by experimental data and detailed methodologies.

Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its ability to mimic the purine bases of ATP and engage in various non-covalent interactions has made it a cornerstone in the design of enzyme inhibitors.[1] Pyrimidine derivatives have found widespread application as anticancer, antiviral, and antimicrobial agents.[2] A significant number of pyrimidine-containing drugs are protein kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[1] This guide will delve into a comparative analysis of a novel pyrimidine derivative, 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, against two well-characterized pyrimidine-based inhibitors: Imatinib, a tyrosine kinase inhibitor, and Pyrimethamine, a dihydrofolate reductase (DHFR) inhibitor.

Compound Profiles: A Head-to-Head Comparison

For the purpose of this guide, we will treat 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid as a novel investigational compound and compare its hypothetical performance metrics against the established drugs Imatinib and Pyrimethamine.

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid: A Novel Pyrimidine Derivative

This compound features a 5-chloropyrimidine core linked to an azetidine-3-carboxylic acid moiety. The azetidine ring introduces conformational rigidity and potential new interaction vectors, while the chloropyrimidine is a common feature in kinase inhibitors, often occupying the ATP-binding pocket. The carboxylic acid group may provide a key interaction point with the target protein. While publicly available data on the specific biological activity of this compound is limited, its structural features suggest potential as a kinase or a DHFR inhibitor.

Imatinib (Gleevec®): The Archetypal Tyrosine Kinase Inhibitor

Imatinib is a 2-phenylaminopyrimidine derivative that revolutionized the treatment of chronic myeloid leukemia (CML).[3][4] It functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active fusion protein driving CML pathogenesis.[3][5] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing the inactive conformation and preventing the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.[3][5]

Pyrimethamine (Daraprim®): A Classic Dihydrofolate Reductase Inhibitor

Pyrimethamine is a diaminopyrimidine derivative used in the treatment of protozoal infections such as malaria and toxoplasmosis.[6][7] Its mechanism of action involves the selective inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folic acid metabolic pathway.[6][8] By inhibiting DHFR, pyrimethamine blocks the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of nucleic acids and amino acids, thus halting parasite replication.[7][8]

Comparative Performance Data

The following table summarizes the key performance indicators for our novel compound and the selected pyrimidine inhibitors. The data for 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is presented as hypothetical values for illustrative purposes.

Parameter 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid (Hypothetical) Imatinib Pyrimethamine Reference
Target(s) Kinase X, DHFRBcr-Abl, c-Kit, PDGFRDihydrofolate Reductase (DHFR)[5][9]
Mechanism of Action ATP-competitive kinase inhibition / DHFR inhibitionATP-competitive inhibition of tyrosine kinasesCompetitive inhibition of DHFR[3][8][10]
IC50 (Bcr-Abl) N/A~25 nMN/A[3]
IC50 (PDGFRα) N/A71 nMN/A[11]
IC50 (DHFR) 50 nMN/A~1.5 nM (parasitic)[10]
Cellular Potency (K562 cells) 150 nM~200 nMN/A
Cellular Potency (Toxoplasma gondii) >10 µMN/A~5 nM

In-Depth Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key experiments used to characterize and compare these pyrimidine inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced.[12]

Materials:

  • Purified recombinant kinase (e.g., Bcr-Abl)

  • Specific peptide substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit

  • White opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.[12]

  • In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

  • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit DHFR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[13]

Materials:

  • Purified recombinant DHFR

  • Dihydrofolic acid (DHF)

  • NADPH

  • Test compounds (dissolved in DMSO)

  • DHFR assay buffer

  • 96-well UV-transparent plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, NADPH, and the test compound or DMSO.

  • Add the DHFR enzyme to initiate a pre-incubation period of 10-15 minutes at room temperature, protected from light.[14]

  • Start the reaction by adding the DHF substrate.

  • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[14]

  • Calculate the rate of NADPH oxidation (decrease in absorbance over time).

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[1][2]

Materials:

  • Cancer cell line (e.g., K562 for Bcr-Abl inhibitors) or other relevant cell types

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[16][17]

Materials:

  • Intact cells

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies against the target protein

  • Western blotting or ELISA reagents

Procedure:

  • Treat intact cells with the test compound or vehicle control for a defined period.

  • Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).[17]

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Detect the amount of soluble target protein in the supernatant using Western blotting or ELISA.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[18]

Visualizing Mechanisms and Workflows

Signaling Pathway and Inhibition

G cluster_kinase Kinase Inhibition cluster_dhfr DHFR Inhibition ATP ATP Kinase Kinase (e.g., Bcr-Abl) ATP->Kinase Substrate Substrate Substrate->Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Imatinib Imatinib / Novel Inhibitor Imatinib->Kinase Inhibits Proliferation Cell Proliferation pSubstrate->Proliferation DHF Dihydrofolate DHFR DHFR DHF->DHFR THF Tetrahydrofolate DHFR->THF Pyrimethamine Pyrimethamine / Novel Inhibitor Pyrimethamine->DHFR Inhibits Nucleic_Acid_Synthesis Nucleic Acid Synthesis THF->Nucleic_Acid_Synthesis

Caption: Mechanisms of action for kinase and DHFR inhibitors.

Experimental Workflow for Inhibitor Characterization

G cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 Lead Optimization a Biochemical Assay (Kinase or DHFR) b Determine IC50 a->b c Cell Viability Assay (e.g., MTT) b->c d Determine Cellular IC50 c->d e Cellular Thermal Shift Assay (CETSA) d->e f Confirm Target Engagement e->f g Structure-Activity Relationship (SAR) f->g h In Vivo Studies g->h

Caption: A generalized workflow for the characterization of a novel enzyme inhibitor.

Conclusion

This comparative guide provides a framework for evaluating the novel pyrimidine derivative, 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, in the context of established inhibitors. By leveraging well-validated experimental protocols and comparing against benchmarks like Imatinib and Pyrimethamine, researchers can effectively profile the biochemical and cellular activities of new chemical entities. The presented methodologies for in vitro enzyme inhibition, cell viability, and target engagement assays offer a robust starting point for the comprehensive characterization of novel pyrimidine-based inhibitors, paving the way for the development of next-generation therapeutics.

References

  • ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Wikipedia. (n.d.). Pyrimethamine. [Link]

  • National Center for Biotechnology Information. (n.d.). Imatinib in Chronic Myeloid Leukemia: an Overview. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of pyrimethamine?. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pyrimethamine?. [Link]

  • Wikipedia. (n.d.). Imatinib. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?. [Link]

  • Pediatric Oncall. (n.d.). Pyrimethamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • ResearchGate. (n.d.). The IC50 (half-maximal inhibitor concentration) of imatinib against.... [Link]

  • ResearchGate. (n.d.). (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. [Link]

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The Azetidine Scaffold: A Privileged Structure in Oncology Drug Discovery - A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

The four-membered saturated azetidine ring has emerged as a cornerstone in modern medicinal chemistry, lauded for its unique structural and physicochemical properties that offer significant advantages in drug design.[1][2] Its inherent ring strain and three-dimensional character provide a rigid scaffold that can enhance binding affinity, metabolic stability, and solubility of drug candidates.[2] This guide offers a comparative analysis of several classes of azetidine-based compounds that have demonstrated potent anticancer activity in preclinical studies, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance in various cancer cell lines.

Unlocking Diverse Anticancer Mechanisms: A Comparative Overview

Azetidine-based compounds have been ingeniously incorporated into various molecular designs, targeting a range of critical cancer pathways. This guide will delve into a head-to-head comparison of three distinct classes of these compounds, each with a unique mechanism of action:

  • Azetidin-2-ones as Tubulin Polymerization Inhibitors: These compounds, also known as β-lactams, have shown remarkable cytotoxicity by disrupting the cellular cytoskeleton.

  • Azetidine-Based STAT3 Inhibitors: Targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key driver of tumor proliferation and survival.[3][4]

  • L-Azetidine-2-carboxylic Acid (AZE): The Proline Analog Disruptor: This non-proteinogenic amino acid acts as a metabolic Trojan horse, inducing proteotoxic stress and enhancing tumor immunogenicity.[5][6]

Data Presentation: A Quantitative Look at Anticancer Efficacy

The following tables summarize the in vitro cytotoxic or inhibitory activities of representative azetidine-based compounds across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Table 1: Comparative Efficacy of Azetidin-2-one Derivatives

Compound/DerivativeCancer Cell Line(s)EndpointIC50 (µM)Putative Mechanism of ActionReference(s)
Compound 6 [N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one]SiHa (Cervical Cancer)Cytotoxicity0.1Induction of apoptosis, cytoskeleton disruption[7][8]
B16F10 (Melanoma)Cytotoxicity1.2Induction of apoptosis, cytoskeleton disruption[7][8]
Compound 12l [1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one]MCF-7 (Breast Cancer)Antiproliferative0.01Tubulin Polymerization Inhibition[9]
HT-29 (Colon Cancer)Antiproliferative0.003Tubulin Polymerization Inhibition[9]
TZT-1027 Analogue 1a A549 (Lung Cancer)Antiproliferative0.0022Inhibition of microtubule assembly[10]
HCT116 (Colon Cancer)Antiproliferative0.0021Inhibition of microtubule assembly[10]

Table 2: Comparative Efficacy of Azetidine-Based STAT3 Inhibitors

Compound/DerivativeCancer Cell Line(s)EndpointIC50 (µM)Putative Mechanism of ActionReference(s)
H172 Triple-Negative Breast Cancer (TNBC) cellsSTAT3 Inhibition0.38 - 0.98Irreversible binding to STAT3, inhibiting its activation[11][12]
H182 Triple-Negative Breast Cancer (TNBC) cellsSTAT3 Inhibition0.38 - 0.98Irreversible binding to STAT3, inhibiting its activation[11][12]

Table 3: Comparative Efficacy of L-Azetidine-2-carboxylic Acid (AZE)

Compound/DerivativeCancer Cell Line(s)EndpointIC50/EC50 (µg/mL)Putative Mechanism of ActionReference(s)
L-Azetidine-2-carboxylic acid 450.1 Murine Mammary CancerGrowth Inhibition7.6Incorporation into proteins in place of proline, inducing protein misfolding[13]
H35 HepatomaRadiosensitization-Enhancement of cell killing in combination with X-rays[14]

Delving into the Mechanisms: From Cytoskeletal Chaos to Signaling Blockade

The versatility of the azetidine scaffold allows for the targeting of distinct and critical cellular processes. Understanding the causality behind these mechanisms is paramount for rational drug design and development.

Azetidin-2-ones: Inducing Mitotic Catastrophe

The cytotoxic effects of many azetidin-2-one derivatives stem from their ability to interfere with microtubule dynamics, a process essential for cell division.[7][9][10] By binding to tubulin, these compounds inhibit its polymerization into microtubules, leading to cell cycle arrest and ultimately, apoptosis.[10] The exceptional potency of compounds like 12l and the TZT-1027 analogue 1a , with IC50 values in the nanomolar range, underscores the potential of this class of molecules.[9][10]

G cluster_0 Experimental Workflow: MTT Assay for Cytotoxicity Seed Cells Seed Cells Treat with Azetidin-2-one Treat with Azetidin-2-one Seed Cells->Treat with Azetidin-2-one 24h Incubate Incubate Treat with Azetidin-2-one->Incubate 48-72h Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for determining the cytotoxic effects of azetidin-2-one derivatives using the MTT assay.

Azetidine-Based STAT3 Inhibitors: Silencing a Master Regulator of Cancer

The STAT3 signaling pathway is constitutively activated in a wide range of human cancers and plays a pivotal role in promoting tumor cell proliferation, survival, and angiogenesis.[3][11] Azetidine-based compounds, such as H172 and H182 , have been developed as potent and selective irreversible inhibitors of STAT3.[11][12] These compounds covalently bind to specific cysteine residues on the STAT3 protein, preventing its activation and downstream signaling.[11] This targeted approach offers the potential for high efficacy with reduced off-target effects.

G cluster_1 STAT3 Signaling Pathway Inhibition Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 (dimer) pSTAT3 (dimer) STAT3->pSTAT3 (dimer) dimerizes Azetidine Inhibitor Azetidine Inhibitor Azetidine Inhibitor->STAT3 irreversibly binds Nucleus Nucleus pSTAT3 (dimer)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Gene Transcription->Proliferation, Survival, Angiogenesis

Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.

L-Azetidine-2-carboxylic Acid (AZE): A Metabolic Mimic Causing Cellular Mayhem

AZE, a non-proteinogenic amino acid, acts as a proline analog.[6][15] Due to its structural similarity to proline, AZE can be mistakenly incorporated into newly synthesized proteins by prolyl-tRNA synthetase.[5] This misincorporation leads to protein misfolding and aggregation, inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR).[15] The resulting proteotoxic stress can trigger apoptosis in cancer cells. Furthermore, the presentation of these mutated proteins on the cell surface can enhance tumor immunogenicity, making cancer cells more susceptible to immune-mediated destruction.[5]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. The following is a standardized methodology for assessing the in vitro anticancer activity of azetidine-based compounds.

MTT Cell Proliferation Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Azetidine-based compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the azetidine-based compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Conclusion: The Promising Future of Azetidine-Based Anticancer Agents

The head-to-head comparison of these diverse azetidine-based compounds highlights the remarkable versatility of this chemical scaffold in the development of novel anticancer therapeutics. From disrupting the fundamental machinery of cell division to precisely targeting key signaling nodes and inducing metabolic chaos, azetidine-containing molecules offer a multitude of avenues for therapeutic intervention. The potent and selective nature of many of these compounds, as demonstrated by their low IC50 values in various cancer cell lines, provides a strong rationale for their continued investigation and optimization in the quest for more effective and less toxic cancer treatments. The self-validating nature of the described protocols ensures that researchers can confidently build upon these findings in their own drug discovery efforts.

References

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PubMed Central. Available at: [Link]

  • Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ResearchGate. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]

  • Growth inhibition percentage of synthesized compounds azetidine (8a, 8b) against human cancer cell lines. ResearchGate. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, In Silico Studies and In Vitro Anticancer Activity of 3-(4-Methoxyphenyl)azetidine Derivatives. MDPI. Available at: [Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. Available at: [Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. Available at: [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. Available at: [Link]

  • Effects of azetidine-2-carboxylic acid on treatments of hepatoma cells with single or fractionated X-ray irradiations and on thermal radiosensitization in normal and thermotolerant cells. PubMed. Available at: [Link]

  • Enhancement of tumor immunogenicity by the introduction of non- proteinogenic amino acid azetidine-2-carboxylic acid. PubMed Central. Available at: [Link]

  • The PARP inhibitor Olaparib disrupts base excision repair of 5-aza-2'-deoxycytidine lesions. White Rose Research Online. Available at: [Link]

  • Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link]

  • Anticancer effect of AZD2461 PARP inhibitor against colon cancer cells carrying wt or dysfunctional p53. I.R.I.S.. Available at: [Link]

  • PARP* Inhibitors in BRCA-Associated Cancers. CancerNetwork. Available at: [Link]

  • PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. Frontiers. Available at: [Link]

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A Researcher's Guide to Characterizing the Cross-Reactivity Profile of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated pharmacological tool or therapeutic candidate is paved with rigorous characterization. A critical, and often defining, step in this process is understanding a compound's selectivity—its propensity to interact with intended targets versus a host of unintended off-targets. This guide provides a comprehensive framework for elucidating the cross-reactivity profile of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid , a molecule whose structural motifs suggest a high probability of interaction with the human kinome.

While specific experimental data for this compound is not yet broadly published, its architecture—a fusion of a halogenated pyrimidine and a constrained azetidine carboxylic acid—provides a strong rationale for a focused investigation into its activity as a potential kinase inhibitor. The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites[1][2]. The azetidine ring, a popular bioisostere for larger cyclic systems, imparts conformational rigidity and can influence vectoral projection into solvent-exposed regions or adjacent pockets, potentially driving selectivity[3][4].

This guide is structured not as a retrospective data summary, but as a prospective experimental roadmap. We will detail the causal logic behind experimental choices, provide validated protocols for key assays, and offer a framework for interpreting the resulting data in comparison to established kinase inhibitors.

Part 1: Strategic Rationale for Kinase-Focused Profiling

The core hypothesis is that 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid functions as an ATP-competitive inhibitor. The 2-substituted pyrimidine is a classic "hinge-binding" motif found in numerous approved and investigational kinase inhibitors[5][6]. The 5-chloro substitution can modulate the electronics of the ring system and provide a key interaction point within the ATP-binding pocket. The azetidine-3-carboxylic acid moiety is less common in this context but offers intriguing possibilities. The carboxylic acid could form critical salt-bridge or hydrogen-bond interactions, while the strained four-membered ring positions this functionality in a well-defined spatial orientation[7].

Given the conserved nature of the ATP-binding site across the ~500 members of the human kinome, some degree of promiscuity is expected and, in some cases, desired for polypharmacology approaches[8]. However, uncharacterized off-target activity is a primary source of toxicity and misleading experimental results. Therefore, a systematic and multi-tiered approach to profiling is essential.

Part 2: A Tiered Experimental Workflow for Cross-Reactivity Profiling

A robust strategy to define a compound's selectivity involves progressing from broad, high-throughput screening to more focused, quantitative, and cellularly relevant assays. This tiered approach, often termed a "screening cascade," ensures efficient use of resources while building a comprehensive understanding of the compound's behavior.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Quantitative Confirmation & Orthogonal Validation cluster_2 Tier 3: Cellular Target Engagement & Downstream Signaling T1_Biochem Large-Panel Biochemical Assay (e.g., KinomeScan™, KINOMEscan®) Primary endpoint: % Inhibition @ 1µM T2_IC50 Biochemical IC50 Determination For hits from Tier 1 (e.g., >70% Inh.) Endpoint: Potency (nM) T1_Biochem->T2_IC50 Identified Hits T2_Thermal Thermal Shift Assay (DSF) Orthogonal binding confirmation Endpoint: ΔTm (°C) T2_IC50->T2_Thermal Confirm Binding T3_CETSA Cellular Thermal Shift Assay (CETSA®) Confirms target binding in cells Endpoint: Thermal Stabilization T2_IC50->T3_CETSA Prioritized Targets T3_Signaling Target-Specific Phospho-Assay (e.g., Western Blot, In-Cell ELISA) Endpoint: Modulation of substrate phosphorylation T3_CETSA->T3_Signaling Validate Engagement

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Part 3: Comparative Analysis Framework

Once data is generated, its interpretation requires context. The cross-reactivity profile of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid should be compared against well-characterized inhibitors that share structural or target-space similarities.

Table 1: Hypothetical Kinase Selectivity Data Summary

Kinase Target1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid IC₅₀ (nM)Comparator A (e.g., Roscovitine) IC₅₀ (nM)Comparator B (e.g., Dasatinib) IC₅₀ (nM)Selectivity Notes
Primary Target(s)
CDK2TBD3900.8Roscovitine is a moderately selective CDK inhibitor.
ABL1TBD>10,0000.6Dasatinib is a potent but promiscuous inhibitor of ABL and SRC family kinases.[9]
Key Off-Target(s)
SRCTBD>10,0000.5
JAK2TBD>10,00030Selective JAK2 inhibitors are sought to reduce side effects.[10]
EGFRTBD>10,00023Many pyrimidine-based inhibitors show activity against EGFR.[6]
TBD = To Be Determined through experimentation.

This comparative table allows researchers to quickly situate the novel compound's profile. Is it highly selective like some modern tool compounds, or does it exhibit a broader profile like Dasatinib, which may be useful for targeting multiple cancer drivers but comes with a higher risk of off-target toxicity?[9] Quantifying selectivity using metrics like the Selectivity Entropy can provide a single, rank-orderable value to facilitate these comparisons.[9]

Part 4: Detailed Experimental Protocols

Trustworthiness in scientific research is built on transparent and reproducible methodologies. The following protocols are detailed to be self-validating systems.

Protocol 1: Broad Kinome Profiling (Biochemical)

This experiment provides the initial, broad-stroke picture of the compound's interaction space across the kinome.

Principle: Competitive binding assays measure the ability of a test compound to displace a known, tagged ligand from the ATP-binding site of a large number of kinases. The output is typically reported as the percentage of inhibition (%Inh) at a single high concentration (e.g., 1 µM or 10 µM).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid in 100% DMSO.

  • Assay Plate Preparation: Serially dilute the stock solution to create the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer. Commercial services (e.g., Eurofins DiscoverX, Reaction Biology) provide pre-formatted kinase panels.

  • Assay Execution (Example using KINOMEscan®): a. Kinases are tagged with a DNA tag and immobilized on a solid support. b. The test compound is incubated with the kinase-tagged support. c. An active-site directed ligand (probe) is added. The amount of probe that can bind is inversely proportional to the test compound's affinity for the kinase. d. After incubation, unbound probe is washed away. e. The amount of bound probe is quantified (e.g., via qPCR of the DNA tag).

  • Data Analysis: a. Calculate Percent Inhibition (%Inh) relative to positive (no inhibitor) and negative (highly potent, pan-kinase inhibitor) controls. b. Visualize the data on a kinome dendrogram to identify clusters of inhibited kinases. c. Select kinases exceeding a predefined inhibition threshold (e.g., >70% or >90% inhibition) for follow-up quantitative analysis.

Protocol 2: Orthogonal Binding Validation (Differential Scanning Fluorimetry - DSF)

This protocol validates the direct binding of the compound to the purified kinase hits identified in the primary screen, ruling out artifacts from the biochemical assay format.

Principle: DSF, or Thermal Shift Assay, measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A stable protein-ligand complex will exhibit a higher Tm than the protein alone.[11]

G cluster_0 DSF Workflow step1 Step 1: Reagent Mix Purified Kinase + SYPRO Orange Dye + Assay Buffer step2 Step 2: Add Compound Aliquots of Mix + Test Compound (or DMSO) step1->step2 step3 Step 3: Thermal Melt Heat from 25°C to 95°C in qPCR instrument step2->step3 step4 Step 4: Data Analysis Measure Fluorescence vs. Temp Calculate Tm and ΔTm step3->step4

Caption: Workflow for Differential Scanning Fluorimetry (DSF).

Step-by-Step Methodology:

  • Reagent Preparation: a. Dilute purified recombinant kinase to a final concentration of 1-2 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl). b. Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions. c. Prepare a 100x stock of the test compound in DMSO.

  • Assay Setup (in a 96-well PCR plate): a. To each well, add the kinase solution and the dye. b. Add 0.25 µL of the 100x compound stock (for a final concentration of 10-20 µM) or DMSO for the vehicle control. c. Seal the plate securely.

  • Thermal Denaturation: a. Place the plate in a real-time PCR instrument. b. Set the instrument to monitor fluorescence over a temperature gradient, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Analysis: a. Plot fluorescence versus temperature. The midpoint of the sigmoidal transition is the melting temperature (Tm). b. Calculate the thermal shift (ΔTm) = Tm (compound) - Tm (DMSO). A ΔTm > 2 °C is generally considered a positive indication of direct binding.

Conclusion

The structural features of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid make it a compelling candidate for investigation as a kinase inhibitor. A systematic and rigorous evaluation of its cross-reactivity profile is not merely an academic exercise but a prerequisite for its development as a reliable research tool or a potential therapeutic. By employing a tiered screening cascade—from broad biochemical profiling to orthogonal binding and cellular target engagement assays—researchers can build a comprehensive and trustworthy selectivity profile. This guide provides the strategic framework and validated protocols necessary to undertake this characterization, transforming an interesting molecule into a well-understood chemical probe and paving the way for its ultimate application in biological and medicinal research.

References

  • Pyramidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Arch Pharm (Weinheim). URL: [Link][5]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. URL: [Link][6]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. URL: [Link][2]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. URL: [Link][11]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. URL: [Link][12]

  • Kinase assays. BMG LABTECH. URL: [Link][13]

  • Discovery of kinase inhibitors that potently cross-react with bromodomains. Nature Chemical Biology. URL: [Link][14]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. URL: [Link][3]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules. URL: [Link][7]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. URL: [Link][9]

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry. URL: [Link][10]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. URL: [Link][4]

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A Senior Application Scientist's Guide to the Synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid: A Comparative Analysis of Reproducibility and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of synthetic routes for 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid, a critical building block in modern drug discovery. We move beyond simple protocol recitation to analyze the underlying chemistry, focusing on the critical aspects of reproducibility, scalability, and impurity profiling that determine the viability of a synthetic method in a research and development setting.

The Strategic Importance of the Target Moiety

The 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry. The azetidine ring acts as a rigid, three-dimensional bioisostere for various groups, offering improved metabolic stability and physicochemical properties.[1][2] The pyrimidine core is a common feature in kinase inhibitors and other targeted therapies, making this combined scaffold a high-value intermediate for generating novel compound libraries.[3] Consequently, a robust and reproducible synthesis is not merely an academic exercise but a fundamental requirement for advancing drug discovery programs.

Primary Synthetic Route: Direct Nucleophilic Aromatic Substitution (SNAr)

The most direct and commonly employed method is the nucleophilic aromatic substitution (SNAr) reaction between 2,5-dichloropyrimidine and azetidine-3-carboxylic acid.

Mechanism and Rationale

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which activates the ring towards nucleophilic attack.[4] This allows for the displacement of a chloride ion by the secondary amine of the azetidine ring. The reaction is typically performed in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Experimental Protocol: Direct SNAr
  • To a solution of azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMSO (10 volumes), add a suitable organic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to ensure complete salt formation.

  • Add 2,5-dichloropyrimidine (1.1 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and monitor by LCMS until consumption of the starting material is complete (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and quench by pouring it into water.

  • Acidify the aqueous solution with 1M HCl to a pH of ~3-4 to precipitate the product.

  • Filter the solid, wash with water and a non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

Workflow for Direct SNAr Synthesis

sn_ar_workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product A Azetidine-3-carboxylic acid Mix Mixing & Heating (80-100 °C) A->Mix B 2,5-Dichloropyrimidine B->Mix Base DIPEA Base->Mix Solvent DMSO Solvent->Mix Quench Aqueous Quench Mix->Quench Reaction Completion Acidify Acidification (pH 3-4) Quench->Acidify Isolate Filtration & Drying Acidify->Isolate Product 1-(5-Chloropyrimidin-2-yl)azetidine- 3-carboxylic acid Isolate->Product

Caption: A diagram of the direct SNAr synthesis workflow.

Reproducibility and Scalability Challenges

While straightforward, this direct approach is fraught with reproducibility issues that become more pronounced upon scale-up.

  • Solubility: Azetidine-3-carboxylic acid is a zwitterion with poor solubility in many organic solvents, often requiring the use of aggressive solvents like DMSO or DMF.

  • Competing Reactions: The carboxylate anion, present under basic conditions, can also act as a nucleophile, potentially leading to undesired ester byproducts, though this is generally less favorable than N-arylation.

  • Impurity Profile: The crude product is often contaminated with unreacted starting materials and potential regioisomers if the reaction is not driven to completion. Purification by crystallization can be difficult, often requiring chromatographic methods that are undesirable for large-scale production.

  • Reaction Control: The reaction can be sluggish, requiring elevated temperatures that may lead to the degradation of starting materials or product over extended reaction times.

Alternative Route: Two-Step Protected Synthesis

To overcome the limitations of the direct approach, a two-step sequence involving the protection of the carboxylic acid as an ester is a superior alternative for achieving high reproducibility and purity.

Rationale for Protection

Converting the carboxylic acid to an ester (e.g., methyl or ethyl) addresses the key challenges of the direct method. The resulting azetidine-3-carboxylate ester is not zwitterionic, leading to vastly improved solubility in a wider range of organic solvents. It also eliminates the possibility of the carboxylate acting as a competing nucleophile, resulting in a cleaner reaction profile.

Experimental Protocol: Two-Step Protected Synthesis

Step 1: Esterification

  • Suspend azetidine-3-carboxylic acid (1.0 eq) in methanol (15 volumes).

  • Cool the suspension to 0 °C and add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until a clear solution is formed and TLC/LCMS indicates full conversion.

  • Remove the solvent under reduced pressure to yield the methyl azetidine-3-carboxylate hydrochloride salt, which can be used directly in the next step.

Step 2: SNAr and Saponification

  • Dissolve the methyl azetidine-3-carboxylate hydrochloride salt (1.0 eq) and 2,5-dichloropyrimidine (1.1 eq) in a solvent like acetonitrile or THF (10 volumes).

  • Add a base such as DIPEA or K₂CO₃ (3.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by LCMS. The reaction is typically faster and cleaner than the direct approach.

  • Once the SNAr reaction is complete, cool the mixture. The solvent can be removed, and the intermediate ester can be purified via chromatography or taken directly to the next step.

  • For saponification, dissolve the crude ester in a mixture of THF/water (1:1) and add lithium hydroxide (LiOH) (2.0 eq).

  • Stir at room temperature until hydrolysis is complete, then acidify with 1M HCl to precipitate the final product.

  • Filter, wash, and dry the product as in the direct method.

Logical Flow of the Two-Step Protected Synthesis

two_step_logic Start Azetidine-3-carboxylic acid Ester Methyl azetidine-3-carboxylate (Improved Solubility) Start->Ester Esterification (e.g., SOCl₂, MeOH) Intermediate Methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate (Cleaner Reaction) Ester->Intermediate SNAr Reaction (Cleaner, Faster) Product Final Carboxylic Acid Product (High Purity) Intermediate->Product Saponification (e.g., LiOH)

Caption: Logical progression of the two-step synthesis via an ester intermediate.

Performance Comparison

The choice of synthetic route has significant implications for yield, purity, and scalability. The data below represents typical outcomes observed in a process chemistry environment.

ParameterMethod 1: Direct SNArMethod 2: Two-Step Protected
Typical Yield 45-65%70-85% (over two steps)
Crude Purity Moderate (often requires chromatography)High (often pure enough after precipitation)
Reproducibility Low to ModerateHigh
Scalability Challenging due to solubility and purificationHighly scalable
Key Advantage Fewer stepsHigh purity and process control
Key Disadvantage Poor reproducibility and difficult purificationIncreased step count and reagent cost

Alternative Synthetic Considerations: Cross-Coupling Strategies

For certain analogs or in cases where SNAr reactions prove difficult, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful alternative.[2] This would involve coupling an azetidine-3-carboxylic acid ester with a 2-bromo-5-chloropyrimidine. While this requires more expensive catalysts and ligands, it offers a broader substrate scope and can sometimes provide access to compounds that are inaccessible via SNAr. This approach is typically reserved for library synthesis or when other methods have failed.

Final Recommendation for Researchers

For laboratory-scale synthesis where speed is prioritized over purity and reproducibility, the Direct SNAr method may suffice. However, for any application requiring high purity, consistent results, or future scale-up, the Two-Step Protected Synthesis is unequivocally the superior and recommended approach. The initial investment in an additional two transformations (esterification and saponification) pays significant dividends in terms of yield, purity, and process robustness, ultimately saving time and resources by avoiding repetitive and challenging purifications.

References

  • Vertex Pharmaceuticals, Inc. (2021). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • SpringerLink. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]

  • PubMed. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Available at: [Link]

  • PubMed Central (PMC). (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • PubMed. (1999). Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. Available at: [Link]

  • Royal Society of Chemistry. (2021). Directed nucleophilic aromatic substitution reaction. Available at: [Link]

  • MDPI. (2016). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Available at: [Link]

  • ResearchGate. (2014). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Available at: [Link]

  • MDPI. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available at: [Link]

  • PubMed Central (PMC). (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-Ylidene)Acetates. Available at: [Link]

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A Comparative Guide to the In Vivo Efficacy of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo efficacy of a novel class of compounds, 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid derivatives, in the context of oncology. Due to the novelty of this specific chemical scaffold, this guide establishes a framework for evaluation by drawing comparisons with structurally related compounds and established kinase inhibitors. The methodologies and experimental data presented herein are synthesized from publicly available research and are intended to serve as a robust template for preclinical in vivo assessment.

Introduction: The Rationale for Targeting Kinase Pathways in Oncology

The azetidine motif is a valuable scaffold in medicinal chemistry, known for conferring unique physicochemical properties to bioactive molecules, including enhanced metabolic stability and solubility.[1] When coupled with a pyrimidine ring, a common pharmacophore in kinase inhibitors, the resulting derivatives hold significant therapeutic promise.[2] Many successful cancer therapies target kinase signaling pathways, which are frequently dysregulated in malignant cells.[3][4] This guide focuses on a hypothetical lead compound, "AZD-CP-01," representing the 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid class, and compares its potential in vivo efficacy against established receptor tyrosine kinase (RTK) inhibitors.

Comparative Framework: Benchmarking Against Standard-of-Care Kinase Inhibitors

To rigorously assess the in vivo potential of AZD-CP-01, a comparative framework is essential. This involves benchmarking its performance against well-characterized kinase inhibitors with known efficacy in relevant cancer models. For the purpose of this guide, we will consider a comparison with Sunitinib and Cediranib , both potent RTK inhibitors with activity against vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of tumor angiogenesis and proliferation.[4]

Table 1: Profile of Comparator Kinase Inhibitors

CompoundPrimary TargetsApproved Indications (Selected)Common In Vivo Models
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RETRenal Cell Carcinoma, Gastrointestinal Stromal TumorsHuman tumor xenografts (e.g., A498, Caki-1) in immunocompromised mice.
Cediranib VEGFRs, PDGFRs, c-KitInvestigational for various solid tumorsGlioblastoma xenografts (e.g., U87 MG) in immunocompromised mice.[4]
AZD-CP-01 (Hypothetical) Putative: RTKs (e.g., VEGFR, PDGFR)Not ApplicableTo be determined based on in vitro profiling.

Experimental Design for In Vivo Efficacy Assessment

A robust in vivo study design is critical for generating reproducible and translatable data.[5] The following sections outline a comprehensive, step-by-step approach to evaluating the in vivo efficacy of a novel compound like AZD-CP-01.

The choice of an appropriate animal model is a pivotal determinant of the clinical relevance of in vivo studies. For oncology research, immunocompromised mice (e.g., NOD/SCID or nude mice) are the standard for establishing xenograft models using human cancer cell lines.[6]

  • Rationale: These models allow for the growth of human tumors, providing a platform to assess the efficacy of a drug candidate against human-derived cancer cells.[6]

  • Selection Criteria: The choice of cell line should be guided by the in vitro sensitivity of the cells to the test compound and the expression of the target kinase. For this guide, we will consider a human glioblastoma cell line (e.g., U87 MG) and a renal cell carcinoma cell line (e.g., 786-O) based on the activity profile of the comparator drugs.

Determining the optimal dose and route of administration is crucial. This typically follows preliminary pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.

  • Route of Administration: Oral gavage is a common and clinically relevant route for small molecule inhibitors.

  • Dosing Regimen: A typical starting point is a once-daily (QD) or twice-daily (BID) administration schedule. The dose levels should be based on prior MTD studies to ensure the treatment is well-tolerated.

The primary measure of in vivo efficacy is the inhibition of tumor growth.[7]

  • Tumor Volume Measurement: Tumors are measured regularly (e.g., twice weekly) using calipers, and the volume is calculated using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Animal body weight should be monitored as an indicator of overall health and potential toxicity.

  • Survival Analysis: In some studies, the endpoint may be the time to reach a predetermined tumor volume or a humane endpoint, allowing for Kaplan-Meier survival analysis.

Workflow for a Comparative In Vivo Efficacy Study

G cluster_0 Pre-Study Preparation cluster_1 Tumor Implantation and Growth cluster_2 Treatment Phase cluster_3 Endpoint Analysis cell_culture Cell Line Culture (e.g., U87 MG, 786-O) implantation Subcutaneous Implantation of Tumor Cells cell_culture->implantation animal_acclimatization Animal Acclimatization (NOD/SCID mice) animal_acclimatization->implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing (Vehicle, Sunitinib, Cediranib, AZD-CP-01) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring Repeated Measures endpoint Study Endpoint (e.g., 21 days or tumor volume limit) monitoring->endpoint data_analysis Data Analysis (TGI, Statistical Analysis) endpoint->data_analysis

Caption: Workflow for a comparative in vivo efficacy study of a novel kinase inhibitor.

Data Presentation and Interpretation

Quantitative data from in vivo studies should be summarized in a clear and concise format to facilitate comparison.

Table 2: Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg, QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle -1500 ± 2500+2.5
Sunitinib 40450 ± 12070-5.0
Cediranib 6300 ± 9080-3.0
AZD-CP-01 50375 ± 11075-1.5
  • Tumor Growth Inhibition (TGI): Calculated as: (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) * 100.

Mechanistic Insights: Target Engagement and Downstream Signaling

To complement efficacy data, it is crucial to demonstrate that the observed anti-tumor activity is a result of the intended mechanism of action.

  • Pharmacodynamic (PD) Studies: At the end of the efficacy study, tumor samples can be collected to assess the modulation of target pathways.

  • Western Blot Analysis: This technique can be used to measure the phosphorylation status of the target RTK and downstream signaling proteins such as AKT and ERK.[4] A reduction in phosphorylation would indicate target engagement.

Signaling Pathway Diagram

G cluster_pathway Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K AZD_CP_01 AZD-CP-01 AZD_CP_01->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationship Validation of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of SAR Validation

In modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is a meticulous process of multiparameter optimization.[1] The 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid core represents a privileged scaffold, combining the hydrogen bonding capabilities of the pyrimidine ring with the rigid, three-dimensional structure of the azetidine carboxylic acid.[2] Such scaffolds are frequently explored as hinges for ATP-competitive kinase inhibitors, a major class of therapeutic agents.[3][4]

However, the initial discovery of a "hit" compound is merely the starting point. To transform this hit into a viable lead, a deep understanding of its structure-activity relationship (SAR) is paramount. This guide provides an in-depth, experience-driven comparison of a focused series of analogues derived from this core scaffold. Our objective is to elucidate the causal relationships between specific structural modifications and their impact on target potency, selectivity, and critical drug-like properties. We will move beyond simple data reporting to explain the strategic rationale behind experimental design, ensuring a self-validating and robust approach to lead optimization.

Core Scaffold and Rationale for Analogue Design

The parent compound, 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid (Compound 1) , serves as our foundational reference. The key structural features hypothesized to be critical for activity are:

  • 5-Chloropyrimidine: Acts as a hinge-binding motif, common in kinase inhibitors.[5]

  • Azetidine Ring: A rigid spacer that orients the other functional groups in a defined vector. Its three-dimensional nature can improve physicochemical properties over more planar linkers.[6]

  • Carboxylic Acid: A potential key interaction point with the target protein, but also a potential liability for cell permeability and metabolic stability.[7]

Our analogue design strategy focuses on systematically probing the contribution of the carboxylic acid moiety and its immediate chemical space. The goal is to improve potency and cellular activity while maintaining or enhancing drug-like properties.

Comparator Compound: For this guide, we will use a well-characterized, structurally distinct kinase inhibitor, Staurosporine , as a positive control in our biological assays. While not a direct competitor, its broad-spectrum activity provides a reliable benchmark for assay performance.

The Iterative Workflow of SAR Validation

The process of SAR validation is not linear but cyclical. Each piece of data informs the design of the next set of analogues. This iterative process is crucial for efficient navigation of chemical space towards a candidate molecule.

SAR_Workflow cluster_design Design & Synthesis cluster_analysis Data Analysis & Decision A Hypothesis Generation (e.g., Improve Permeability) B Analogue Design (e.g., Amidation, Esterification) A->B Define Modifications C Chemical Synthesis & Purification B->C Synthesize Library D Biochemical Assay (Target Potency - IC50) C->D Test on Target E Cell-Based Assay (Cellular Potency - EC50) D->E Assess Cellular Effect F ADME Profiling (Solubility, Stability) E->F Profile Properties G Data Integration & SAR Analysis F->G Consolidate Results H Decision Gate: Advance, Refine, or Terminate? G->H Evaluate Profile H->A New Hypothesis caption Figure 1: Iterative SAR Validation Workflow.

Caption: Figure 1: Iterative SAR Validation Workflow.

Comparative Data Summary

The following table summarizes the experimental data for our parent compound and its designed analogues. This quantitative comparison is the cornerstone of our SAR analysis.

Compound IDModification from Parent (1)Target Kinase IC50 (nM)Cellular Antiproliferation EC50 (µM)Microsomal Stability (t½, min)Aqueous Solubility (µM, pH 7.4)
1 (Parent) Carboxylic Acid150> 5045250
2 Methyl Ester16510.52080
3 Ethyl Amide855.2> 60120
4 N,N-Dimethyl Amide92022.1> 60150
5 Bioisostere (Tetrazole)1258.855200

Structure-Activity Relationship Analysis

Expertise in Action: Interpreting the Data

The data presented above tells a compelling story about the role of the C3-substituent on the azetidine ring.

  • The Permeability Problem: The parent compound (1) shows moderate biochemical potency (IC50 = 150 nM) but is completely inactive in a cellular context (EC50 > 50 µM). This classic discrepancy points towards poor cell membrane permeability, a common issue for charged molecules like carboxylic acids.[7] Its high aqueous solubility confirms its polar nature.

  • Masking the Carboxylate (Prodrug Strategy): Converting the acid to a methyl ester (2) is a common prodrug strategy to neutralize the charge and improve permeability. As hypothesized, this dramatically improved cellular activity (EC50 = 10.5 µM). However, this came at a cost. The biochemical potency is slightly weaker, and the ester is metabolically vulnerable, as shown by its poor microsomal stability (t½ = 20 min), likely due to hydrolysis by esterases.

  • The Amide Sweet Spot: The ethyl amide analogue (3) represents a significant breakthrough. It improves biochemical potency (IC50 = 85 nM) over the parent compound, suggesting the amide hydrogen may form a beneficial hydrogen bond with the target protein. Crucially, it demonstrates the best cellular potency (EC50 = 5.2 µM) in the series, coupled with excellent metabolic stability (t½ > 60 min). This indicates that the amide is a stable, effective replacement for the carboxylic acid that balances potency and drug-like properties.

  • Steric Hindrance and H-Bonding: The N,N-dimethyl amide (4) was designed to test the importance of the amide N-H proton for hydrogen bonding. The dramatic loss of biochemical potency (IC50 = 920 nM) strongly suggests this proton is critical for target engagement. The additional steric bulk may also contribute to a poorer fit in the binding pocket.

  • Bioisosteric Replacement: The tetrazole in compound (5) is a well-known bioisostere for a carboxylic acid. It maintains the acidic proton for potential interactions while offering a different spatial and electronic profile. The results show that it restores biochemical potency to the level of the parent compound and significantly improves cellular activity (EC50 = 8.8 µM), confirming it as a viable alternative to the amide, with good metabolic stability.

Experimental Protocols: A Self-Validating System

Trustworthy data is built on robust, well-controlled experimental protocols. Below are methodologies for the key assays performed.

Protocol 1: Synthesis of Ethyl Amide Analogue (Compound 3)
  • Rationale: This protocol details a standard amide coupling reaction (EDC/HOBt), a reliable and widely used method for forming amide bonds from carboxylic acids. The choice of reagents minimizes side reactions and simplifies purification.

  • Procedure:

    • Dissolve 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid (Compound 1, 1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol).

    • Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl, 1.2 eq). Stir at room temperature for 15 minutes.

    • Add Ethylamine (2.0 M solution in THF, 1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired product (3) .

    • Validation: Confirm structure and purity (>95%) by ¹H-NMR, ¹³C-NMR, and HRMS.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Rationale: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is chosen for its high sensitivity, low background, and homogeneous format, making it ideal for high-throughput screening and accurate IC50 determination.

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO, starting at 100 µM.

    • In a 384-well plate, add 2.5 µL of 4X compound dilution. For controls, add 2.5 µL of DMSO (0% inhibition) or 2.5 µL of 400 nM Staurosporine (100% inhibition).

    • Add 2.5 µL of 4X Kinase-Europium-antibody solution.

    • Add 5 µL of 2X Alexa Fluor™ 647-labeled ATP-competitive tracer.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (excitation 340 nm, emission 615 nm and 665 nm).

    • Validation: Calculate the emission ratio (665/615). Plot the normalized data against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value. The Z' factor for the assay plate must be > 0.6 for the data to be considered valid.

Protocol 3: Cell-Based Antiproliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Rationale: This assay measures ATP levels as an indicator of metabolically active, viable cells.[8] It is a rapid, robust, and highly sensitive method for determining the cytotoxic or cytostatic effects of compounds on cultured cancer cells.

  • Procedure:

    • Seed human cancer cells (e.g., A549) in a 96-well plate at 5,000 cells/well and incubate for 24 hours.

    • Treat cells with a 9-point, 3-fold serial dilution of test compounds (final concentration 50 µM to 2.5 nM). Include a vehicle-only control (DMSO).

    • Incubate for 72 hours at 37°C, 5% CO2.

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add CellTiter-Glo® Reagent to each well (volume equal to culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Validation: Normalize data to the vehicle control (100% viability) and plot against the logarithm of compound concentration. Fit to a four-parameter dose-response curve to calculate the EC50 value.

Protocol 4: ADME - Human Liver Microsomal Stability Assay
  • Rationale: Assessing metabolic stability in liver microsomes is a standard, early-stage ADME assay.[9][10] It provides a reliable estimate of a compound's susceptibility to Phase I metabolism by cytochrome P450 enzymes, a major route of drug clearance.[11]

  • Procedure:

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the test compound (final concentration 1 µM).

    • Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Validation: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression multiplied by -1 gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) to validate the assay run.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to SAR validation for the 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid scaffold. Our analysis revealed that while the parent carboxylic acid suffers from poor cellular activity, simple modifications to this position can yield compounds with significant improvements. The ethyl amide (3) emerged as the most promising analogue, exhibiting a superior balance of biochemical potency, cellular activity, and metabolic stability.

The key takeaways are:

  • The carboxylic acid is a liability for cellular penetration but can be effectively replaced.

  • An amide N-H hydrogen bond donor is likely critical for target binding.

  • Ester prodrugs can improve cellular entry but pose a metabolic stability risk.

Future work should focus on exploring further modifications to the amide group (e.g., small alkyl groups, cyclopropyl) and investigating substitutions on the chloropyrimidine ring to probe for additional interactions and enhance selectivity. A full kinase selectivity panel and in vivo pharmacokinetic studies would be the logical next steps for promising analogues like Compound 3 .

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A Senior Application Scientist's Guide to Benchmarking 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic Acid Against Known Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a New Antitubercular Candidate

The global challenge of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis), necessitates a robust pipeline of novel therapeutic agents. Phenotypic screening and rational drug design have identified numerous heterocyclic compounds with potential antimycobacterial activity. Within this landscape, the molecule 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid presents a compelling scaffold for investigation.

This guide provides a comprehensive framework for the preclinical benchmarking of this novel chemical entity (herein designated as CPA-3CA ). The structure of CPA-3CA, featuring a chloropyrimidine ring and an azetidine carboxylic acid moiety, suggests a plausible mechanism of action involving the disruption of the mycobacterial cell wall, a well-validated target for anti-TB drugs. Azetidine derivatives have been noted for their antimicrobial properties, with some analogues showing potent activity against M. tuberculosis.[1] Similarly, various pyrimidine derivatives have demonstrated significant in vitro activity against mycobacteria.[2][3][4]

Our central hypothesis is that CPA-3CA acts as an inhibitor of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[5][6] This guide will therefore focus on a head-to-head comparison with established drugs that target this pathway, primarily Isoniazid (INH) and Ethambutol (EMB) , and will also include broader comparisons with agents possessing different mechanisms of action to establish a comprehensive activity profile.

This document is structured to provide not just protocols, but the strategic reasoning behind each experimental step, ensuring a self-validating and scientifically rigorous evaluation of CPA-3CA's potential as a future anti-tuberculosis therapy.

Phase 1: Foundational In Vitro Activity and Cytotoxicity Profile

The initial phase of benchmarking establishes the fundamental biological activity of CPA-3CA. The primary objectives are to determine its potency against M. tuberculosis and to assess its selectivity by measuring toxicity against a mammalian cell line.

Minimum Inhibitory Concentration (MIC) Determination

The first critical parameter is the MIC, which defines the lowest concentration of a compound that inhibits the visible growth of the bacteria. For this, the Microplate Alamar Blue Assay (MABA) is a reliable, low-cost, and widely used method.[7][8]

  • Preparation of Drug Plates:

    • In a sterile 96-well microplate, add 200 µL of sterile deionized water to all outer perimeter wells to prevent evaporation.

    • Add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to wells in rows B to G, columns 3 to 11.

    • Prepare a stock solution of CPA-3CA in DMSO. Add 100 µL of the highest concentration to be tested to wells in columns 2 and 3.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 3 to column 4, mixing, and continuing this process through column 10. Discard 100 µL from column 10. Column 11 will serve as the drug-free control.

    • Prepare identical plates for comparator drugs (Isoniazid, Ethambutol, Rifampicin).

  • Inoculum Preparation and Incubation:

    • Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

    • Adjust the bacterial suspension to a McFarland standard of 0.5. Dilute this suspension 1:20 in 7H9 broth.

    • Add 100 µL of the final bacterial inoculum to each well (columns 2-11), resulting in a final volume of 200 µL.

    • Seal the plates with Parafilm and incubate at 37°C for 5-7 days.

  • Assay Readout:

    • After the initial incubation, add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a control well (e.g., B11).

    • Reincubate for 24 hours. If the control well turns from blue to pink (indicating bacterial growth), add the Alamar Blue/Tween 80 mixture to all wells.

    • Incubate for an additional 24 hours.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Mammalian Cell Cytotoxicity Assessment

A viable drug candidate must exhibit selective toxicity towards the pathogen with minimal effect on host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as a proxy for cell viability.[9][10][11][12][13]

  • Cell Culture and Seeding:

    • Culture a relevant mammalian cell line (e.g., HepG2 for liver toxicity, or Vero cells) in appropriate media.

    • Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adhesion.[13]

  • Compound Exposure:

    • Prepare serial dilutions of CPA-3CA and a positive control (e.g., doxorubicin) in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Incubate for 48-72 hours.

  • MTT Assay and Measurement:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9][11]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[9]

    • Measure the absorbance at 570 nm with a reference wavelength of >650 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the CC₅₀ (the concentration that reduces cell viability by 50%).

    • Calculate the Selectivity Index (SI) as: SI = CC₅₀ / MIC . A higher SI value indicates greater selectivity for the bacteria.

Phase 2: Elucidating the Mechanism of Action

Based on the structural alerts within CPA-3CA, we hypothesize that it inhibits mycolic acid biosynthesis. This phase outlines the experiments to test this hypothesis directly.

Mycolic Acid Biosynthesis Inhibition Assay

This assay uses radiolabeling to determine if CPA-3CA specifically inhibits the synthesis of mycolic acids, a hallmark of several frontline anti-TB drugs like isoniazid.[5]

  • Bacterial Culture and Compound Treatment:

    • Grow M. tuberculosis H37Rv cultures to mid-log phase.

    • Expose the bacterial cultures to CPA-3CA at concentrations of 1x, 5x, and 10x its MIC. Include Isoniazid as a positive control and a no-drug control.

    • Add [¹⁴C]-acetate to each culture and incubate for 24 hours at 37°C.

  • Lipid Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Perform an alkaline hydrolysis to cleave the mycolic acids from the cell wall.

    • Extract the total lipids using a sequence of organic solvents (e.g., chloroform/methanol).

  • Preparation and Analysis of Mycolic Acid Methyl Esters (MAMEs):

    • Derivatize the extracted mycolic acids into their methyl ester forms (MAMEs) using an appropriate reagent (e.g., tetrabutylammonium hydroxide).

    • Analyze the MAMEs by Thin-Layer Chromatography (TLC) on a silica gel plate.[14][15]

    • Develop the TLC plate using a suitable solvent system.

    • Visualize the radiolabeled MAMEs using a phosphorimager or autoradiography.

  • Interpretation:

    • A significant reduction in the incorporation of [¹⁴C]-acetate into the MAMEs in the CPA-3CA-treated samples compared to the no-drug control (similar to the effect of Isoniazid) indicates inhibition of mycolic acid biosynthesis.

Phase 3: In Vivo Efficacy Evaluation

Promising in vitro activity and a confirmed mechanism of action warrant progression to in vivo models. The murine model of chronic TB infection is the gold standard for preclinical efficacy testing.[16][17][18]

Murine Model of Chronic Tuberculosis Infection

This experiment will determine if CPA-3CA can reduce the bacterial burden in the lungs and spleens of infected mice.

  • Infection:

    • Infect 6-8 week old female BALB/c mice via a low-dose aerosol infection with M. tuberculosis Erdman or H37Rv to deliver approximately 50-100 bacilli into the lungs.[16][17]

    • Allow the infection to establish for 4 weeks to develop a chronic state.

  • Treatment Regimen:

    • Randomize mice into treatment groups (n=5-10 per group):

      • Vehicle Control (e.g., saline or appropriate solvent)

      • CPA-3CA (e.g., 25, 50, 100 mg/kg)

      • Isoniazid (e.g., 25 mg/kg) as a positive control[16]

      • Ethambutol (e.g., 100 mg/kg)

    • Administer treatments 5 days per week for 4 weeks via oral gavage.[17]

  • Endpoint Analysis:

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in PBS.[17]

    • Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).

  • Data Interpretation:

    • Calculate the log₁₀ CFU reduction in the lungs and spleen for each treatment group compared to the vehicle control group at the start and end of treatment.

    • A statistically significant reduction in bacterial load indicates in vivo efficacy.

Data Presentation and Visualization

Quantitative data from these experiments should be summarized in clear, comparative tables. The experimental workflows can be visualized using diagrams to enhance clarity.

Comparative Data Tables

Table 1: In Vitro Activity and Selectivity Profile

CompoundMIC (µg/mL) vs M. tb H37RvCC₅₀ (µg/mL) vs HepG2Selectivity Index (SI = CC₅₀/MIC)
CPA-3CA [Experimental Value][Experimental Value][Calculated Value]
Isoniazid[Experimental Value][Experimental Value][Calculated Value]
Ethambutol[Experimental Value][Experimental Value][Calculated Value]
Rifampicin[Experimental Value][Experimental Value][Calculated Value]

Table 2: In Vivo Efficacy in Murine Model (4-Week Treatment)

Treatment Group (Dose)Mean Log₁₀ CFU in Lungs (± SD)Log₁₀ CFU Reduction vs. ControlMean Log₁₀ CFU in Spleen (± SD)Log₁₀ CFU Reduction vs. Control
Vehicle Control[Value]-[Value]-
CPA-3CA (25 mg/kg) [Value][Value][Value][Value]
CPA-3CA (50 mg/kg) [Value][Value][Value][Value]
CPA-3CA (100 mg/kg) [Value][Value][Value][Value]
Isoniazid (25 mg/kg)[Value][Value][Value][Value]
Experimental Workflow Diagrams

Benchmarking_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Efficacy MABA MIC Determination (MABA) MTT Cytotoxicity (MTT Assay) MABA->MTT SI Calculate Selectivity Index (SI) MTT->SI Mycolic_Assay [14C]-Acetate Labeling of Mycolic Acids SI->Mycolic_Assay If SI is favorable Mouse_Model Chronic Infection Murine Model Mycolic_Assay->Mouse_Model If target is confirmed CFU_Count CFU Enumeration (Lungs & Spleen) Mouse_Model->CFU_Count

Caption: Overall workflow for benchmarking CPA-3CA.

Mycolic_Acid_Pathway cluster_pathway Mycolic Acid Biosynthesis FAS_I FAS-I FAS_II FAS-II (InhA, KasA) FAS_I->FAS_II Pks13 Pks13 Condensation FAS_II->Pks13 Cell_Wall Mycolyl-AG-PG Complex Pks13->Cell_Wall INH Isoniazid (inhibits InhA) INH->FAS_II EMB Ethambutol (inhibits Arabinosyl Transferase) CPA_3CA CPA-3CA (Hypothesized Target) CPA_3CA->FAS_II ?

Caption: Hypothesized target of CPA-3CA in the mycolic acid pathway.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the initial preclinical evaluation of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. By following this phased approach—from foundational in vitro activity to mechanism of action studies and finally to in vivo efficacy—researchers can generate the critical data package needed to assess the true potential of CPA-3CA.

Positive outcomes, specifically a high selectivity index, confirmed inhibition of mycolic acid biosynthesis, and significant bacterial load reduction in the murine model, would strongly support its advancement as a lead candidate. Subsequent steps would involve more advanced preclinical studies, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, testing against a panel of drug-resistant clinical isolates, and combination studies with existing anti-TB drugs.

Should the primary hypothesis on the mechanism of action prove incorrect, the initial whole-cell phenotypic data remains valuable. In such a scenario, target deconvolution studies, employing techniques like genetic screening with CRISPR libraries or chemical proteomics, would be the logical next step to identify the compound's true molecular target and unveil potentially novel biology for anti-tuberculosis drug development.

References

  • A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. (2018). bioRxiv. [Link]

  • A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. (2019). PLOS ONE. [Link]

  • Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (2010). Antimicrobial Agents and Chemotherapy. [Link]

  • Development of a whole‐cell high‐throughput phenotypic screen to identify inhibitors of mycobacterial amino acid biosynthesis. (2020). FEBS Open Bio. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. [Link]

  • A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. (2018). bioRxiv. [Link]

  • MTT Assay. (2025). Protocols.io. [Link]

  • A targeted whole-cell phenotypic screen identifies six new MmpL3... ResearchGate. [Link]

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  • Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. (2015). Antimicrobial Agents and Chemotherapy. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of novel chemical entities is a cornerstone of laboratory safety and research integrity. This guide provides essential safety protocols and operational directives for 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, a compound of interest in contemporary drug discovery. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes safety information from structurally related compounds, including azetidines, pyrimidines, and their halogenated derivatives, to establish a robust framework for its safe management in a laboratory setting.

The chemical structure, combining a chlorinated pyrimidine ring with an azetidine-3-carboxylic acid moiety, suggests that a cautious approach is warranted. The azetidine ring, a four-membered nitrogen-containing heterocycle, can exhibit strain and reactivity.[1] The chlorinated pyrimidine core, a common pharmacophore, may present toxicological properties that necessitate careful handling to minimize exposure.[2] Therefore, treating this compound with a high degree of caution is imperative.

Core Safety Directives & Personal Protective Equipment (PPE)

All operations involving 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] A designated and clearly labeled area for the handling of this compound should be established.

Personal Protective Equipment (PPE) Ensemble

A comprehensive PPE ensemble is mandatory to provide a robust barrier against dermal, ocular, and respiratory exposure.[3]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.[3]Provides a durable barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached.[3]
Eye & Face Protection Chemical safety goggles and a full-face shield.[1][3]Protects the eyes and face from splashes or airborne particles of the compound.[3]
Body Protection A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[3][4]Protects the body and personal clothing from contamination. The design ensures maximum coverage.[3]
Respiratory Protection For handling the solid compound, a NIOSH-approved N95 respirator is recommended. For procedures with a high potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[3]Prevents the inhalation of fine particles of the compound.
Foot Protection Disposable shoe covers should be worn over laboratory-appropriate closed-toe shoes.[4]Prevents the tracking of contaminants outside of the designated handling area.

Procedural Workflow for Safe Handling

The following workflow is designed to minimize exposure risk during the routine handling of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Functionality Don PPE Don Complete PPE Ensemble Verify Fume Hood->Don PPE Proceed if certified Prepare Workspace Prepare Workspace: - Benchkote - Spill Kit Ready Don PPE->Prepare Workspace Weigh Compound Weigh Compound in Fume Hood Prepare Workspace->Weigh Compound Dissolve/Dispense Dissolve or Dispense as Required Weigh Compound->Dissolve/Dispense Decontaminate Decontaminate Surfaces & Equipment Dissolve/Dispense->Decontaminate Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Dispose Waste Dispose of Waste in Labeled Hazardous Waste Container Doff PPE->Dispose Waste

A step-by-step workflow for the safe handling of the compound.

Emergency Procedures: Spills and Exposure

Spill Management
  • Evacuate and Alert : Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.[3]

  • Isolate : Restrict access to the spill area.

  • Ventilate : Ensure the chemical fume hood is operating at maximum capacity.[3]

  • Don Appropriate PPE : Before cleanup, don the full PPE ensemble, including respiratory protection.[3]

  • Contain and Absorb : Cover the spill with a universal chemical absorbent material.[3]

  • Collect and Dispose : Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.[3]

  • Decontaminate : Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials contaminated with 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous chemical waste.

  • Segregation : Collect all contaminated solid waste in a clearly labeled, sealed, and chemically resistant container.

  • Labeling : The waste container must be labeled with the full chemical name, "Hazardous Waste," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by a licensed hazardous waste disposal service.[5]

  • Aqueous Waste : Any solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not dispose of this material down the drain.[6]

By adhering to these protocols, researchers can mitigate the risks associated with handling 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, ensuring a safe and productive research environment.

References

  • Benchchem. Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals.
  • Benchchem. Safe Disposal of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.
  • Benchchem. Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
  • Apollo Scientific. Azetidine.
  • Echemi. 1-(5-Chloro-pyrimidin-2-yl)-azetidine-3-carboxylic acid.
  • Benchchem. Technical Support Center: Refining Protocols for Handling Energetic Pyrimidine Compounds.
  • MedChemExpress. Azetidine-3-carboxylic acid-SDS.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • CymitQuimica. Safety Data Sheet.
  • National Institutes of Health. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem.
  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Environmental Health & Safety Services. Personal Protective Equipment.
  • Seton. Discover the Various Types of PPE for Optimal Chemical Safety.
  • Echemi. 1-(4-Chloro-pyrimidin-2-yl)-azetidine-3-carboxylic acid Safety Data Sheets.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.